molecular formula C10H5BrN2 B1510073 6-Bromoquinoline-3-carbonitrile CAS No. 1314687-82-5

6-Bromoquinoline-3-carbonitrile

Numéro de catalogue: B1510073
Numéro CAS: 1314687-82-5
Poids moléculaire: 233.06 g/mol
Clé InChI: ZTDLEPVDXZCSPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDLEPVDXZCSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738278
Record name 6-Bromoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314687-82-5
Record name 6-Bromoquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromoquinoline-3-carbonitrile, a halogenated derivative of the quinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a foundational structural motif in a wide array of biologically active compounds, and the introduction of bromo and cyano functionalities at the 6- and 3-positions, respectively, offers unique opportunities for further chemical modification and exploration of its pharmacological potential. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data and contextualizing it within the broader landscape of quinoline chemistry.

Core Chemical Properties

Currently, detailed experimental data for this compound, such as its melting point, boiling point, and solubility, are not extensively reported in publicly available scientific literature. However, based on its chemical structure and data from commercial suppliers, the following properties can be summarized.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂[1]
Molecular Weight 233.07 g/mol [1]
Appearance Not specified (likely a solid)Inferred
Purity ≥98% (as offered by commercial suppliers)[1]
CAS Number 1314687-82-5[1][2]

Spectroscopic and Analytical Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, its structure suggests plausible synthetic routes originating from 6-bromoquinoline or a suitably substituted aniline precursor.

A potential synthetic pathway could involve the introduction of a cyano group at the 3-position of a pre-existing 6-bromoquinoline ring. This could potentially be achieved through a multi-step process starting from 6-bromoquinoline, possibly involving formylation to produce 6-bromoquinoline-3-carbaldehyde, followed by conversion to an oxime and subsequent dehydration to yield the nitrile.

Alternatively, a de novo synthesis could be envisioned, starting from a substituted aniline and employing a cyclization reaction, such as the Combes quinoline synthesis or a related method, with reagents that would install the cyano group at the appropriate position. A patent for the preparation of 6-bromoquinoline describes a method involving the reaction of p-bromoaniline with glycerol in the presence of sulfuric acid and a catalyst.[4] This highlights a potential starting material for further functionalization.

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of both the bromine atom and the cyano group. The quinoline nitrogen provides a site for protonation or alkylation. The bromine atom at the 6-position could be a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to explore structure-activity relationships. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Experimental Workflows

Given the absence of specific published experimental protocols, the following diagrams illustrate general workflows that would be applicable to the synthesis and characterization of this compound.

G General Synthetic Workflow A Starting Materials (e.g., 6-Bromoquinoline or p-bromoaniline derivative) B Chemical Transformation (e.g., Cyanation reaction) A->B C Reaction Work-up (Extraction, Washing) B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Characterization (NMR, IR, MS, Elemental Analysis) D->E F Pure this compound E->F

Figure 1. A generalized workflow for the chemical synthesis and purification of this compound.

G Analytical Characterization Workflow cluster_0 Spectroscopic Analysis cluster_1 Purity Assessment cluster_2 Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) HPLC HPLC/UPLC TLC Thin Layer Chromatography MP Melting Point Determination Sol Solubility Testing Sample Sample of This compound Sample->NMR Sample->IR Sample->MS Sample->HPLC Sample->TLC Sample->MP Sample->Sol

Figure 2. A standard workflow for the analytical characterization of a synthesized chemical compound like this compound.

Biological Activity and Potential Applications

While there is no specific biological data reported for this compound, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The introduction of a bromine atom and a nitrile group can significantly modulate the electronic properties and steric profile of the molecule, potentially leading to novel biological activities.

For instance, studies on other quinoline-3-carbonitrile derivatives have highlighted their potential as antibacterial agents.[7] Furthermore, various 6-bromo quinazoline derivatives have been investigated for their cytotoxic effects.[8] A recent study also explored 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α, which is associated with preterm labor.[9] These findings suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Its potential applications could span oncology, infectious diseases, and inflammatory conditions, pending further investigation.

Conclusion

This compound is a chemical entity with significant potential for further research and development in the fields of medicinal chemistry and materials science. While a comprehensive experimental dataset for this compound is not yet available in the public domain, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. The workflows and contextual information provided in this guide are intended to support researchers in their efforts to synthesize, characterize, and explore the biological and material properties of this promising quinoline derivative. Further experimental investigation is crucial to fully elucidate the chemical and pharmacological profile of this compound.

References

6-Bromoquinoline-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1314687-82-5

Introduction

6-Bromoquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in numerous biologically active compounds and approved pharmaceuticals, recognized for its diverse therapeutic applications.[1] This document provides a comprehensive technical guide on this compound, consolidating available data on its chemical properties, potential synthetic routes, and prospective applications in drug discovery and development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a valuable resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic and screening protocols.

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂CymitQuimica[2]
Molecular Weight 233.07 g/mol ChemicalBook[3]
CAS Number 1314687-82-5ChemicalBook[3]
InChI Key ZTDLEPVDXZCSPL-UHFFFAOYSA-NCymitQuimica[2]
Purity Typically >98%CymitQuimica[2]
Appearance Not specified (likely a solid)-
Solubility Not specified-
Storage Store at room temperature in a dry, sealed containerGlpBio[4]

Synthesis and Methodology

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for quinoline derivatives, a plausible synthetic pathway can be proposed. The synthesis would likely commence from the readily available precursor, 6-bromoquinoline.

Proposed Synthetic Workflow:

The following diagram illustrates a potential synthetic route from 6-bromoquinoline to this compound. This pathway is based on common reactions for the functionalization of quinoline rings.

Synthetic Pathway 6-Bromoquinoline 6-Bromoquinoline Intermediate_A 6-Bromoquinoline N-oxide 6-Bromoquinoline->Intermediate_A Oxidation (e.g., m-CPBA) Intermediate_B 4-Chloro-6-bromoquinoline- 3-carbonitrile Intermediate_A->Intermediate_B Cyanation/ Chlorination (e.g., TMSCN, POCl3) Target 6-Bromoquinoline- 3-carbonitrile Intermediate_B->Target Dechlorination (e.g., H2, Pd/C) Kinase_Inhibition Quinoline_Core 6-Bromoquinoline- 3-carbonitrile (Scaffold) Kinase Kinase Target (e.g., EGFR, HER-2, CDK8/19) Quinoline_Core->Kinase Binds to Active Site Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Downstream Inhibition of Downstream Signaling (e.g., Proliferation, Survival) Inhibition->Downstream Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Purification Purification & Analysis (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Panel, Antibacterial Assays) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

References

An In-depth Technical Guide to 6-Bromoquinoline-3-carbonitrile: Molecular Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 6-Bromoquinoline-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound featuring a quinoline core structure. Key structural features include a bromine atom substituted at the 6-position and a nitrile group at the 3-position.

Chemical Structure

The two-dimensional structure of this compound is depicted below:

Chemical Structure of this compound

Caption: 2D Chemical Structure of this compound.

Structural and Chemical Information

A summary of the key identifiers and structural information for this compound is provided in the table below.

IdentifierValue
Chemical Formula C₁₀H₅BrN₂[1]
Molecular Weight 233.07 g/mol [1]
CAS Number 1314687-82-5[1]
InChI Key ZTDLEPVDXZCSPL-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC2=C(C=C1Br)N=CC(=C2)C#N

While a solved single-crystal X-ray structure for this compound is not publicly available, crystallographic data for its isomer, 6-Bromoquinoline-8-carbonitrile, reveals a planar molecular conformation[2]. It is highly probable that this compound also adopts a planar structure.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the following table.

PropertyValueSource
Appearance White to off-white solid[3]
Boiling Point 379.7 ± 22.0 °CPredicted[4]
Density 1.66 ± 0.1 g/cm³Predicted[4]
pKa 0.91 ± 0.14Predicted[3]

Note: Experimental data for some properties are not widely available in the peer-reviewed literature.

Spectroscopic Data

Detailed experimental spectra for this compound are not extensively published. However, based on the analysis of its structural analogues, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The electron-withdrawing effects of the bromine and nitrile groups will influence the chemical shifts, generally causing downfield shifts for adjacent protons.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the nitrile group. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm[5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a sharp absorption band around 2220-2240 cm⁻¹, which is typical for the C≡N stretching vibration of the nitrile group. Other significant absorptions would include C=N and C=C stretching vibrations of the quinoline ring in the 1600-1400 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes)[5]. The calculated monoisotopic mass for C₁₀H₅⁷⁹BrN₂ is 231.9636 Da, and for C₁₀H₅⁸¹BrN₂ is 233.9616 Da[5].

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely documented, a plausible synthetic route can be devised based on established methodologies for the synthesis of quinoline-3-carbonitrile derivatives.

Proposed Synthesis of this compound

A common and effective method for the synthesis of quinoline-3-carbonitriles is the Friedländer annulation. A potential synthetic workflow is outlined below.

Synthesis_Workflow A 2-Amino-5-bromobenzaldehyde D Reaction Mixture in Ethanol A->D B Ethyl cyanoacetate B->D C Piperidine (catalyst) C->D E Reflux D->E Heating F Cyclization and Dehydration E->F G This compound F->G H Purification (Crystallization) G->H

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Reaction Setup: To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

This proposed protocol is based on the well-established Friedländer synthesis of quinolines and is expected to be a viable method for the preparation of the target compound.

Biological Activity and Potential Applications

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6][7]. The unique substitution pattern of this compound suggests its potential for biological activity.

Anticancer Potential

The quinoline scaffold is a core component of several approved anticancer drugs. The presence of a bromine atom at the 6-position and a nitrile group at the 3-position may confer potent cytotoxic and antiproliferative activities.

  • Cytotoxicity: Related bromo- and cyano-substituted quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines[6][8]. For instance, 6-bromo-5-nitroquinoline has been shown to induce cancer cell death[6].

  • Mechanism of Action: The 3-quinolinecarbonitrile scaffold has been identified as a valuable template for the development of kinase inhibitors, including inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases[5][9]. It is plausible that this compound could exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathway Involvement

Based on the activity of structurally similar compounds, this compound could potentially modulate critical cancer-related signaling pathways, such as the EGFR signaling cascade. Inhibition of EGFR can disrupt downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound acts as an inhibitor of EGFR, thereby blocking downstream signaling and ultimately leading to a reduction in cancer cell proliferation and survival.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. Its structural features suggest that it may act as a kinase inhibitor, a hypothesis that warrants further investigation through in-depth biological and pharmacological studies. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this promising molecule. Further experimental validation of its physicochemical properties, spectroscopic characterization, and biological activities will be crucial for advancing its development as a potential therapeutic agent.

References

6-Bromoquinoline-3-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-3-carbonitrile is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position and a nitrile group at the 3-position suggests unique electronic properties that may impart specific biological activities, making it a compound of interest for further investigation in medicinal chemistry and drug discovery.

This technical guide provides a summary of the available physical properties of this compound and outlines general experimental protocols for the determination of key physical characteristics.

Core Physical Properties

Limited experimental data for the physical properties of this compound is available in public literature. The following table summarizes the known computed and basic supplier-provided information.

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂CymitQuimica
Molecular Weight 233.07 g/mol CymitQuimica
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not available in the reviewed literature. Therefore, this section provides standardized, general-purpose protocols for determining the melting point, boiling point, and solubility of a novel crystalline organic compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is finely powdered. If necessary, gently grind a small amount in a clean, dry mortar and pestle.

  • Pack the dry capillary tube with the powdered sample to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point observed in the first trial.

  • Reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Micro Method)

For small sample quantities, the boiling point can be determined using a micro-boiling point method.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (oil or sand)

  • Clamp and stand

Procedure:

  • Add a small amount (approximately 0.5 mL) of the liquid this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary as the air inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's polarity and potential for formulation.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • Spatula or micropipette

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of clean, dry test tubes.

  • To each tube, add a measured volume (e.g., 0.5 mL) of a different solvent.

  • Agitate the tubes, for example, by vortexing or vigorous shaking, for a set period (e.g., 1-2 minutes).

  • Visually inspect each tube for the presence of undissolved solid.

  • Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent dissolution of the solid.

  • For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_0 Synthesis and Purification cluster_3 Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Melting_Point Melting Point Purification->Melting_Point Boiling_Point Boiling Point Purification->Boiling_Point Solubility Solubility Purification->Solubility Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Solubility->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization

Caption: General workflow for the synthesis and characterization of a new chemical compound.

Conclusion

While this compound presents an interesting scaffold for further research in drug discovery, a comprehensive understanding of its physical and biological properties is currently limited by the lack of published experimental data. The general protocols provided in this guide offer a starting point for researchers to characterize this and other novel quinoline derivatives. Further studies are warranted to elucidate the physicochemical properties and explore the potential therapeutic applications of this compound.

Navigating the Solubility Landscape of 6-Bromoquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-bromoquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the context of its potential role in relevant signaling pathways.

Quantitative Solubility Data

For a closely related compound, 6-bromoquinoline, a solubility of greater than 200 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, indicating high solubility.[2][3][4] The carboxylic acid analog, 6-bromoquinoline-3-carboxylic acid, is also noted to be soluble in DMSO, for which stock solutions can be prepared.[5] While this does not provide exact values for this compound, it suggests that DMSO is likely a suitable solvent.

Table 1: Qualitative and Analog Solubility Data

SolventThis compound6-Bromoquinoline (Analog)
Dimethyl Sulfoxide (DMSO)Data Not Available> 200 mg/mL[2][3][4]
EthanolData Not AvailableData Not Available
MethanolData Not AvailableData Not Available
AcetoneData Not AvailableData Not Available
AcetonitrileData Not AvailableData Not Available
Dichloromethane (DCM)Data Not AvailableData Not Available
N,N-Dimethylformamide (DMF)Data Not AvailableData Not Available

Note: The data for 6-bromoquinoline is provided as a qualitative indicator. Researchers are strongly encouraged to determine the experimental solubility of this compound for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.[7]

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., DMSO, Ethanol, Methanol, etc.)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of standard solutions with known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure complete removal of particulate matter.

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.

    • Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Signaling Pathways and Experimental Workflows

Quinoline derivatives are a significant class of compounds in medicinal chemistry and have been shown to interact with various biological targets, including those involved in cancer signaling pathways.[8]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its deregulation is a common feature in many types of cancer, making it a key target for drug development.[9][10] Several quinoline-based molecules have been identified as inhibitors of this pathway.[8][9][10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline-based Inhibitor Quinoline->PI3K Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline-based compounds.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound.

Solubility_Workflow Start Start: Obtain Solid Compound & Solvents PrepStandards Prepare Standard Solutions & Calibration Curve Start->PrepStandards AddExcess Add Excess Solid to Solvent Start->AddExcess Analyze Analyze by HPLC or UV-Vis PrepStandards->Analyze Calibration Data Equilibrate Equilibrate at Constant Temperature (24-72h) AddExcess->Equilibrate Separate Separate Solid & Liquid (Centrifuge/Filter) Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Report Solubility (e.g., mg/mL) Calculate->End

Caption: General experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides researchers with the necessary tools to approach its use in the laboratory. The provided experimental protocols offer a robust framework for determining its solubility in various organic solvents, a critical parameter for its application in drug discovery and development. Furthermore, the contextual information on its potential role as an inhibitor of key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores the importance of further investigation into the physicochemical properties of this and related quinoline derivatives.

References

Potential Therapeutic Targets of 6-Bromoquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant gap in the currently available scientific literature regarding the specific biological evaluation of 6-Bromoquinoline-3-carbonitrile. Consequently, this document summarizes the therapeutic potential of this compound based on the activities of structurally related quinoline and bromoquinoline derivatives. The quantitative data and experimental protocols provided are derived from studies on these related compounds and should be considered as a guide for the potential evaluation of this compound.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a bromine atom at the 6-position and a carbonitrile group at the 3-position of the quinoline ring, as in this compound, is anticipated to modulate its physicochemical properties and biological activity. Halogenated quinolines, in particular, have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This guide explores the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound is predicted to have potential therapeutic applications in the following areas:

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The 3-quinolinecarbonitrile framework is a known template for the development of EGFR inhibitors.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to cell proliferation, survival, and metastasis. Inhibition of EGFR is a validated strategy in cancer therapy. Structurally related 6-bromoquinazoline derivatives have shown potent cytotoxic activity through EGFR inhibition, with some compounds demonstrating greater potency than the established EGFR inhibitor, Erlotinib.[1]

  • Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating cancerous cells. Quinoline derivatives have been observed to induce apoptosis through the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1] The presence of the nitrile group in heterocyclic compounds is often associated with enhanced anticancer activity.[1]

  • Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Topoisomerase I (Top1) inhibitors stabilize the Top1-DNA cleavage complex, leading to DNA damage and cell death. The quinoline alkaloid camptothecin and its derivatives are well-known Top1 inhibitors used in cancer chemotherapy.[1]

Antiviral Activity

The quinoline scaffold has been utilized in the development of antiviral agents. A key mechanism of action for some quinoline derivatives is the inhibition of viral capsid proteins.

  • Viral Protein 1 (VP1) Inhibition: Compounds derived from a quinoline core have been shown to act as capsid binders, specifically targeting the viral protein 1 (VP1).[1] This mechanism is particularly relevant for picornaviruses, such as enteroviruses and rhinoviruses. By binding to the VP1 pocket, these inhibitors can prevent the conformational changes in the viral capsid that are necessary for uncoating and release of the viral genome into the host cell.

Quantitative Data for Structurally Related Compounds

The following tables summarize the antiproliferative and enzyme inhibitory activities of various quinoline derivatives that are structurally related to this compound. It is crucial to reiterate that this data is not for this compound itself but for its analogs.

Table 1: Antiproliferative Activity of Related Quinoline Derivatives

Compound ClassCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
6-Bromoquinazoline derivativesMCF-7 (Breast Cancer)15.85 ± 3.32Erlotinib>30
6-Bromoquinazoline derivativesSW480 (Colon Cancer)17.85 ± 0.92Erlotinib>30
Hexahydroquinoline-3-carbonitrile derivativesVarious Cancer Cell LinesGrowth Inhibition up to 69% at 10 µM--

Table 2: Enzyme Inhibitory Activity of Related Quinoline Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-based EGFR inhibitorsEGFRVaries (sub-micromolar to micromolar)Gefitinib, ErlotinibVaries
Indolizinoquinolinedione derivativesTopoisomerase IVaries (qualitative inhibition reported)CamptothecinVaries

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound. These protocols are based on standard procedures used for similar compounds.

Antiproliferative Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the EGFR kinase.

Methodology:

  • Assay Principle: A common method is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution after a kinase reaction.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Compound Addition: The test compound is added to the wells at various concentrations. A known EGFR inhibitor (e.g., Gefitinib) is used as a positive control, and a no-inhibitor well serves as a negative control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ATP Detection: After the kinase reaction, a kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a luminescent signal.

  • Luminescence Measurement: The plate is incubated at room temperature, and the luminescence is measured using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal in the presence of the compound compared to the negative control. The IC50 value is determined from a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of a compound to inhibit the catalytic activity of human Topoisomerase I.

Methodology:

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322) and purified human Topoisomerase I enzyme.

  • Compound Incubation: The test compound is incubated with the supercoiled DNA and the enzyme at 37°C for a specified time (e.g., 30 minutes). Camptothecin is used as a positive control.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: The DNA bands are visualized by staining with an intercalating agent (e.g., ethidium bromide) and imaging under UV light.

  • Data Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining antiproliferative activity.

Topoisomerase_Inhibition_Assay cluster_assay Topoisomerase I DNA Relaxation Assay cluster_results Expected Results A Supercoiled DNA + Topoisomerase I B Add this compound A->B C Incubation B->C D Agarose Gel Electrophoresis C->D R1 Control (No Inhibitor): Relaxed DNA bands visible D->R1 Outcome 1 R2 With Inhibitor: Supercoiled DNA band persists D->R2 Outcome 2

Caption: Principle of the Topoisomerase I inhibition assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of structurally related compounds strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and virology. The presence of the bromoquinoline core coupled with a carbonitrile substituent points towards potential interactions with key cellular targets such as EGFR, topoisomerases, and viral proteins. Further investigation, guided by the experimental protocols outlined in this document, is warranted to fully elucidate the therapeutic potential of this compound and to generate the specific quantitative data necessary for its advancement in the drug discovery pipeline.

References

6-Bromoquinoline-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Introduction

6-Bromoquinoline-3-carbonitrile is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it holds potential for the development of novel therapeutic agents. The quinoline core is a key feature in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a nitrile group at the 3-position of the quinoline ring system imparts distinct electronic and steric properties that can influence its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 1314687-82-5--INVALID-LINK--
Molecular Formula C₁₀H₅BrN₂--INVALID-LINK--
Molecular Weight 233.06 g/mol --INVALID-LINK--
Predicted Boiling Point 379.7±22.0 °C--INVALID-LINK--
Predicted Density 1.66±0.1 g/cm³--INVALID-LINK--
Predicted pKa 0.91±0.14--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--

Synthesis of this compound

A potential precursor for the synthesis is 6-bromoquinoline. The Skraup synthesis is a classical method for preparing quinolines, and a modified procedure for 6-bromoquinoline has been described in patents.

Experimental Protocol: Synthesis of 6-Bromoquinoline (Skraup Synthesis)

Materials:

  • p-Bromoaniline

  • Glycerol

  • Sulfuric acid (concentrated)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric sulfate)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • A mixture of p-bromoaniline, glycerol, and concentrated sulfuric acid is prepared in a reaction vessel equipped with a reflux condenser.

  • An oxidizing agent is added cautiously to the mixture.

  • The reaction mixture is heated to initiate the exothermic reaction. The temperature is typically controlled to maintain a steady reflux.

  • After the initial reaction subsides, the mixture is heated for several more hours to ensure completion.

  • Upon cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution.

  • The crude 6-bromoquinoline is then isolated, often by steam distillation or solvent extraction.

  • Purification is typically achieved by distillation under reduced pressure or by recrystallization.

A patent describes a similar one-pot method where p-bromoaniline and glycerol are reacted in dilute sulfuric acid at 140-145°C, followed by neutralization, extraction with toluene, and distillation to yield 6-bromoquinoline.

The subsequent conversion of 6-bromoquinoline to this compound would likely involve the introduction of the nitrile group at the 3-position. This could potentially be achieved through a multi-step sequence, for example, via formylation to produce 6-bromoquinoline-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.

G 6-Bromoquinoline 6-Bromoquinoline 6-Bromoquinoline-3-carbaldehyde 6-Bromoquinoline-3-carbaldehyde 6-Bromoquinoline->6-Bromoquinoline-3-carbaldehyde Formylation Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF)->6-Bromoquinoline-3-carbaldehyde 6-Bromoquinoline-3-aldoxime 6-Bromoquinoline-3-aldoxime 6-Bromoquinoline-3-carbaldehyde->6-Bromoquinoline-3-aldoxime Oximation Hydroxylamine Hydroxylamine Hydroxylamine->6-Bromoquinoline-3-aldoxime This compound This compound 6-Bromoquinoline-3-aldoxime->this compound Dehydration Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating Agent (e.g., Acetic Anhydride)->this compound

Spectroscopic Characterization

Detailed and authenticated spectroscopic data for this compound are not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrile group. Protons in the vicinity of these substituents will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms attached to the bromine and nitrogen will also show characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Other bands corresponding to C=C and C=N stretching of the quinoline ring, as well as C-H and C-Br vibrations, are also expected.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks separated by two mass units.

Biological Activity and Therapeutic Potential

The quinoline-3-carbonitrile scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Several derivatives have shown potent activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

While specific biological data for this compound is scarce in the public domain, the structural motif suggests its potential as a kinase inhibitor. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding site of kinases. The 6-bromo substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity.

Derivatives of 4-anilino-3-quinolinecarbonitrile have been extensively studied as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases. The bromo-substituent at various positions on the quinoline ring has been shown to influence the potency and selectivity of these inhibitors.

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. However, a significant lack of publicly available experimental data hinders its immediate application in drug discovery programs. Future research should focus on:

  • Development and publication of a robust and reproducible synthetic protocol. This is a critical first step to enable further investigation of this compound.

  • Comprehensive spectroscopic and structural characterization. Detailed NMR, IR, MS, and single-crystal X-ray diffraction data are needed to confirm the structure and provide a basis for computational modeling studies.

  • Systematic biological evaluation. The compound should be screened against a panel of kinases and cancer cell lines to determine its biological activity profile and identify potential therapeutic targets.

  • Structure-activity relationship (SAR) studies. Synthesis and evaluation of a library of analogs with modifications at various positions of the quinoline ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule of interest for medicinal chemists and drug development professionals due to its structural similarity to known biologically active compounds. While the current body of literature on this specific compound is limited, the broader knowledge of the quinoline-3-carbonitrile scaffold suggests its potential as a valuable building block for the design of novel kinase inhibitors and other therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity, which will ultimately determine its future role in drug discovery.

The Enduring Legacy and Bright Future of Quinoline in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the history of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this seemingly simple molecule has given rise to a vast and diverse array of therapeutic agents that have had a profound impact on human health.[1][2] From the revolutionary treatment of malaria to the development of broad-spectrum antibiotics and targeted cancer therapies, the quinoline core has proven to be a privileged structure in drug design.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and development of novel quinoline compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on this vital pharmacophore.

A Rich History: From Antimalarials to Modern Therapeutics

The story of quinoline in medicine is inextricably linked with the fight against malaria. The first breakthrough came with the isolation of quinine from the bark of the Cinchona tree in 1820, a compound that would become the primary treatment for malaria for over a century.[5][6] The quest for synthetic alternatives during World War II led to the development of chloroquine in 1934, a 4-aminoquinoline derivative that was highly effective and widely used until the emergence of resistance.[1][5] This ongoing battle with drug resistance has continued to spur the development of new quinoline-based antimalarials, including primaquine and mefloquine.[7]

The mid-20th century saw the serendipitous discovery of a new class of quinoline derivatives: the quinolone antibiotics. Nalidixic acid, the first of its kind, was discovered in 1962 as a byproduct of chloroquine synthesis and showed activity against Gram-negative bacteria.[8] The subsequent addition of a fluorine atom to the quinoline ring system gave rise to the fluoroquinolones in the 1960s, a class of broad-spectrum antibiotics that includes widely used drugs like ciprofloxacin and levofloxacin.[9][10] These compounds exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[9]

In recent decades, the versatility of the quinoline scaffold has been leveraged in the development of targeted cancer therapies.[3][11] A multitude of quinoline-based compounds have been designed as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.[12][13][14] This has led to the approval of several quinoline-containing anticancer drugs, with many more currently in clinical development.[3]

Synthesis of the Quinoline Core: Classic and Modern Methodologies

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to this important scaffold. These classic methods, developed in the late 19th century, are still widely used today, often with modern modifications to improve yields and reaction conditions.

Experimental Protocols for Key Syntheses

Skraup Synthesis: This is one of the oldest and most direct methods for preparing quinoline itself. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[15] The reaction is notoriously exothermic and requires careful control.[16]

Detailed Protocol for Skraup Synthesis of 6-Methoxy-8-nitroquinoline: [16]

  • Warning: This reaction can be violent and should be performed with appropriate safety precautions, including the use of a safety shield and having a safety shower readily available.[16]

  • Reagents:

    • Powdered arsenic oxide: 588 g (2.45 moles)

    • 3-nitro-4-aminoanisole: 588 g (3.5 moles)

    • Glycerol (U.S.P.): 1.2 kg (950 ml, 13 moles)

    • Concentrated sulfuric acid (sp. gr. 1.84): 315 ml (579 g, 5.9 moles) initially, then an additional 128 ml (236 g)

    • Concentrated ammonium hydroxide (sp. gr. 0.9): 1.8 L

    • Crushed ice: 3.5 kg

    • Sodium hydroxide solution (20%): 5 L

    • Benzene

  • Procedure:

    • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in the order listed.

    • With vigorous stirring, add the initial portion of concentrated sulfuric acid via a dropping funnel over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.

    • Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. The flask and its contents should be weighed.

    • Evacuate the flask and carefully heat it in an oil bath, raising the internal temperature slowly to 105°C. Maintain the temperature between 105°C and 110°C until the loss in weight is 235–285 g, which indicates the removal of water. This typically takes 2–3 hours.

    • After cooling, replace the suction tube with the stirrer and dropping funnel. Add the remaining concentrated sulfuric acid dropwise over 2.5–3.5 hours, maintaining the temperature at 117–119°C.

    • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

    • Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight with stirring.

    • Pour the diluted reaction mixture into a mixture of concentrated ammonium hydroxide and crushed ice with stirring.

    • Filter the resulting brown solid, wash it with water, and then boil it with 5 L of 20% sodium hydroxide solution for 20 minutes.

    • Cool the mixture, filter the solid, and wash it with water until the washings are neutral.

    • Dry the crude product and then extract it with benzene in a large Soxhlet extractor for 24 hours.

    • Concentrate the benzene extract to about 1 L and allow it to crystallize. The yield of 6-methoxy-8-nitroquinoline is 500–560 g (70–78%).

Friedländer Synthesis: This method provides a versatile route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[17][18] The reaction can be catalyzed by either acid or base.[17][18]

Experimental Workflow for Friedländer Synthesis

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation 2-Aminoaryl Aldehyde/Ketone->Condensation Carbonyl with α-Methylene Carbonyl with α-Methylene Carbonyl with α-Methylene->Condensation Cyclization Cyclization Condensation->Cyclization Acid or Base Catalyst Dehydration Dehydration Cyclization->Dehydration Substituted Quinoline Substituted Quinoline Dehydration->Substituted Quinoline

Caption: A simplified workflow for the Friedländer quinoline synthesis.

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions, to form quinolines.[13]

Mechanisms of Action: Targeting Key Biological Processes

The therapeutic efficacy of quinoline compounds stems from their ability to interact with a wide range of biological targets. The specific mechanism of action varies depending on the class of the quinoline derivative.

Antimalarial Quinolines: Disrupting Heme Detoxification

Quinine and chloroquine, two of the most well-known antimalarial quinolines, are thought to exert their parasiticidal effects by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[10] The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization.[10] The resulting buildup of free heme leads to oxidative stress and parasite death.

G cluster_parasite Plasmodium Food Vacuole (Acidic) Hemoglobin Hemoglobin Toxic Heme Toxic Heme Hemoglobin->Toxic Heme Digestion Hemozoin Hemozoin Toxic Heme->Hemozoin Polymerization Parasite Death Parasite Death Toxic Heme->Parasite Death Accumulation leads to Heme Polymerase Heme Polymerase Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits

Caption: Mechanism of action of chloroquine in the malaria parasite.

Fluoroquinolone Antibiotics: Inhibiting Bacterial DNA Replication

Fluoroquinolones are potent bactericidal agents that target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Fluoroquinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.

G Bacterial DNA Bacterial DNA DNA Gyrase / Topo IV DNA Gyrase / Topo IV Bacterial DNA->DNA Gyrase / Topo IV binds to Ternary Complex Ternary Complex DNA Gyrase / Topo IV->Ternary Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Ternary Complex stabilizes DNA Strand Breaks DNA Strand Breaks Ternary Complex->DNA Strand Breaks leads to Bacterial Cell Death Bacterial Cell Death DNA Strand Breaks->Bacterial Cell Death

Caption: Fluoroquinolone mechanism of action.

Anticancer Quinolines: Targeting Kinase Signaling Pathways

Many novel quinoline derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[12][13][14] In many cancers, these pathways are hyperactivated, leading to uncontrolled cell division. Quinoline-based inhibitors can block the activity of kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/Akt/mTOR pathway, thereby halting tumor growth and angiogenesis.[12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Expression Gene Expression mTOR->Gene Expression Proliferation / Angiogenesis Proliferation / Angiogenesis Gene Expression->Proliferation / Angiogenesis Quinoline Kinase Inhibitor Quinoline Kinase Inhibitor Quinoline Kinase Inhibitor->EGFR Quinoline Kinase Inhibitor->VEGFR Quinoline Kinase Inhibitor->PI3K Quinoline Kinase Inhibitor->mTOR

Caption: Quinoline kinase inhibitors targeting cancer signaling pathways.

Recent Advances and Future Directions

The development of novel quinoline compounds continues to be a vibrant area of research, with a focus on overcoming drug resistance and identifying new therapeutic targets. Recent studies have reported the synthesis and evaluation of new quinoline derivatives with potent anticancer, antibacterial, and antimalarial activities.

Quantitative Data on Novel Quinoline Compounds

The following tables summarize the biological activity of some recently developed quinoline derivatives.

Table 1: Anticancer Activity of Novel Quinoline Derivatives

CompoundTarget/Cell LineIC50/GI50Reference
Quinoline-1,3,4-oxadiazole hybrid 8c HepG-20.137 µg/mL[18]
Quinoline-1,3,4-oxadiazole hybrid 15a MCF-70.164 µg/mL[18]
Quinoline-amidrazone hybrid 10d A549 (Lung Cancer)43.1 µM[12]
Quinoline-amidrazone hybrid 10g MCF-7 (Breast Cancer)59.1 µM[12]
Quinoline-indole derivative 9b MGC-803 (Gastric Cancer)0.58 µmol/L[1]
Quinoline-based EGFR/HER-2 inhibitor 5a A-549 (Lung Cancer)25 nM[19]
Quinoline-based EGFR/HER-2 inhibitor 3e MCF-7 (Breast Cancer)31 nM[19]

Table 2: Antibacterial Activity of Novel Quinoline Derivatives

CompoundBacterial StrainMICReference
4-Aminoquinoline-hydrazone hybrid HD6 Bacillus subtilis8 µg/mL[6]
4-Aminoquinoline-hydrazone hybrid HD6 Pseudomonas aeruginosa16 µg/mL[6]
Quinoline-sulfonamide hybrid QS-3 Pseudomonas aeruginosa64 µg/mL
Quinoline derivative 3c Staphylococcus aureus2.67 µg/mL
Quinoline derivative 6 Bacillus cereus3.12 µg/mL[10]

Table 3: Antimalarial Activity of Novel Quinoline Derivatives

CompoundPlasmodium falciparum StrainIC50Reference
4-Methylaminoquinoline 9a 3D7 (CQ-sensitive)60 nM
4-Methylaminoquinoline 9a K1 (CQ-resistant)260 nM
4-Methylaminoquinoline 11a 3D7 (CQ-sensitive)40 nM
4-Methylaminoquinoline 11a K1 (CQ-resistant)60 nM
Quinoline-thiazolidinedione 56B 3D70.04 µg/mL[14]

The remarkable journey of the quinoline scaffold from its humble origins in coal tar to its current status as a mainstay of modern medicine is a testament to the power of chemical synthesis and drug discovery. The continued exploration of this versatile pharmacophore, aided by advances in synthetic methodology and a deeper understanding of disease biology, promises to yield a new generation of innovative medicines to address the ongoing challenges in human health. The future of quinoline-based drug discovery remains as bright and promising as its illustrious past.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 6-bromoquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates critical safety data from its close structural analog, 6-bromoquinoline, and the parent compound, quinoline. All recommendations should be implemented with the understanding that they represent best practices in the absence of certified data for this compound itself.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties

PropertyThis compound6-Bromoquinoline
CAS Number 1314687-82-5[1]5332-25-2[2]
Molecular Formula C10H5BrN2[1]C9H6BrN[3]
Molecular Weight 233.06 g/mol [1]208.05 g/mol [3]
Physical State Not availableLiquid[2]
Appearance Not availableLight brown[2]
Melting Point Not available24 °C / 75.2 °F[2]
Boiling Point Not availableNot available[2]
Flash Point Not available> 110 °C / > 230 °F[2]
Specific Gravity Not available1.538 g/cm³[2]
Solubility Not availableNot available

Table 2: Toxicological Data and GHS Classifications (Based on 6-Bromoquinoline)

HazardGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Category 4: Harmful if swallowed.[3]P264, P270, P301+P317, P330, P501[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3]P264, P280, P302+P352, P321, P332+P317, P362+P364[3]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[3]P280, P305+P354+P338, P317[3]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[3]P261, P271, P304+P340, P319, P403+P233, P405, P501[3]

Hazard Identification and Risk Assessment

Based on the data from analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with:

  • Ingestion: Harmful if swallowed.

  • Skin Contact: Causes skin irritation.

  • Eye Contact: Poses a risk of serious eye damage.

  • Inhalation: May cause respiratory tract irritation.

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used, the nature of the experimental procedures, and the available engineering controls.

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a higher risk of splashing.

  • Skin Protection: Wear flame-resistant and impervious clothing.[4] A lab coat is essential, and chemically resistant aprons are recommended for larger quantities.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are generally suitable, but glove compatibility should be verified.

  • Respiratory Protection: All handling of powdered or volatile forms of the compound should be conducted in a certified chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[4]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, the following first-aid and emergency measures should be taken.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE as described in section 3.1.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or by gently sweeping with a damp cloth). Place the collected material in a suitable, labeled container for disposal.[4]

Fire and Explosion Hazards

While specific data for this compound is unavailable, the flash point of the closely related 6-bromoquinoline is greater than 110 °C, suggesting a low fire hazard under normal conditions.[2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: In case of fire, hazardous combustion products may be released, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response cluster_disposal Disposal Phase RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection EngControls Verify Engineering Controls PPE_Selection->EngControls Handling Handle in Fume Hood EngControls->Handling Storage Store Properly Handling->Storage Spill Spill Occurs Handling->Spill Exposure Exposure Occurs Handling->Exposure WasteCollection Collect Hazardous Waste Storage->WasteCollection Cleanup Contain and Clean Up Spill->Cleanup FirstAid Administer First Aid Exposure->FirstAid Cleanup->WasteCollection Disposal Dispose via Certified Vendor WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

ppe_protocol cluster_hazards Potential Hazards cluster_ppe Required Personal Protective Equipment Inhalation Inhalation of Dust/Vapors Respirator Respirator (in fume hood) Inhalation->Respirator SkinContact Skin Contact Gloves Chemical Resistant Gloves SkinContact->Gloves LabCoat Lab Coat/Apron SkinContact->LabCoat EyeContact Eye Contact Goggles Safety Goggles/Face Shield EyeContact->Goggles Ingestion Accidental Ingestion

Caption: Relationship between hazards and required PPE.

Conclusion

While a specific SDS for this compound is not currently available, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of all personnel. Strict adherence to the handling protocols, diligent use of personal protective equipment, and preparedness for emergency situations are paramount when working with this and other novel chemical entities. Researchers are strongly encouraged to seek out any new safety information as it becomes available from suppliers or regulatory bodies.

References

Safeguarding the Integrity of 6-Bromoquinoline-3-carbonitrile: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for 6-Bromoquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and fitness for use in experimental and developmental applications.

Core Storage Recommendations

Proper storage is paramount to preserving the chemical integrity of this compound. The primary recommendation is to store the compound in a dry environment at room temperature, sealed from atmospheric moisture.

Quantitative Storage Parameters

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions based on supplier information and general best practices for analogous chemical compounds.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents degradation from excessive heat or cold.[1]
Atmosphere Sealed in a dry environmentMinimizes hydrolysis and degradation due to moisture.[1]
Light Exposure Store in a dark placeProtects from potential light-induced degradation.
Inert Gas Recommended for long-term storageAn inert atmosphere (e.g., argon or nitrogen) can further protect against oxidative degradation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.06 g/mol
Boiling Point 379.7±22.0 °C (Predicted)[1]
Density 1.66±0.1 g/cm³ (Predicted)[1]

Handling and Safety Precautions

Due to the limited publicly available safety data for this compound, caution should be exercised during handling. It is advisable to consult the safety data sheet (SDS) for the most current and comprehensive information. For related bromoquinoline compounds, hazards include skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn.

General Handling Guidelines:
  • Work in a well-ventilated area or a fume hood.

  • Wear protective gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Experimental Protocols: Stability Assessment

For researchers requiring documented stability data for their specific applications, a formal stability study is recommended. The following is a generalized protocol based on International Council for Harmonisation (ICH) guidelines that can be adapted for this compound.

Objective

To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials
  • This compound (minimum of three different batches recommended)

  • Appropriate primary packaging (e.g., amber glass vials with inert caps)

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, LC-MS)

Methodology
  • Sample Preparation: Aliquot the test substance into the chosen primary packaging.

  • Initial Analysis (Time Zero): Perform a complete analysis of the samples from each batch to determine their initial purity and impurity profile.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated) and perform the analytical tests.

  • Analytical Tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay (Purity): Quantification of the active substance.

    • Related Substances: Identification and quantification of any degradation products.

  • Data Evaluation: Analyze the data to identify any trends in degradation and to establish a re-test period or shelf life.

Visual Workflow and Logic Diagrams

To further clarify the recommended procedures, the following diagrams, generated using Graphviz, illustrate the key workflows.

StorageWorkflow cluster_storage Receiving and Storage cluster_conditions Storage Conditions cluster_handling Handling for Use Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in Designated Area Log->Store Temp Room Temperature (20-25°C) Store->Temp Atmosphere Sealed, Dry Container Store->Atmosphere Light Dark Location Store->Light Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Weigh Weigh in Ventilated Area Equilibrate->Weigh Use Use in Experiment Weigh->Use Return Return Unused to Storage Use->Return Return->Store

Caption: Workflow for the proper storage and handling of this compound.

StabilityTestingWorkflow cluster_setup Study Setup cluster_storage_conditions Storage cluster_testing Analysis Protocol Define Protocol Batches Select Batches Protocol->Batches Package Package Samples Batches->Package T0 Time Zero Analysis Package->T0 LongTerm Long-Term Storage (25°C/60% RH) T0->LongTerm Accelerated Accelerated Storage (40°C/75% RH) T0->Accelerated Pull Pull Samples at Timepoints LongTerm->Pull Accelerated->Pull Analyze Perform Analytical Tests (Appearance, Purity, Impurities) Pull->Analyze Evaluate Evaluate Data Analyze->Evaluate Report Generate Report Evaluate->Report

Caption: Recommended workflow for a stability study of this compound.

References

6-Bromoquinoline-3-carbonitrile: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 6-Bromoquinoline-3-carbonitrile. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document compiles and extrapolates information from the SDS of structurally similar compounds, including 6-Bromoquinoline and other bromoquinoline derivatives. This guide is intended to inform researchers and laboratory personnel on the potential hazards, safe handling procedures, and emergency protocols associated with this compound.

Physicochemical and Hazard Information

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Bromoquinoline3-Bromoquinoline
Molecular Formula C₁₀H₅BrN₂C₉H₆BrNC₉H₆BrN
Molecular Weight 233.07 g/mol 208.05 g/mol [1]208.05 g/mol
Appearance Not specifiedLight brown liquid[2]Yellow liquid
Melting Point Not specified24 °C / 75.2 °F[2]13 - 15 °C / 55.4 - 59 °F[3]
Boiling Point Not specifiedNot available[2]274-276 °C[4]
Flash Point Not specified> 110 °C / > 230 °F[2]> 112 °C / > 233.6 °F[3]
Density/Specific Gravity Not specified1.538 g/cm³[2]1.530 g/mL at 25 °C[3]
Solubility Not specifiedNot specifiedNot specified
CAS Number 1314687-82-5[5]5332-25-2[1][6]5332-24-1[3]

Table 2: GHS Hazard Classification (Extrapolated from Related Compounds)

Hazard ClassHazard CategoryGHS StatementSource (Related Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][6]6-Bromoquinoline, 6-Bromoquinoline-3-carboxylic acid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][6]6-Bromoquinoline
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage[1][6] / H319: Causes serious eye irritation6-Bromoquinoline
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][6]6-Bromoquinoline

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling hazardous chemical compounds.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are required.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapor.[2] Wash hands thoroughly after handling.[2][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Keep away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release Measures
  • Spill: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Visualized Workflows

The following diagrams illustrate the logical flow for safe handling and emergency response.

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handling of This compound fume_hood->handling storage Store in a Cool, Dry, Well-Ventilated Area handling->storage Post-Experiment waste Dispose of Waste in Designated Hazardous Waste Container handling->waste During/Post-Experiment decon Decontaminate Work Area and Remove PPE storage->decon waste->decon

Safe Handling Workflow for this compound.

Emergency_Response_Flowchart exposure Exposure Event? inhalation Inhalation exposure->inhalation Yes skin_contact Skin Contact exposure->skin_contact Yes eye_contact Eye Contact exposure->eye_contact Yes ingestion Ingestion exposure->ingestion Yes action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Wash with Soap & Water Remove Contaminated Clothing skin_contact->action_skin action_eye Flush with Water (15 min) Seek Medical Attention eye_contact->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->action_ingest

References

A Technical Guide to 6-Bromoquinoline-3-carbonitrile for the Research Community

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinoline-3-carbonitrile, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, commercial availability, and a proposed synthetic pathway.

Introduction

This compound belongs to the quinoline family of compounds, which are known to form the core structure of many natural products and pharmacologically active molecules. The presence of the bromine atom and the nitrile group offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various commercial suppliers and chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1314687-82-5[1]
Molecular Formula C₁₀H₅BrN₂[1]
Molecular Weight 233.06 g/mol [1]
Purity ≥95% - 98%[1][2]
Boiling Point 379.7 ± 22.0 °C (Predicted)[3]
Density 1.66 ± 0.1 g/cm³ (Predicted)[3]
InChI Key ZTDLEPVDXZCSPL-UHFFFAOYSA-N[1]
SMILES N#Cc1cc2ccc(Br)cc2n_c_1

Note: Some physical properties, such as melting point and solubility, are not consistently reported across public sources. Researchers should refer to the certificate of analysis provided by the supplier for the most accurate, lot-specific data.

Commercial Suppliers

This compound is available from a number of commercial chemical suppliers catering to the research and development market. The typical purity offered is in the range of 95-98%. When sourcing this compound, it is advisable to request a certificate of analysis to confirm the identity and purity.

Table 2: Commercial Suppliers of this compound

SupplierPurityNotes
CymitQuimica (Fluorochem) 98%Distributor for Fluorochem.[1]
ChemicalBook -Lists multiple suppliers.[4]
AK Scientific 95%
Ambeed -Provides physicochemical properties.[5]

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis of the precursor, 6-bromoquinoline, is well-documented and typically proceeds via the Skraup synthesis. This involves the reaction of p-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent. The subsequent introduction of the nitrile group at the 3-position could potentially be achieved through a Sandmeyer-type reaction from a 3-amino-6-bromoquinoline intermediate or via a palladium-catalyzed cyanation of a 3-halo-6-bromoquinoline.

A generalized workflow for the synthesis is outlined below.

G cluster_0 Step 1: Synthesis of 6-Bromoquinoline cluster_1 Step 2: Functionalization at C3 cluster_2 Step 3: Introduction of the Nitrile Group p-Bromoaniline p-Bromoaniline Skraup_Reaction Skraup_Reaction p-Bromoaniline->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Skraup_Reaction Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Skraup_Reaction 6-Bromoquinoline 6-Bromoquinoline Skraup_Reaction->6-Bromoquinoline Nitration Nitration 6-Bromoquinoline->Nitration 6-Bromo-3-nitroquinoline 6-Bromo-3-nitroquinoline Nitration->6-Bromo-3-nitroquinoline Reduction Reduction 6-Bromo-3-nitroquinoline->Reduction 3-Amino-6-bromoquinoline 3-Amino-6-bromoquinoline Reduction->3-Amino-6-bromoquinoline Sandmeyer_Reaction Sandmeyer_Reaction 3-Amino-6-bromoquinoline->Sandmeyer_Reaction 1. NaNO2, HCl 2. CuCN Target_Compound This compound Sandmeyer_Reaction->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations

Synthesis of 6-Bromoquinoline (Precursor):

A common method for the synthesis of 6-bromoquinoline is the Skraup reaction.[6][7]

  • Reactants: p-bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

  • Procedure: A mixture of p-bromoaniline, glycerol, and concentrated sulfuric acid is heated. An oxidizing agent is added portion-wise to control the exothermic reaction. The reaction mixture is then heated for several hours. After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 6-bromoquinoline can be purified by steam distillation followed by recrystallization or column chromatography.

Introduction of the Nitrile Group:

A validated protocol for the conversion of 6-bromoquinoline to this compound is not available in the reviewed literature. The following is a generalized, hypothetical procedure based on standard organic transformations.

  • Nitration of 6-Bromoquinoline: 6-bromoquinoline can be nitrated to introduce a nitro group, likely at the 3-position, to yield 6-bromo-3-nitroquinoline.

  • Reduction of the Nitro Group: The nitro group can then be reduced to an amino group using standard reducing agents (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation) to give 3-amino-6-bromoquinoline.

  • Sandmeyer Reaction: The resulting 3-amino-6-bromoquinoline can be converted to the target nitrile via a Sandmeyer reaction. This involves the diazotization of the amino group with sodium nitrite and a mineral acid (e.g., HCl) at low temperatures, followed by treatment with a copper(I) cyanide solution.

It is imperative that researchers develop a specific, safe, and optimized experimental protocol in a controlled laboratory setting, adhering to all necessary safety precautions.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities of this compound or its involvement in any signaling pathways. The broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The utility of this compound as a scaffold in drug discovery remains an area for future investigation.

Conclusion

This compound is a commercially available substituted quinoline with potential for use as a building block in the synthesis of novel compounds for drug discovery and materials science. While a detailed, published synthesis protocol is not currently available, a plausible synthetic route can be devised based on established chemical transformations. Further research is needed to elucidate the biological activities and potential applications of this compound. Researchers are advised to consult supplier-specific documentation for the most accurate physical and safety data.

References

6-Bromoquinoline-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 6-Bromoquinoline-3-carbonitrile is a valuable heterocyclic building block with potential applications in medicinal chemistry and materials science. This in-depth technical guide provides comprehensive information on its price, synthesis, and potential biological significance.

Physicochemical Properties and Pricing

This compound is a solid with a molecular weight of 233.07 g/mol and a chemical formula of C₁₀H₅BrN₂.[1] It is characterized by the presence of a quinoline core substituted with a bromine atom at the 6-position and a nitrile group at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it an attractive starting material for the synthesis of more complex molecules.

For researchers planning to acquire this compound, the following table summarizes pricing information from a key supplier. Prices are subject to change and may vary based on purity and quantity.

SupplierQuantityPrice (EUR)Purity
CymitQuimica250 mg€46.0098%
1 g€94.0098%
5 g€411.0098%
10 g€784.0098%
25 g€1,373.0098%

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route could start from 4-bromoaniline, which would first be acetylated to form 4-bromoacetanilide. This intermediate would then undergo a Vilsmeier-Haack reaction to yield 2-chloro-6-bromoquinoline-3-carbaldehyde. Subsequent conversion of the aldehyde to an oxime, followed by dehydration, would furnish the desired this compound.

General Experimental Protocol (based on related syntheses):

Step 1: Synthesis of 2-Chloro-6-bromoquinoline-3-carbaldehyde (via Vilsmeier-Haack Reaction)

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃).

  • After the formation of the Vilsmeier reagent, add 4-bromoacetanilide portion-wise, maintaining the temperature below 5°C.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-90°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The precipitated product, 2-chloro-6-bromoquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-6-bromoquinoline-3-carbaldehyde in a suitable solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

  • Reflux the mixture for several hours to form the corresponding oxime.

  • After cooling, the oxime can be isolated.

  • The dried oxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield this compound.

  • The final product is purified by recrystallization or column chromatography.

Biological Significance and Signaling Pathways

The quinoline-6-carbonitrile scaffold has been identified as a crucial component in the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[2] These kinases are key components of the Mediator complex, a multiprotein assembly that regulates gene transcription. The Mediator complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.

Inhibition of CDK8/19 can modulate the activity of several important signaling pathways that are often dysregulated in cancer and other diseases.[2] These pathways include:

  • β-catenin/TCF/LEF: A central pathway in development and cancer.

  • SMADs: Key mediators of TGF-β signaling, involved in cell growth, differentiation, and apoptosis.

  • Notch: A highly conserved signaling pathway that regulates cell fate decisions.

  • STAT1: A critical component of the JAK/STAT signaling pathway, involved in immunity and inflammation.

  • HIF1α: A master regulator of the cellular response to hypoxia.

  • Estrogen Receptor (ER): A key driver in a significant proportion of breast cancers.

  • NFκB: A pivotal regulator of inflammatory and immune responses.

The following diagram illustrates the central role of the CDK8/19-Mediator complex in integrating signals from these diverse pathways to regulate gene transcription.

CDK8_Signaling_Pathways cluster_signals Upstream Signaling Pathways cluster_mediator Mediator Complex cluster_transcription Transcriptional Regulation b_catenin β-catenin/TCF/LEF CDK8_19 CDK8/19 b_catenin->CDK8_19 SMADs SMADs (TGF-β) SMADs->CDK8_19 Notch Notch Notch->CDK8_19 STAT1 STAT1 (JAK/STAT) STAT1->CDK8_19 HIF1a HIF1α (Hypoxia) HIF1a->CDK8_19 ER Estrogen Receptor ER->CDK8_19 NFkB NFκB NFkB->CDK8_19 Mediator Mediator Core CDK8_19->Mediator RNA_Pol_II RNA Polymerase II Mediator->RNA_Pol_II Phosphorylation Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression Inhibitor 6-Bromoquinoline- 3-carbonitrile (Potential Inhibitor) Inhibitor->CDK8_19 Inhibition

CDK8/19-Mediator Complex Signaling Pathways

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is intended for research use only and is not for human or veterinary use. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromoquinoline-3-carbonitrile from p-Bromoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 6-bromoquinoline-3-carbonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, p-bromoaniline. The synthesis is presented as a two-stage process. The first stage involves the well-established Skraup reaction to construct the 6-bromoquinoline core. The second stage outlines two reliable protocols for the introduction of the carbonitrile functionality at the 3-position of the quinoline ring.

Stage 1: Synthesis of 6-Bromoquinoline

The initial step in the synthesis of the target molecule is the formation of 6-bromoquinoline from p-bromoaniline via the Skraup reaction. This classic method utilizes glycerol in the presence of a strong acid and an oxidizing agent to construct the quinoline ring system.

Experimental Protocol: Skraup Reaction

A detailed protocol for the synthesis of 6-bromoquinoline is provided below, adapted from established procedures[1][2].

Materials:

  • p-Bromoaniline

  • Glycerol

  • Sulfuric acid (concentrated)

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Ferrous sulfate (catalyst, optional but recommended for smoother reaction)

  • Sodium hydroxide solution (for neutralization)

  • Toluene (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to p-bromoaniline.

  • Add glycerol and the oxidizing agent to the mixture. If the reaction is known to be vigorous, the glycerol can be added portion-wise. The addition of a catalytic amount of ferrous sulfate is recommended to moderate the reaction.

  • Heat the reaction mixture cautiously. The reaction is exothermic and may become vigorous. Maintain the temperature at a point where a steady reflux is observed.

  • After the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This step should be performed in an ice bath to control the heat generated.

  • Extract the aqueous mixture with toluene. Combine the organic extracts and wash them with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 6-bromoquinoline.

  • The crude product can be purified by vacuum distillation.

Quantitative Data
ParameterValueReference
Typical Yield42%[1]
Purity (post-distillation)>98%

Stage 2: Synthesis of this compound

Once 6-bromoquinoline is obtained, the next crucial step is the introduction of a carbonitrile group at the 3-position. Two effective methods for this transformation are presented below: the Rosenmund-von Braun reaction and the Sandmeyer reaction.

Protocol A: Rosenmund-von Braun Reaction Approach

This protocol involves the bromination of 6-bromoquinoline at the 3-position, followed by a cyanation reaction using copper(I) cyanide.

Step 2A.1: Bromination of 6-Bromoquinoline

Materials:

  • 6-Bromoquinoline

  • Bromine

  • A suitable solvent (e.g., carbon tetrachloride or acetic acid)

Procedure:

  • Dissolve 6-bromoquinoline in a suitable solvent in a reaction flask.

  • Slowly add a solution of bromine in the same solvent to the flask at room temperature with stirring.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude 3,6-dibromoquinoline can be purified by recrystallization or column chromatography.

Step 2A.2: Cyanation of 3,6-Dibromoquinoline

The Rosenmund-von Braun reaction is a well-established method for the conversion of aryl halides to aryl nitriles[3][4][5][6].

Materials:

  • 3,6-Dibromoquinoline

  • Copper(I) cyanide

  • A high-boiling polar solvent (e.g., DMF or pyridine)

Procedure:

  • In a reaction flask, combine 3,6-dibromoquinoline and a molar excess of copper(I) cyanide.

  • Add a high-boiling polar solvent such as DMF or pyridine.

  • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

Protocol B: Sandmeyer Reaction Approach

This alternative protocol involves the introduction of a nitro group at the 3-position, its subsequent reduction to an amino group, and finally, conversion to the nitrile via a Sandmeyer reaction[7][8][9].

Step 2B.1: Nitration of 6-Bromoquinoline

Materials:

  • 6-Bromoquinoline

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Carefully add 6-bromoquinoline to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.

  • Stir the mixture at low temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Filter the precipitated 6-bromo-3-nitroquinoline, wash with water, and dry.

Step 2B.2: Reduction of 6-Bromo-3-nitroquinoline

Materials:

  • 6-Bromo-3-nitroquinoline

  • A reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation)

  • Sodium hydroxide solution

Procedure:

  • Suspend 6-bromo-3-nitroquinoline in a suitable solvent (e.g., ethanol).

  • Add the reducing agent (e.g., a solution of tin(II) chloride in concentrated hydrochloric acid).

  • Heat the mixture under reflux for several hours.

  • Cool the reaction and make it alkaline with a sodium hydroxide solution.

  • Extract the 3-amino-6-bromoquinoline with an organic solvent.

  • Dry the organic extract and remove the solvent to obtain the crude product, which can be purified if necessary.

Step 2B.3: Sandmeyer Reaction of 3-Amino-6-bromoquinoline

The Sandmeyer reaction is a versatile method for the conversion of aryl amines to a variety of functional groups, including nitriles[7][8][9].

Materials:

  • 3-Amino-6-bromoquinoline

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide

Procedure:

  • Dissolve 3-amino-6-bromoquinoline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite to the amine solution with constant stirring to form the diazonium salt. Maintain the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extract.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_cyanation Cyanation at 3-position p_bromoaniline p-Bromoaniline skraup Skraup Reaction (Glycerol, H₂SO₄, Oxidant) p_bromoaniline->skraup bromoquinoline 6-Bromoquinoline skraup->bromoquinoline bromination Bromination bromoquinoline->bromination Route A nitration Nitration bromoquinoline->nitration Route B dibromoquinoline 3,6-Dibromoquinoline bromination->dibromoquinoline rosenmund Rosenmund-von Braun (CuCN) product This compound rosenmund->product dibromoquinoline->rosenmund nitroquinoline 6-Bromo-3-nitroquinoline nitration->nitroquinoline reduction Reduction aminoquinoline 3-Amino-6-bromoquinoline reduction->aminoquinoline sandmeyer Sandmeyer Reaction (NaNO₂, CuCN) sandmeyer->product nitroquinoline->reduction aminoquinoline->sandmeyer Skraup_Mechanism glycerol Glycerol h2so4 H₂SO₄ (catalyst) acrolein Acrolein (α,β-unsaturated aldehyde) h2so4->acrolein Dehydration michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition p_bromoaniline p-Bromoaniline p_bromoaniline->michael_adduct cyclization Cyclization michael_adduct->cyclization dihydroquinoline 1,2-Dihydroquinoline derivative cyclization->dihydroquinoline Electrophilic Aromatic Substitution oxidation Oxidation dihydroquinoline->oxidation bromoquinoline 6-Bromoquinoline oxidation->bromoquinoline Aromatization Rosenmund_von_Braun_Mechanism aryl_halide 3,6-Dibromoquinoline oxidative_addition Oxidative Addition aryl_halide->oxidative_addition cu_cn CuCN cu_cn->oxidative_addition cu_complex Cu(III) Intermediate oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination aryl_nitrile This compound reductive_elimination->aryl_nitrile Sandmeyer_Mechanism amine 3-Amino-6-bromoquinoline diazotization Diazotization (NaNO₂, HCl) amine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt electron_transfer Single Electron Transfer diazonium_salt->electron_transfer cu_cn CuCN cu_cn->electron_transfer aryl_radical Aryl Radical electron_transfer->aryl_radical + Cu(II)CN n2_loss Loss of N₂ cyanation Cyanation n2_loss->cyanation Reaction with [Cu(CN)₂]⁻ product This compound cyanation->product

References

One-Pot Synthesis of Quinoline-3-Carbonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinoline-3-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2] These derivatives have demonstrated potential as antibacterial, anticancer, and anti-Chagas disease agents.[3][4] The methodologies outlined below focus on multicomponent reactions (MCRs), which offer an efficient, atom-economical, and environmentally benign approach to synthesizing complex molecular architectures from simple precursors.[5]

Introduction

Quinoline-3-carbonitrile derivatives are a critical class of heterocyclic compounds in drug discovery and development.[1] Traditional multi-step syntheses of these molecules often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents.[2][6] One-pot multicomponent reactions have emerged as a powerful strategy to overcome these limitations by combining multiple reaction steps in a single vessel, thereby reducing waste, saving time, and simplifying purification processes.[1][5] This document details various catalytic and catalyst-free one-pot approaches for the synthesis of these valuable compounds.

Experimental Protocols

Several effective one-pot methodologies for the synthesis of quinoline-3-carbonitrile derivatives have been reported. Below are detailed protocols for representative catalytic and catalyst-free systems.

Protocol 1: Bleaching Earth Clay (BEC) Catalyzed Three-Component Synthesis[1]

This protocol utilizes a cost-effective and environmentally friendly heterogeneous catalyst, Bleaching Earth Clay (BEC), in conjunction with PEG-400 as a green solvent.[1]

Materials:

  • Heterocyclic aldehyde (1.0 mmol)

  • 2-Cyanoacetohydrazide (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Bleaching Earth Clay (BEC) catalyst

  • Polyethylene glycol (PEG-400)

  • Round bottom flask

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round bottom flask, add the heterocyclic aldehyde (1.0 mmol), 2-cyanoacetohydrazide (1.0 mmol), a catalytic amount of BEC, and PEG-400.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction using TLC.

  • Once the initial reaction is complete (as indicated by TLC), add the substituted aniline (1.0 mmol) to the same flask.

  • Heat the reaction mixture to 80°C and continue stirring.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product through appropriate workup and purification procedures (e.g., filtration to remove the catalyst, followed by recrystallization).

Protocol 2: Catalyst-Free Synthesis in Ethanol[5]

This method provides a straightforward and green approach by eliminating the need for a catalyst and using ethanol as a benign solvent.[5]

Materials:

  • Ethyl 5-aminobenzofuran-2-carboxylate (1.0 mmol, 205 mg)

  • Aromatic aldehyde (1.0 mmol)

  • 3-Oxo-3-phenylpropanenitrile (1.0 mmol, 145 mg)

  • Ethanol (5 mL)

  • Dry 25 mL flask

  • Reflux apparatus

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a dry 25 mL flask, combine ethyl 5-aminobenzofuran-2-carboxylate (1.0 mmol), the aromatic aldehyde (1.0 mmol), 3-oxo-3-phenylpropanenitrile (1.0 mmol), and ethanol (5 mL).[5]

  • Stir the mixture at reflux temperature for 4-6 hours.[5]

  • Monitor the reaction's completion using TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • The crystalline solid product will precipitate. Collect the solid by filtration.

  • Wash the collected product with a small amount of cold ethanol to yield the pure product.[5]

Data Presentation

The efficiency of one-pot syntheses can be evaluated by comparing reaction times and product yields under different catalytic conditions.

Table 1: Comparison of Catalysts for a Three-Component Synthesis of a Quinoline-3-Carbonitrile Derivative. [1]

EntryCatalyst (wt%)SolventTime (min)Yield (%)
1TriethylaminePEG-4006550
2PiperidinePEG-4007040
3MorpholinePEG-4006030
4BEC (1 wt%)PEG-400-60

Data synthesized from a study by IOSR Journal, which investigated various catalysts for the one-pot synthesis. The study noted that Bleaching Earth Clay (BEC) and PEG-400 were more effective than other catalysts and solvents, increasing the product yield and reducing reaction time.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a one-pot, three-component synthesis of quinoline-3-carbonitrile derivatives.

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Product Isolation A Reactant 1 (e.g., Aldehyde) D Initial Reaction (Stirring at RT) A->D B Reactant 2 (e.g., Active Methylene Nitrile) B->D C Catalyst & Solvent (e.g., BEC in PEG-400) C->D F Final Reaction (Heating to 80°C) D->F Addition E Reactant 3 (e.g., Aniline) E->F G Cooling & Precipitation F->G Reaction Completion H Filtration & Washing G->H I Pure Product (Quinoline-3-carbonitrile derivative) H->I

Caption: General workflow for a one-pot synthesis.

Reaction Mechanism Overview

The synthesis of quinoline-3-carbonitrile derivatives via a multicomponent reaction typically proceeds through a cascade of reactions, as depicted in the logical relationship diagram below.

G Reactants Aldehyde + Active Methylene Nitrile + Amine Source Intermediate1 Knoevenagel Condensation Product Reactants->Intermediate1 Step 1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Step 2 (Michael Addition) Cyclized_Intermediate Cyclized Intermediate Intermediate2->Cyclized_Intermediate Step 3 (Intramolecular Cyclization) Product Quinoline-3-carbonitrile (After Dehydrogenation) Cyclized_Intermediate->Product Step 4 (Oxidative Aromatization)

Caption: Logical steps in the reaction mechanism.

Conclusion

The one-pot synthesis of quinoline-3-carbonitrile derivatives through multicomponent reactions represents a highly efficient and sustainable strategy in modern organic synthesis. The use of environmentally benign catalysts like bleaching earth clay or even catalyst-free systems provides accessible and scalable routes to these medicinally important scaffolds.[1][5] The protocols and data presented herein offer a valuable resource for researchers in academia and industry to facilitate the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving 6-bromoquinoline derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of novel 6-arylquinolines, a scaffold of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities exhibited by quinoline-containing compounds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[1] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. For drug development professionals, this methodology offers a robust and versatile tool for the late-stage functionalization of the quinoline core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 6-position of the quinoline ring is a common site for substitution to modulate the biological activity of these heterocycles.

General Reaction Scheme

The general transformation for the Suzuki-Miyaura coupling of a 6-bromoquinoline derivative with an arylboronic acid is depicted below:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Scope and Yields

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between 6-bromo-1,2,3,4-tetrahydroquinoline and various substituted phenylboronic acids. These results, adapted from a study on a closely related substrate, provide a strong indication of the expected yields and reactivity for 6-bromoquinoline itself under similar conditions.[2]

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)Melting Point (°C)
1Phenylboronic acid6-Phenyl-1,2,3,4-tetrahydroquinoline7878-80
24-(Trifluoromethoxy)phenylboronic acid6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline7355-57
34-(Methylthio)phenylboronic acid6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline6871-73
44-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline7682-84

Experimental Protocols

Two representative protocols for the Suzuki-Miyaura coupling of 6-bromoquinoline derivatives are provided below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Heating

This protocol is adapted from the successful synthesis of 6-aryl-1,2,3,4-tetrahydroquinolines and is expected to be readily applicable to 6-bromoquinoline.[2]

Materials:

  • 6-Bromoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Toluene or 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-bromoquinoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, [PdCl₂(PPh₃)₂] (0.03 equiv).

  • Add the solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylquinoline derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields. This protocol is based on general procedures for microwave-assisted Suzuki-Miyaura couplings of heteroaryl halides.[3]

Materials:

  • 6-Bromoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • A 4:1 mixture of Tetrahydrofuran (THF) and water

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine the 6-bromoquinoline derivative (1.0 equiv), the arylboronic acid (1.3 equiv), sodium carbonate (2.0 equiv), and the palladium catalyst [Pd(PPh₃)₄] (0.05 equiv).

  • Add the THF/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 110-150 °C) for a specified time (e.g., 20-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArAr' Ar-Ar' (6-Arylquinoline) Reductive_Elimination->ArAr' ArX Ar-X (6-Bromoquinoline) ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)₂ (Arylboronic Acid) Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of 6-arylquinoline derivatives via the Suzuki-Miyaura coupling.

Experimental_Workflow Experimental Workflow Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reaction_Setup->Inert_Atmosphere Heating Heating (Conventional or Microwave) Inert_Atmosphere->Heating Reaction_Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Reaction_Monitoring Workup Aqueous Workup (Extraction) Reaction_Monitoring->Workup Upon Completion Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A typical workflow for Suzuki-Miyaura coupling experiments.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quinoline Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common nucleophilic substitution reactions on the quinoline ring, a scaffold of significant importance in medicinal chemistry and drug development. The protocols outlined below are intended to serve as a practical guide for the synthesis of substituted quinoline derivatives, which are key components in a wide array of therapeutic agents.

Overview of Nucleophilic Substitution on the Quinoline Ring

The quinoline ring system, a fusion of a benzene and a pyridine ring, is an essential heterocyclic motif in numerous natural products and synthetic pharmaceuticals. Its unique electronic structure allows for nucleophilic substitution reactions, primarily at the 2- and 4-positions of the pyridine ring, which are electron-deficient. This reactivity is harnessed in synthetic chemistry to introduce a variety of functional groups, leading to the generation of diverse molecular libraries for drug discovery programs. Common nucleophilic substitution reactions on the quinoline ring include the Chichibabin reaction for amination, nucleophilic aromatic substitution (SNAr) on haloquinolines, and transition-metal-catalyzed cross-coupling reactions.

Chichibabin Reaction: Direct Amination of the Quinoline Ring

The Chichibabin reaction is a classical method for the direct amination of heteroaromatic compounds like quinoline, typically using sodium amide or potassium amide. The reaction proceeds via a nucleophilic addition-elimination mechanism involving a hydride shift.

Quantitative Data for Chichibabin and Related Amination Reactions
EntryQuinoline DerivativeReagentConditionsProductYield (%)Reference
1QuinolineKNH₂/liquid NH₃, KMnO₄-65 °C2-Aminoquinoline55-60[1]
2QuinolineKNH₂/liquid NH₃, KMnO₄-60 °C to +15 °C4-Aminoquinoline-[1]
3Quinoline-N-oxideAmine, Tf₂O0 °C to rt, 6-8 h2-Amino-substituted quinolineVaries[2]
Experimental Protocol: Synthesis of 2-Aminoquinoline via a Modified Chichibabin-type Reaction on Quinoline-N-oxide

This protocol describes a mild, metal-free amination of quinoline-N-oxide.[2]

Materials:

  • Quinoline-N-oxide (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., morpholine, piperidine) (1.2 mmol, 1.2 equiv.)

  • Triflic anhydride (Tf₂O) (1.5 mmol, 1.5 equiv.)

  • Acetonitrile (CH₃CN) (8 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve quinoline-N-oxide and the amine in acetonitrile in a round-bottom flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triflic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Quench the residue with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted quinoline.

Reaction Workflow: Modified Chichibabin-type Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Quinoline-N-oxide and Amine in CH3CN cool Cool to 0 °C start->cool add_tf2o Add Tf2O dropwise cool->add_tf2o stir Stir at rt for 6-8 h add_tf2o->stir evaporate Evaporate solvent stir->evaporate quench Quench with NaHCO3 evaporate->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product 2-Amino-substituted Quinoline purify->product

Caption: Workflow for the synthesis of 2-amino-substituted quinolines.

Nucleophilic Aromatic Substitution (SNAr) on Haloquinolines

Haloquinolines, particularly those with halogens at the 2- or 4-positions, are excellent substrates for SNAr reactions. The electron-withdrawing nitrogen atom in the quinoline ring activates the halide for displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Quantitative Data for SNAr Reactions on Haloquinolines
EntryHaloquinolineNucleophileConditionsProductYield (%)Reference
12-ChloroquinolineMorpholine-2-(Morpholin-4-yl)quinoline-[3]
24-Chloro-7-substituted quinolineMono/dialkyl aminesNeat, reflux4-Amino-7-substituted quinolineVaries-
32,4-DichloroquinazolinePrimary/secondary aminesVaries2-Chloro-4-aminoquinazolineVaries[4]
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)quinoline

This protocol is a general representation of an SNAr reaction on a haloquinoline.

Materials:

  • 2-Chloroquinoline

  • Morpholine

  • Solvent (e.g., DMSO, DMF, or a high-boiling alcohol)

  • Base (e.g., K₂CO₃, Et₃N) (optional, depending on the nucleophile)

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline in the chosen solvent.

  • Add morpholine to the solution. If required, add a base.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., reflux).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, filter the mixture. Otherwise, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(morpholin-4-yl)quinoline.

SNAr Reaction Logical Relationship

G cluster_reactants Reactants cluster_conditions Reaction Conditions haloquinoline Haloquinoline (e.g., 2-Chloroquinoline) solvent Solvent heat Heat base Base (optional) product Substituted Quinoline (e.g., 2-(Morpholin-4-yl)quinoline) haloquinoline->product nucleophile Nucleophile (e.g., Morpholine) nucleophile->product

Caption: Key components of a typical SNAr reaction on a haloquinoline.

Transition-Metal-Catalyzed Nucleophilic Substitution

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds on haloquinolines. These reactions often proceed under milder conditions and with a broader substrate scope compared to classical methods.

Quantitative Data for Buchwald-Hartwig Amination of Haloquinolines
EntryHaloquinolineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
18-BromoquinolineN-methylanilinePd(OAc)₂ / L3 (JohnPhos)NaO-t-BuToluene110-1200.58-(N-methylanilino)quinoline90[5]
28-Bromoquinoline3-Methoxy-N-methylanilinePd(OAc)₂ / L3 (JohnPhos)NaO-t-BuToluene140-1505-68-(3-Methoxy-N-methylanilino)quinoline87[5]
38-BromoquinolineDiphenylaminePd(OAc)₂ / L4 (t-BuXPhos)NaO-t-BuToluene150248-(Diphenylamino)quinoline82[5]
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromoquinoline with N-methylaniline

This protocol is adapted from the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines.[5]

Materials:

  • 8-Bromoquinoline (1.0 equiv)

  • N-methylaniline (1.25 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • JohnPhos (L3) (10 mol%)

  • Sodium tert-butoxide (NaO-t-Bu) (1.25 equiv)

  • Toluene (anhydrous)

  • Argon atmosphere

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add toluene and bubble with argon for 10 minutes to degas.

  • To the flask, add 8-bromoquinoline, Pd(OAc)₂, JohnPhos, sodium tert-butoxide, and N-methylaniline under an argon atmosphere.

  • Heat the reaction mixture to 110-120 °C and stir for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of silica gel, washing with toluene.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to afford 8-(N-methylanilino)quinoline.

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X (L2) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange R'R''NH amine_complex Ar-Pd(II)-NHR'R'' (L2) ligand_exchange->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex Ar-Pd(II)-NR'R'' (L2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Nitration of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Nitration of 6-bromoquinoline to activate the benzene ring.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of 6-bromoquinoline is a key synthetic step in the functionalization of the quinoline scaffold, a core structure in many pharmacologically active compounds. The introduction of a nitro group (–NO2) onto the benzene ring of 6-bromoquinoline serves as a crucial activation step. The strong electron-withdrawing nature of the nitro group facilitates subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functional groups by displacing the adjacent bromine atom.[1] This method provides a versatile platform for the synthesis of novel quinoline derivatives with potential therapeutic applications, including anti-proliferative and cytotoxic agents.[1] Under typical nitrating conditions using a mixture of nitric acid and sulfuric acid, the reaction proceeds via electrophilic aromatic substitution on the protonated quinoline species, leading primarily to substitution at the C-5 and C-8 positions.[2]

Reaction Scheme

The nitration of 6-bromoquinoline predominantly yields 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline. The regioselectivity is governed by the electronic properties of the protonated quinoline ring system.

Nitration_of_6_Bromoquinoline cluster_products Products 6-Bromoquinoline 6-Bromoquinoline Products Products 6-Bromoquinoline->Products HNO3, H2SO4 Reagents Reagents 6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinoline Products->6-Bromo-5-nitroquinoline 6-Bromo-8-nitroquinoline 6-Bromo-8-nitroquinoline Products->6-Bromo-8-nitroquinoline

Caption: Nitration of 6-bromoquinoline yielding 5- and 8-nitro isomers.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-5-nitroquinoline[1]

This protocol details the selective synthesis of 6-bromo-5-nitroquinoline.

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid in a round-bottom flask.

  • Cool the solution to -5 °C using an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a nitrating mixture by combining 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C.

  • Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over a period of one hour, ensuring the reaction temperature does not exceed 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the acidic solution with a 10% aqueous solution of sodium carbonate until the pH is basic.

  • Extract the product with dichloromethane (5 x 5 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product, 6-bromo-5-nitroquinoline, can be purified by column chromatography if necessary. A quantitative yield (0.23 g) of the desired product as a yellow solid has been reported.[3]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-bromoquinoline in H2SO4 C Cool 6-bromoquinoline solution to -5 °C A->C B Prepare and cool nitrating mixture (HNO3/H2SO4) D Slowly add nitrating mixture to 6-bromoquinoline solution (maintain T < 0 °C) B->D C->D E Stir at 0 °C and monitor by TLC D->E F Quench reaction on crushed ice E->F G Neutralize with Na2CO3 solution F->G H Extract with CH2Cl2 G->H I Dry organic layer (Na2SO4) H->I J Evaporate solvent I->J K Purify by column chromatography (if needed) J->K

References

Application Notes: 6-Bromoquinoline-3-carbonitrile as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromoquinoline-3-carbonitrile is a halogenated quinoline derivative that serves as a crucial building block in medicinal and organic chemistry.[1] Its structure, featuring a quinoline core substituted with a bromine atom at the 6-position and a nitrile group at the 3-position, provides a versatile scaffold for the synthesis of complex molecules with significant biological activity.[1] The quinoline framework itself is a well-established "privileged scaffold" found in numerous natural products and FDA-approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The presence of the electron-withdrawing bromine and nitrile groups modifies the electronic properties of the quinoline ring, influencing its reactivity and potential interactions with biological targets.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its use in experimental settings.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₀H₅BrN₂[1][3]
Molecular Weight 233.06 g/mol [1][3]
CAS Number 1314687-82-5[1][3]
Purity Typically ≥98%[3]

Core Application: Synthesis of Protein Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate for the development of protein kinase inhibitors.[1][4] Abnormal protein kinase activity is implicated in a host of diseases, most notably cancer, making kinases prime targets for therapeutic intervention.[4][5] The 3-quinolinecarbonitrile framework is a recognized template for designing potent and selective kinase inhibitors.[1][6]

Derivatives synthesized from this intermediate have shown activity against several important cancer-related kinases:

  • PI3K/mTOR Pathway: this compound is a precursor for synthesizing inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mTOR signaling pathway.[7] This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[5][7]

  • Src Family Kinases: The 3-quinolinecarbonitrile scaffold is effective for developing inhibitors of Src, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility. Potent inhibitors with IC₅₀ values in the low nanomolar range have been developed from related structures.[6]

  • EGFR and HER-2: The quinoline core is central to irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key drivers in various epithelial cancers.[8]

Logical Framework for Drug Design

The use of this compound as a starting scaffold allows for systematic modification to achieve desired potency and selectivity against specific kinase targets.

cluster_targets Target Kinases A This compound (Core Scaffold) B Chemical Modification (e.g., SNAr, Suzuki Coupling) A->B Reactant C Derivative Library B->C Generates D Kinase Inhibitors C->D Screened for Activity T1 PI3K/mTOR D->T1 T2 Src Family D->T2 T3 EGFR/HER-2 D->T3 G start Dissolve 6-Bromoquinoline in H₂SO₄ at 0°C add_acid Add HNO₃ dropwise (Maintain T < 0°C) start->add_acid react Stir for 4 hours at 0°C add_acid->react quench Pour mixture onto ice react->quench filtrate Filter the precipitate quench->filtrate wash Wash solid with H₂O filtrate->wash purify Purify by column chromatography wash->purify end Obtain 6-Bromo-X-nitroquinoline- 3-carbonitrile purify->end RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Cell Growth & Survival S6K->Proliferation EIF4E->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits

References

Application Notes and Protocols: 6-Bromoquinoline-3-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 6-bromoquinoline-3-carbonitrile as a scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. While direct biological data for this specific compound is limited in publicly available literature, the broader class of bromo-quinoline and quinoline-3-carbonitrile derivatives has shown significant promise.[1] This document outlines the hypothesized mechanisms of action, relevant experimental protocols for evaluation, and the therapeutic potential based on analogous compounds.

Application Notes

The quinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The specific substitution pattern of this compound, featuring a bromine atom at the 6-position and a carbonitrile group at the 3-position, suggests its potential as a valuable intermediate or a pharmacologically active molecule itself.

Anticancer Potential:

The bromo-quinoline carbonitrile scaffold is considered a promising framework for the design of new cytotoxic agents.[1] Research on related compounds suggests two primary mechanisms through which this compound-based derivatives may exert their anticancer effects:

  • Kinase Inhibition: The quinoline-3-carbonitrile core is a known template for the development of kinase inhibitors.[1] Specifically, derivatives with this scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in oncology. The nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity within the ATP-binding pocket of these kinases.

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1] While the direct apoptotic potential of this compound has not been reported, related compounds are known to trigger apoptotic pathways, making this a likely mechanism of action for its derivatives.[1]

Quantitative Data for Analogous Compounds:

Compound ClassCancer Cell LineActivityReference
6-Bromoquinazoline derivativesMCF-7 (Breast), SW480 (Colon)Potent cytotoxic activity, some more so than Erlotinib and Cisplatin[1]
Hexahydroquinoline-3-carbonitrile derivativesVariousGrowth inhibition up to 69% at 10 µM[1]

Proposed Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for the anticancer activity of this compound, based on its potential as an EGFR/HER-2 inhibitor.

EGFR_HER2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras EGF EGF EGF->EGFR This compound This compound This compound->EGFR This compound->HER2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized EGFR/HER-2 inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the concentration of an agent that inhibits cell growth by 50% (IC50).

Experimental Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound (serial dilutions) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay (EGFR/HER-2)

This protocol provides a general framework for assessing the inhibitory activity of this compound against EGFR or HER-2 kinases.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.1 mM Na3VO4, 1 mM DTT). Prepare solutions of recombinant human EGFR or HER-2 kinase, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using a system like ADP-Glo™ that measures ADP production.

    • ELISA-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Apoptosis Detection by Annexin V Staining

This protocol is for identifying and quantifying apoptotic cells using flow cytometry.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours. Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Drug Discovery Potential

The following diagram illustrates the logical relationship for exploring the drug discovery potential of the this compound scaffold.

Drug_Discovery_Logic scaffold This compound Scaffold synthesis Derivative Synthesis (Structure-Activity Relationship) scaffold->synthesis screening In Vitro Screening (Cytotoxicity, Kinase Inhibition, Apoptosis) synthesis->screening screening->synthesis Iterative Design hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (ADME/Tox Properties) hit_id->lead_opt Promising Activity lead_opt->synthesis Refinement in_vivo In Vivo Efficacy Studies lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate Favorable Profile

Caption: Logical workflow for drug discovery based on the scaffold.

References

Design of Irreversible Inhibitors Using Quinoline-3-Carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-3-carbonitrile scaffold has emerged as a privileged structure in the design of targeted covalent inhibitors, particularly for protein kinases implicated in diseases such as cancer. These compounds typically function as irreversible inhibitors by forming a stable covalent bond with a nucleophilic residue, most commonly a cysteine, within the active site of the target protein. This mode of action leads to prolonged and efficient inhibition, offering potential advantages in terms of potency and duration of action. The 4-anilinoquinoline-3-carbonitrile core, in particular, has been extensively developed, drawing inspiration from reversible 4-anilinoquinazoline inhibitors like gefitinib and erlotinib. The key innovation lies in replacing the quinazoline's N-3 atom with a carbon bearing an electron-withdrawing nitrile group, combined with the strategic placement of a reactive "warhead" to engage the target covalently.

This document provides detailed application notes on the design principles of these inhibitors, summarizes their activity against key signaling pathways, and offers comprehensive protocols for their synthesis and evaluation.

Application Note 1: Mechanism and Design Principles

Irreversible inhibitors based on the quinoline-3-carbonitrile scaffold operate on a "lock-and-key" principle followed by permanent inactivation. The inhibitor first binds non-covalently to the enzyme's active site with high affinity and selectivity, driven by interactions of the quinoline core and its substituents. Subsequently, a strategically positioned electrophilic group, or "warhead," on the inhibitor reacts with a nearby nucleophilic amino acid residue on the enzyme, forming a durable covalent bond.

A common strategy involves incorporating a Michael acceptor, such as an acrylamide moiety, at the C6 or C7 position of the quinoline ring. This group is positioned to react with a cysteine residue present in the ATP-binding pocket of many kinases, such as Cys797 in EGFR and Cys481 in BTK. The inherent reactivity of the warhead is finely tuned to minimize off-target reactions while ensuring efficient inactivation of the intended target.

General Mechanism of Irreversible Inhibition cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E Enzyme (E) EI Non-covalent E-I Complex E->EI Ki I Inhibitor (I) (Quinoline-3-carbonitrile) EI_covalent Covalent E-I Complex (Inactive) EI->EI_covalent kinact

Figure 1: Two-step mechanism of irreversible inhibition.

Application Note 2: Targeting Key Kinase Signaling Pathways

Quinoline-3-carbonitrile inhibitors have been successfully designed to target several critical signaling pathways involved in cell proliferation, survival, and differentiation.

1. EGFR/HER2 Pathway: The ErbB family of receptor tyrosine kinases, including EGFR (HER1) and HER2, are major targets in oncology. Overactivation of these receptors drives tumor growth. Irreversible inhibitors like neratinib (a 4-anilinoquinoline-3-carbonitrile derivative) covalently bind to a conserved cysteine residue in the ATP pocket, shutting down downstream signaling through the PI3K/Akt and MAPK pathways.

EGFR/HER2 Signaling Pathway Inhibition GF Growth Factor (e.g., EGF) Receptor EGFR/HER2 Dimer GF->Receptor binds PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Inhibitor Quinoline-3-carbonitrile Irreversible Inhibitor Inhibitor->Receptor covalently binds & inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Inhibition of EGFR/HER2 signaling cascade.

2. Bruton's Tyrosine Kinase (BTK) Pathway: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. Irreversible BTK inhibitors form a covalent bond with Cys481, and have revolutionized the treatment of B-cell malignancies. Quinoline-based scaffolds have been developed as potent and selective irreversible BTK inhibitors.

BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK activation BTK BTK SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Inhibitor Quinoline-3-carbonitrile Irreversible Inhibitor Inhibitor->BTK covalently binds & inhibits NFkB NF-κB Pathway PLCG2->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival

Figure 3: Inhibition of the B-Cell Receptor (BCR) pathway via BTK.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected quinoline-3-carbonitrile derivatives against various protein kinases.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases (EGFR/HER2)

Compound ID Target IC50 Reference
Compound 44 EGFR 7.5 nM [1]
Quinoline 45 EGFR 5 nM [1]
HKI-272 (Neratinib) HER2 59 nM Data from multiple public sources

| HKI-272 (Neratinib) | EGFR | 92 nM | Data from multiple public sources |

Table 2: Inhibitory Activity against Other Kinases

Compound ID Target IC50 Reference
Quinoline 65 C-Raf 0.10 µM [1]
Compound 39 mTOR 1.4 µM [1]
Compound 39 PI3Kα 0.9 µM [1]
Quinoline 40 PI3Kδ 1.9 nM [1]

| Hit Compound 42 | mTOR | 31 nM |[1] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilinoquinoline-3-carbonitrile Irreversible Inhibitors

This protocol describes a general workflow for synthesizing a 4-anilino-6-(acrylamido)quinoline-3-carbonitrile, a common structural motif for irreversible inhibitors.

Synthetic Workflow for Quinoline-3-carbonitrile Inhibitors start Start: 6-Nitro-4-chloroquinoline -3-carbonitrile step1 Step 1: Amination (e.g., 3-chloro-4-fluoroaniline) start->step1 step2 Step 2: Nitro Reduction (e.g., Fe/NH4Cl) step1->step2 step3 Step 3: Acylation (e.g., Acryloyl chloride) step2->step3 product Product: Irreversible Inhibitor step3->product

Figure 4: General synthetic workflow.

Methodology:

  • Step 1: Amination. To a solution of the starting 4-chloroquinoline-3-carbonitrile derivative in a suitable solvent (e.g., isopropanol), add the desired aniline derivative. Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the precipitated product by filtration. Wash with cold solvent and dry to yield the 4-anilinoquinoline intermediate.

  • Step 2: Reduction of the Nitro Group. Suspend the 6-nitro-4-anilinoquinoline intermediate in a mixture of ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux for 1-2 hours. After completion, filter the hot reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure to obtain the 6-amino-4-anilinoquinoline derivative.

  • Step 3: Acylation (Warhead Installation). Dissolve the 6-amino intermediate in a dry aprotic solvent (e.g., THF or DCM) under an inert atmosphere (N2). Cool the solution to 0°C. Add a base (e.g., pyridine or triethylamine), followed by the dropwise addition of acryloyl chloride. Allow the reaction to stir at room temperature for 2-4 hours. Quench the reaction with water, extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography to yield the final irreversible inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is for determining the IC50 value of an inhibitor using the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, BTK)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

Methodology:

  • Prepare Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.

  • Inhibitor Addition: Add 1 µL of serially diluted inhibitor to the assay wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well. Mix gently.

  • ATP Addition: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should typically be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., BT-474 for HER2, A549 for EGFR)

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plates

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with 100 µL of medium containing serial dilutions of the inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of inhibitor concentration and determine the GI50/IC50 value.

Protocol 4: Washout Experiment to Confirm Irreversible Inhibition

This cell-based assay differentiates irreversible/covalent inhibitors from reversible inhibitors by assessing the duration of target inhibition after the compound has been removed from the culture medium.

Workflow for Washout Experiment cluster_0 Experimental Arms start Seed Cells treat Treat cells with inhibitor (e.g., 6 hours) start->treat no_wash Continuous Exposure: Incubate for 72h treat->no_wash wash Washout: Wash cells 2-3x with fresh media treat->wash assay Perform Viability Assay (e.g., MTT) no_wash->assay reseed Reseed in inhibitor-free media wash->reseed incubate Incubate for remaining time (e.g., 66h) reseed->incubate incubate->assay end Compare Results assay->end

Figure 5: Logic of the washout experiment.

Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with the inhibitor (at a concentration of ~10x IC50) and a vehicle control as described in the MTT assay protocol.

  • Initial Incubation: Incubate the cells for a short period (e.g., 4-6 hours) to allow for target engagement.

  • Washout Procedure:

    • Washout Group: Aspirate the inhibitor-containing medium. Wash the cells gently two to three times with warm, sterile PBS or serum-free medium. Finally, add fresh, inhibitor-free complete medium.

    • Continuous Exposure Group: Leave the inhibitor-containing medium on the cells.

  • Continued Incubation: Return both sets of plates to the incubator and incubate for the remainder of the total assay time (e.g., an additional 66-68 hours for a 72-hour total assay).

  • Viability Assessment: At the end of the incubation period, perform an MTT assay (Protocol 3) on both sets of plates.

  • Interpretation:

    • Irreversible Inhibitor: The washout group will show a sustained inhibitory effect, with cell viability similar to the continuous exposure group.

    • Reversible Inhibitor: The washout group will show a recovery of cell proliferation, with viability approaching that of the vehicle control, as the inhibitor diffuses out of the cells and away from its target.

Protocol 5: Mass Spectrometry Analysis for Covalent Adduct Formation

This protocol provides a general method to confirm the covalent modification of a target protein by an inhibitor using mass spectrometry (MS).

Materials:

  • Purified recombinant target protein

  • Test inhibitor

  • Reaction buffer (e.g., HEPES or ammonium bicarbonate)

  • LC-MS system (e.g., ESI-TOF)

Methodology:

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with an excess of the inhibitor (e.g., 50-100 µM) in a suitable buffer at room temperature or 37°C for 1-4 hours. Include a control sample of the protein incubated with vehicle (DMSO) only.

  • Sample Cleanup (Optional but Recommended): Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column to improve signal quality.

  • Intact Protein Analysis:

    • Analyze both the treated and control protein samples by LC-MS.

    • Deconvolute the resulting mass spectra.

    • Interpretation: A mass shift in the treated sample corresponding to the molecular weight of the inhibitor indicates the formation of a covalent protein-inhibitor adduct.

  • Peptide Mapping (to identify modification site):

    • Denature, reduce, and alkylate the protein samples (treated and control).

    • Digest the proteins into smaller peptides using a protease like trypsin.

    • Analyze the peptide mixtures by LC-MS/MS.

    • Interpretation: Search the MS/MS data against the protein sequence. The peptide containing the covalently modified amino acid (e.g., cysteine) will show a mass shift equal to the inhibitor's mass. Fragmentation data (MS/MS) will confirm the specific residue that has been modified.

References

Application Notes and Protocols for 6-Bromoquinoline-3-carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The functionalization of the quinoline ring at various positions has led to the development of numerous derivatives with enhanced efficacy and target specificity. Among these, the presence of a carbonitrile group at the 3-position and a bromine atom at the 6-position are notable modifications. The quinoline-3-carbonitrile moiety has been identified as a key pharmacophore in the design of various anticancer agents, while the 6-bromo substitution is known to contribute to the cytotoxic and apoptotic activities of quinoline-based compounds.[3][4] This document provides a comprehensive overview of the potential of 6-Bromoquinoline-3-carbonitrile derivatives as a promising class of anticancer agents, including synthetic protocols, methodologies for biological evaluation, and potential mechanisms of action.

Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process starting from readily available precursors. A representative synthetic route is outlined below, based on established methodologies for quinoline synthesis.

Synthetic Protocol

A plausible synthetic route to this compound involves the cyclization of an appropriately substituted aniline derivative. One reported synthesis involves the reaction of 5-bromo-2-nitrobenzaldehyde with tin(II) chloride dihydrate to yield the corresponding amino derivative, which can then undergo further reactions to form the quinoline ring with the desired substitutions.[5]

Step 1: Synthesis of 6-Bromoquinoline

A common method for the synthesis of the 6-bromoquinoline core is the Skraup synthesis, which involves the reaction of p-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent.[6]

Step 2: Introduction of the 3-Carbonitrile Group

Further functionalization to introduce the 3-carbonitrile group can be a more complex process. However, a method for the synthesis of this compound has been described involving the treatment of 5-bromo-2-nitrobenzaldehyde with tin(II) chloride dihydrate in ethanol under reflux conditions.[5]

Anticancer Potential and Structure-Activity Relationship (SAR)

While direct anticancer studies on this compound are limited in the public domain, the anticancer potential of the broader classes of quinoline-3-carbonitrile and 6-bromoquinoline derivatives is well-documented.

  • Quinoline-3-carbonitrile Derivatives: These compounds have been investigated as potential cytotoxic agents.[3] For instance, a series of N-(3-cyano-6-methyl-4-anilinoquinoline-7-yl) amide derivatives were synthesized and showed significant in vitro antitumor activity.[7] The carbonitrile group is considered a key feature for the anticancer properties of these molecules.[8]

  • 6-Bromoquinoline Derivatives: The presence of a bromine atom at the 6-position of the quinoline ring has been associated with enhanced anticancer activity. For example, 6-bromo-5-nitroquinoline has been shown to induce apoptosis in cancer cells.[4] Furthermore, novel 4-acrylamido-quinoline derivatives with a 6-bromo substitution have been designed as potent PI3K/mTOR dual inhibitors.[9]

The combination of these two pharmacophores in the this compound scaffold suggests that its derivatives are promising candidates for the development of novel anticancer agents. Further derivatization at other positions of the quinoline ring could lead to the discovery of compounds with improved potency and selectivity.

Experimental Protocols for Anticancer Evaluation

General Experimental Workflow

Experimental Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT, etc.) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Flow Cytometry) IC50->Apoptosis Kinase Kinase Inhibition Assay Apoptosis->Kinase CellCycle Cell Cycle Analysis CellCycle->Kinase Xenograft Tumor Xenograft Model Kinase->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A generalized workflow for the discovery and development of this compound derivatives as anticancer agents.

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of the this compound derivatives in DMSO.
  • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Carefully remove the media containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and structured table to facilitate comparison between different derivatives.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116
BQC-01 HH15.2 ± 1.820.5 ± 2.1
BQC-02 4-F-PhH5.8 ± 0.78.1 ± 0.9
BQC-03 4-Cl-PhH7.1 ± 0.99.5 ± 1.2
BQC-04 HOCH312.5 ± 1.518.3 ± 1.9
Doxorubicin --0.5 ± 0.060.8 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related quinoline derivatives, this compound compounds may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. A plausible target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt BQC This compound Derivative BQC->PI3K Inhibition BQC->mTORC1 Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

Conclusion

Derivatives of this compound represent a promising, yet underexplored, class of compounds for anticancer drug discovery. The combination of the 6-bromo and 3-carbonitrile functionalities on the quinoline scaffold provides a strong rationale for their investigation. The protocols and information provided herein offer a foundational framework for researchers to synthesize, evaluate, and elucidate the mechanisms of action of these novel compounds, with the ultimate goal of developing more effective cancer therapies.

References

Application of Quinoline Derivatives as Antibacterial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinoline derivatives as antibacterial agents. It includes detailed protocols for key experimental assays, a summary of their antibacterial efficacy, and an exploration of their mechanisms of action. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial therapeutics.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Quinoline derivatives have long been a cornerstone of antibacterial therapy, with fluoroquinolones being a prominent class.[1] The versatility of the quinoline scaffold allows for extensive chemical modifications, leading to the development of new derivatives with potent activity against a wide spectrum of bacterial pathogens, including resistant strains.[2][3][4] This document outlines the practical aspects of evaluating these compounds in a laboratory setting.

Quantitative Antibacterial Activity of Quinoline Derivatives

The antibacterial efficacy of quinoline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables summarize the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC, µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC, µg/mL)Vancomycin-resistant Enterococci (VRE) (MIC, µg/mL)Reference
Derivative 11 6.25--[5]
Compound 6c -0.750.75[2]
Compound 6l ---[2]
Compound 6o ---[2]
Quinolone Hybrid 5d 0.125 - 80.125 - 80.125 - 8[4]
Sulfonamide Hybrid QS3 --128

Table 2: Antibacterial Activity of Quinoline Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Klebsiella pneumoniae (MIC, µg/mL)Reference
Derivatives 63b, f, h, i, l 100--[5]
Quinolinium Iodide Salts 58-62 3.125 - 6.25--[5]
Dihydrotriazine Hybrids 93a-c 2--[5]
Quinolone Hybrid 5d 0.125 - 80.125 - 80.125 - 8[4]
Sulfonamide Hybrid QS3 12864-
Compound from Khedkar et al. 100--[5]

Experimental Protocols

Detailed methodologies for the evaluation of antibacterial activity and cytotoxicity are crucial for reproducible and reliable results. The following are step-by-step protocols for commonly employed assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Quinoline derivative stock solution (in a suitable solvent like DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Quinoline Derivative Dilutions: a. Perform serial two-fold dilutions of the quinoline derivative stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on the expected activity of the compound.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the quinoline derivative, bringing the final volume to 100 µL. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Interpretation of Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.

Protocol 2: Antibacterial Susceptibility Testing using Agar Disk Diffusion (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile cotton swabs

  • Bacterial culture in logarithmic growth phase

  • Sterile paper disks (6 mm diameter)

  • Quinoline derivative solution of a known concentration

  • Sterile forceps or disk dispenser

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess fluid by pressing and rotating the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks: a. Impregnate sterile paper disks with a known amount of the quinoline derivative solution and allow the solvent to evaporate. b. Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated MHA plate. c. Gently press each disk to ensure complete contact with the agar.

  • Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. b. The size of the zone of inhibition is indicative of the antibacterial activity of the compound.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This colorimetric assay is used to assess the viability of mammalian cells after exposure to the quinoline derivatives, providing an indication of their potential toxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: a. Prepare serial dilutions of the quinoline derivative in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the quinoline derivative. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: a. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT solution to each well. b. Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Mechanisms of Antibacterial Action

Quinoline derivatives exert their antibacterial effects through various mechanisms, with the inhibition of essential bacterial enzymes being the most prominent.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinoline derivatives, particularly fluoroquinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. Quinolines bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative Complex Ternary Complex (Quinoline-Enzyme-DNA) Quinoline->Complex Binds to DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Complex Forms complex with DNA DNA Bacterial DNA DNA->Complex DSB Double-Strand DNA Breaks Complex->DSB Stabilizes cleaved complex, prevents re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Inhibition of DNA Gyrase/Topoisomerase IV by quinoline derivatives.

Inhibition of Peptide Deformylase (PDF)

Some novel quinoline derivatives have been shown to target peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis. In bacteria, protein synthesis is initiated with N-formylmethionine. PDF is responsible for removing the N-formyl group, a crucial step for the maturation of functional proteins. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, which is lethal to the bacterium.

PDF_Inhibition cluster_protein_synthesis Bacterial Protein Synthesis Nascent_Protein Nascent Protein with N-formylmethionine PDF Peptide Deformylase (PDF) Nascent_Protein->PDF Substrate for Mature_Protein Mature, Functional Protein PDF->Mature_Protein Removes formyl group Inhibited_PDF Inhibited PDF Quinoline Quinoline Derivative Quinoline->PDF Inhibits Accumulation Accumulation of Non-functional Proteins Inhibited_PDF->Accumulation Leads to Cell_Death Bacterial Cell Death Accumulation->Cell_Death

Caption: Mechanism of bacterial growth inhibition via Peptide Deformylase (PDF).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of quinoline derivatives as antibacterial agents.

Experimental_Workflow cluster_workflow Antibacterial Drug Discovery Workflow Synthesis Synthesis of Quinoline Derivatives Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) MIC_Determination->Cytotoxicity Potent Compounds Mechanism_Studies Mechanism of Action Studies Cytotoxicity->Mechanism_Studies Selective Compounds Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

References

Application Notes and Protocols for the Development of HER-2 Kinase Inhibitors from Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and characterization of novel HER-2 kinase inhibitors based on the quinoline-3-carbonitrile scaffold. This document outlines detailed protocols for essential in vitro and in vivo assays, presents key quantitative data for representative compounds, and visualizes critical biological pathways and experimental workflows.

Introduction to Quinoline-3-carbonitriles as HER-2 Inhibitors

The human epidermal growth factor receptor 2 (HER-2, also known as ErbB2) is a receptor tyrosine kinase that plays a pivotal role in cell growth and differentiation.[1] Its overexpression or mutation is a key driver in several cancers, particularly in a subset of breast and gastric cancers. Consequently, HER-2 has emerged as a critical target for cancer therapy.

The quinoline-3-carbonitrile core structure has been identified as a promising scaffold for the development of potent and selective HER-2 kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of HER-2 and blocking its downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival. Many derivatives also exhibit inhibitory activity against the epidermal growth factor receptor (EGFR), making them dual HER-2/EGFR inhibitors. The development of these inhibitors involves a multi-step process, including chemical synthesis, biochemical and cellular screening, and in vivo efficacy studies.

Key Signaling Pathways and Experimental Workflow

A thorough understanding of the HER-2 signaling cascade and the drug development workflow is essential for the successful identification of novel inhibitors.

HER-2 Signaling Pathway

HER-2 activation, typically through heterodimerization with other ErbB family members like HER3, triggers the autophosphorylation of its intracellular tyrosine kinase domain.[1] This leads to the activation of downstream signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4]

HER2_Signaling_Pathway Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 Dimer HER2-HER3 Heterodimer HER3->Dimer HER2 HER-2 HER2->Dimer pHER2 Phosphorylated HER-2 Dimer->pHER2 Autophosphorylation Grb2_SOS Grb2/SOS pHER2->Grb2_SOS PI3K PI3K pHER2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Differentiation MAPK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoline-3-carbonitrile Inhibitor Inhibitor->pHER2

Caption: HER-2 Signaling Pathway and Point of Inhibition.

Inhibitor Development Workflow

The development of quinoline-3-carbonitrile-based HER-2 inhibitors follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Inhibitor_Development_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis of Quinoline-3-carbonitriles Design->Synthesis Biochemical Biochemical Assays (HER-2 Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Signaling) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for HER-2 inhibitor development.

Quantitative Data of Representative Inhibitors

The following tables summarize the in vitro activity of selected quinoline-3-carbonitrile and related quinazoline derivatives against HER-2 and EGFR kinases, as well as their anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundHER-2 IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/HER-2)Reference
Lapatinib 23231[5]
Neratinib 3.966 (µM)*--[3]
Compound 6d ---[3]
Compound 5a 31712.29[6]
Compound 7c 8>1000>125[7]
Compound 14f 1241434.5[5]
Compound 14c 1241434.5[5]

*Note: The value for Neratinib from the source is provided in µM and is an anti-proliferative IC50, not a direct kinase inhibition IC50.[3]

Table 2: Anti-proliferative Activity (IC50/GI50)

CompoundSK-BR-3 (HER-2+) IC50 (µM)A431 (EGFR+) IC50 (µM)MCF-7 (HER-2 low) GI50 (nM)A-549 (Lung) GI50 (nM)Reference
Lapatinib 2.7371.285--[3]
Neratinib 3.9662.151--[3]
Compound 6d 1.9301.893--[3]
Compound 5a --25-82 (range for series)25-82 (range for series)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical HER-2 Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits and literature procedures.[8][9] It measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified HER-2 enzyme.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - HER-2 Enzyme - Kinase Buffer - ATP - Substrate - Test Compound Start->Prepare Dispense Dispense Compound and HER-2 Enzyme to 96-well plate Prepare->Dispense Incubate1 Incubate Dispense->Incubate1 Add_ATP Add ATP/Substrate Mix to initiate reaction Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Add Detection Reagent (e.g., ADP-Glo™) Incubate2->Stop Incubate3 Incubate at RT Stop->Incubate3 Read Read Luminescence Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a typical biochemical HER-2 kinase assay.

Materials:

  • Purified recombinant HER-2 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[8]

  • ATP solution

  • HER-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (quinoline-3-carbonitriles) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well white microplates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.[10]

  • In a 96-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Add 2 µl of diluted HER-2 enzyme to each well.

  • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[8]

  • Incubate the plate at 30°C for 60 minutes.[8]

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes.[8]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.[8]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12] It is used to determine the anti-proliferative efficacy of the synthesized inhibitors on cancer cell lines.

Materials:

  • HER-2 positive (e.g., SK-BR-3, BT-474) and HER-2 negative/low (e.g., MCF-7) breast cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[13]

  • 96-well clear microplates

  • Microplate reader capable of absorbance measurements at 570-590 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Lapatinib).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Measure the absorbance at 570 nm or 590 nm using a microplate reader.[11][12]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Western Blot Analysis of HER-2 Signaling

This protocol is used to assess the effect of inhibitors on the phosphorylation status of HER-2 and downstream signaling proteins like Akt and MAPK (ERK).[14][15][16]

Materials:

  • HER-2 positive cancer cells (e.g., SK-BR-3)

  • Test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Detection Reagent

Procedure:

  • Seed cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells with ice-cold RIPA buffer.[15]

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.[14]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation levels relative to total protein and the loading control.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a lead compound in a mouse xenograft model using HER-2 positive breast cancer cells.[17][18][19]

Materials:

  • HER-2 positive breast cancer cells (e.g., BT-474)[17]

  • Immunocompromised mice (e.g., athymic nude mice)[17]

  • Matrigel (optional, for enhancing tumor take rate)

  • Lead compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • All animal procedures must be approved and conducted in accordance with institutional animal care and use guidelines.[17]

  • Subcutaneously implant HER-2 positive cancer cells (e.g., 5 x 10⁶ BT-474 cells) into the flank or mammary fat pad of the mice.[17]

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the lead compound or vehicle to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

  • Analyze the data to determine the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

The quinoline-3-carbonitrile scaffold represents a valuable starting point for the development of effective HER-2 kinase inhibitors. The protocols and data presented in these application notes provide a framework for the systematic evaluation of novel compounds. Through a combination of biochemical and cellular assays, structure-activity relationship analysis, and in vivo testing, researchers can identify and optimize lead candidates with the potential for clinical development in the treatment of HER-2 positive cancers.

References

Protocols for N-oxidation of Bromoquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis and Application of Bromoquinoline N-oxides in Research and Drug Development

Introduction

Bromoquinoline N-oxides are valuable intermediates in organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the bromoquinoline scaffold alters its electronic properties, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This modification facilitates the synthesis of a diverse range of substituted quinoline derivatives, many of which are investigated as potential therapeutic agents. Bromoquinoline N-oxides serve as key precursors in the development of anticancer agents and kinase inhibitors, highlighting their significance in drug discovery programs. This document provides detailed protocols for the N-oxidation of various bromoquinoline isomers and outlines their applications in medicinal chemistry.

Applications in Drug Development

Bromoquinoline N-oxides are versatile precursors for the synthesis of biologically active molecules. The N-oxide group can be readily transformed into other functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Anticancer Agents: Quinoline and its derivatives are known to possess significant anticancer activity through various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1] Bromoquinoline N-oxides can be utilized as intermediates in the synthesis of novel quinoline-based anticancer agents. For instance, the N-oxide functionality can be leveraged to introduce substituents at the C2 position, a common modification in the design of potent anticancer compounds.[2]

Kinase Inhibitors: Protein kinases are crucial targets in cancer therapy, and numerous quinoline-based kinase inhibitors have been developed.[3] Bromoquinoline N-oxides can serve as starting materials for the synthesis of kinase inhibitors by enabling functionalization at various positions of the quinoline ring, which is essential for achieving high affinity and selectivity for the target kinase.

Experimental Protocols

The following section details established protocols for the N-oxidation of bromoquinolines using common oxidizing agents.

Protocol 1: N-oxidation of 6-Bromoquinoline with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the N-oxidation of 6-bromoquinoline using m-CPBA, a widely used and efficient oxidizing agent for this transformation.

Materials:

  • 6-Bromoquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: [4]

  • Dissolve 6-bromoquinoline (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Add m-CPBA (typically 1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 6-bromoquinoline-1-oxide.

Protocol 2: N-oxidation of 6-Bromoquinoline with Hydrogen Peroxide in Acetic Acid

This method provides an alternative to peroxy acids, utilizing a mixture of hydrogen peroxide and acetic acid to generate peracetic acid in situ.

Materials:

  • 6-Bromoquinoline

  • Acetic acid (glacial)

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure: [4]

  • Dissolve 6-bromoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add hydrogen peroxide (30% solution, excess) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 6-bromoquinoline-1-oxide by recrystallization or silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the N-oxidation of various bromoquinolines based on literature data.

Bromoquinoline IsomerOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
6-Bromoquinolinem-CPBACH₂Cl₂Room Temp.Overnight85[4]
6-BromoquinolineH₂O₂ / Acetic AcidAcetic AcidReflux460[4]
3-BromoquinolineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
8-BromoquinolineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]

Visualizations

Experimental Workflow for N-oxidation

The following diagram illustrates a general workflow for the synthesis and purification of bromoquinoline N-oxides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Bromoquinoline reaction N-oxidation (e.g., m-CPBA or H₂O₂/AcOH) start->reaction Add Oxidizing Agent quench Quenching (e.g., NaHCO₃) reaction->quench extraction Extraction (e.g., CH₂Cl₂) quench->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Bromoquinoline N-oxide chromatography->product

Caption: General workflow for the synthesis and purification of bromoquinoline N-oxides.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression from bromoquinoline N-oxides to potential drug candidates.

drug_discovery_pathway start Bromoquinoline n_oxide Bromoquinoline N-oxide start->n_oxide N-oxidation functionalization Further Functionalization (e.g., C2-Substitution) n_oxide->functionalization library Library of Derivatives functionalization->library screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound sar->lead

Caption: Role of bromoquinoline N-oxides in the drug discovery process.

References

Application Note: Experimental Procedures for the Synthesis of Morpholinyl and Piperazinyl Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of morpholine and piperazine moieties onto the quinoline ring system is a common strategy in drug design to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which in turn can enhance pharmacokinetic profiles and target engagement. These N-heterocyclic groups can act as hydrogen bond acceptors or serve as linkers to other functional groups. This document provides detailed protocols for the synthesis of morpholinyl and piperazinyl quinolines, primarily through nucleophilic aromatic substitution (SNAr) or substitution at a benzylic position of the quinoline core.

General Synthetic Strategy: Nucleophilic Substitution

The most prevalent method for attaching a morpholine or piperazine ring to a quinoline core involves the nucleophilic substitution of a leaving group, typically a halogen (Cl, Br), on the quinoline ring.[1][2] Positions 2 and 4 of the quinoline ring are particularly activated towards nucleophilic attack.[2] The general workflow involves the preparation of a suitable halo-quinoline precursor, followed by reaction with the desired N-heterocycle.

logical_workflow Aniline Aniline Derivatives Quinolinone Hydroxy-Quinoline / Quinolinone Aniline->Quinolinone Cyclization (e.g., Conrad-Limpach) HaloQuinoline Halo-Quinoline Precursor (e.g., 2-Chloro, 4-Bromo) Quinolinone->HaloQuinoline Halogenation (e.g., POCl₃, NBS) Morpholine Morpholine Piperazine Piperazine (or N-substituted derivative) Product_M Morpholinyl Quinoline HaloQuinoline->Product_M  Reaction with  Morpholine Product_P Piperazinyl Quinoline HaloQuinoline->Product_P protocol1_workflow Workflow for Morpholinyl Quinoline Synthesis Start Combine: - Chloro-quinoline (0.8 mmol) - NaI (1.5 mmol) - K₂CO₃ (4.0 mmol) - CH₃CN (50 mL) Reflux1 Reflux mixture for 0.5 hours Start->Reflux1 AddMorpholine Add Morpholine (0.8 mmol) Reflux1->AddMorpholine Reflux2 Reflux for 24 hours. Monitor reaction by TLC. AddMorpholine->Reflux2 Workup 1. Evaporate CH₃CN. 2. Partition between   CH₂Cl₂ and H₂O. Reflux2->Workup Purify Purify residue by column chromatography. Workup->Purify Characterize Characterize product: ¹H NMR, ¹³C NMR, HRMS Purify->Characterize protocol2_workflow Workflow for Piperazinyl Quinoline Synthesis cluster_A Part A: Precursor Synthesis cluster_B Part B: Coupling and Deprotection cluster_C Part C: Derivatization (Optional) A1 1. Cyclize aniline derivative with ethyl acetoacetate. 2. Alkylate with DMS. A2 Brominate 2-methylquinoline intermediate with NBS/AIBN in CH₃CN. A1->A2 B1 Couple 2-(bromomethyl)quinoline with N-Boc piperazine in DMF with K₂CO₃ at 60 °C. A2->B1  Proceed to coupling B2 Cleave Boc protecting group with TFA in DCM at 0 °C. B1->B2 B3 Isolate final product as a TFA salt. B2->B3 C1 React TFA salt with sulfonyl or acid chlorides in DCM with a base. B3->C1  Optional derivatization

References

Application Notes and Protocols for 6-Bromoquinoline-3-carbonitrile in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 6-bromoquinoline-3-carbonitrile as a building block in materials science, particularly in the development of novel organic electronic materials. The protocols outlined below are generalized procedures based on established synthetic methodologies for quinoline derivatives and should be adapted and optimized for specific research applications.

Introduction to this compound in Materials Science

This compound is a versatile heterocyclic compound with significant potential in materials science. Its quinoline core provides a rigid, planar structure with inherent electronic and photophysical properties. The presence of a bromo group at the 6-position and a cyano group at the 3-position offers two distinct and reactive sites for further functionalization. This dual functionality allows for the strategic design and synthesis of complex organic materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemosensors.[1][2][3]

The electron-withdrawing nature of both the quinoline ring and the cyano group can significantly influence the electronic properties of resulting materials, such as lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is often desirable for electron-transporting or emissive materials in electronic devices.[4][5] The bromo substituent serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide variety of aryl or other functional groups to extend the π-conjugation and tune the optoelectronic properties.[6][7]

Key Functional Groups and Their Roles

  • Quinoline Core: Provides thermal and chemical stability, and possesses inherent electron-transporting capabilities.[1][4] Its aromatic nature allows for π-π stacking interactions, which can facilitate charge transport in thin films.

  • 6-Bromo Group: A key site for post-synthetic modification via transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.[8][9][10][11][12] This allows for the introduction of various functionalities to modulate the electronic and physical properties of the molecule.

  • 3-Cyano Group: A strong electron-withdrawing group that can influence the molecule's electronic properties, including its electron affinity and LUMO level.[5][13] The nitrile group can also participate in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can direct the self-assembly of molecules in the solid state.[14][15]

Potential Applications and Synthetic Strategies

The unique combination of functional groups in this compound makes it a promising scaffold for various materials science applications. A general workflow for utilizing this compound in materials development is outlined below.

G cluster_0 Starting Material cluster_1 Functionalization via Cross-Coupling cluster_2 Target Molecules cluster_3 Device Fabrication & Characterization A This compound B Suzuki or Stille Coupling A->B Arylboronic acid or Organostannane C π-Conjugated Oligomers/Polymers B->C D Donor-Acceptor Molecules B->D E Luminescent Materials B->E G Organic Solar Cells C->G D->G H Sensors D->H F OLEDs E->F I Performance Evaluation F->I G->I H->I

Caption: General workflow for materials development using this compound.

Synthesis of π-Conjugated Materials for Organic Electronics

The bromo group at the 6-position is readily functionalized using palladium-catalyzed cross-coupling reactions. This allows for the extension of the π-conjugated system, a key strategy for tuning the optical and electronic properties of organic materials.

Table 1: Representative Data for Quinoline-Based Materials in Organic Electronics

ApplicationDonor/Acceptor Material (Representative)HOMO (eV)LUMO (eV)Band Gap (eV)Device Performance (Metric)
OLED Quinoline-based emitter-5.8-2.92.9External Quantum Efficiency: >10%
Organic Solar Cell Quinoline-based acceptor-6.0-3.82.2Power Conversion Efficiency: >12%
Organic Solar Cell Quinoline-based donor-5.4-3.22.2Power Conversion Efficiency: >8%

Note: The data in this table is representative of high-performing quinoline-based materials and serves as a target for materials designed using this compound. Actual performance will depend on the specific molecular structure and device architecture.[1][4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the arylation of this compound using a boronic acid derivative.

G A Combine Reactants: - this compound - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) B Degas Mixture (e.g., N2 bubbling) A->B C Heat to Reflux (e.g., 90-110 °C) B->C D Monitor Reaction (TLC or GC-MS) C->D E Work-up: - Cool to RT - Separate layers - Extract aqueous layer D->E F Purification: - Dry organic layer - Concentrate - Column chromatography E->F G Characterization: - NMR - Mass Spectrometry F->G

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling nitrogen through it for 15-30 minutes.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system was used, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylquinoline-3-carbonitrile.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.[9]

General Protocol for Device Fabrication (OLED)

This protocol provides a generalized workflow for the fabrication of a simple organic light-emitting diode using a quinoline-based material as the emissive or electron transport layer.

G A Substrate Cleaning (ITO-coated glass) B Hole Injection Layer (HIL) Deposition (e.g., PEDOT:PSS) A->B C Hole Transport Layer (HTL) Deposition (e.g., TPD) B->C D Emissive Layer (EML) Deposition (Quinoline Derivative) C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) (e.g., LiF) E->F G Cathode Deposition (e.g., Al) F->G H Encapsulation G->H I Device Testing H->I

Caption: A simplified workflow for the fabrication of a multilayer OLED device.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole injection layer (HIL) material (e.g., PEDOT:PSS)

  • Hole transport layer (HTL) material (e.g., TPD)

  • Synthesized quinoline-based emissive material

  • Electron transport layer (ETL) material (e.g., Alq3)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal according to the manufacturer's recommendations.

  • Hole Transport Layer (HTL) Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit a layer of the HTL material by thermal evaporation.

  • Emissive Layer (EML) Deposition: Deposit a thin film of the synthesized quinoline derivative as the emissive layer via thermal evaporation. The deposition rate and thickness should be carefully controlled.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Sequentially deposit the ETL and EIL materials.

  • Cathode Deposition: Deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

  • Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated OLED.[16][17]

Characterization of Novel Materials

Table 2: Recommended Characterization Techniques for Novel Quinoline-Based Materials

PropertyTechnique(s)Information Obtained
Chemical Structure NMR (¹H, ¹³C), Mass Spectrometry, FT-IRConfirmation of molecular structure and purity.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Decomposition temperature, glass transition temperature, melting point.
Optical Properties UV-Vis Spectroscopy, Photoluminescence SpectroscopyAbsorption and emission spectra, optical band gap, quantum yield.
Electrochemical Properties Cyclic Voltammetry (CV)HOMO and LUMO energy levels, electrochemical band gap.
Thin Film Morphology Atomic Force Microscopy (AFM), X-ray Diffraction (XRD)Surface roughness, molecular packing, and crystallinity.
Device Performance J-V-L testing, External Quantum Efficiency (EQE) measurementCurrent-voltage characteristics, luminance, efficiency, and color purity of OLEDs; efficiency of solar cells.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • Palladium catalysts are flammable and toxic; handle with care.

  • Organic solvents are flammable and should be used away from ignition sources.

References

6-Bromoquinoline-3-carbonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-bromoquinoline-3-carbonitrile as a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structure, featuring a quinoline core functionalized with both a bromo and a nitrile group, offers multiple avenues for chemical modification, making it a valuable scaffold in medicinal chemistry.

Application Notes

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 6-position allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The nitrile group at the 3-position can be readily transformed into other functional groups, including amidines, carboxylic acids, and amines, further expanding its synthetic utility.

One notable application of this compound is in the development of antiviral agents. For instance, it has been utilized as a key intermediate in the synthesis of novel quinoline analogues that act as potent inhibitors of Enterovirus D68 (EV-D68), a virus that can cause severe respiratory illness.[1][2] In this context, the this compound core is first modified at the nitrile position, and subsequently, the bromo group is used as a handle for Suzuki coupling to introduce various aryl and heteroaryl moieties, allowing for the exploration of the structure-activity relationship and the optimization of antiviral potency.[1][2]

The quinoline scaffold itself is a well-established pharmacophore present in numerous approved drugs, and the strategic functionalization offered by this compound makes it an attractive starting point for the design of new kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Experimental Protocols

The following protocols are based on the synthesis and derivatization of this compound as described in the development of antiviral agents against EV-D68.[1][2]

Synthesis of this compound

This protocol describes a one-pot synthesis of this compound via a Friedlander annulation.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 5-bromo-2-nitrobenzaldehyde + ethyl 3,3-diethoxypropanoate reagents SnCl2·2H2O Ethanol start->reagents product This compound reagents->product

Synthesis of this compound.

Materials:

  • 5-bromo-2-nitrobenzaldehyde

  • Ethyl 3,3-diethoxypropanoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-nitrobenzaldehyde (9.0 g, 39.13 mmol) in ethanol (250 mL), add tin(II) chloride dihydrate (26.49 g, 117.39 mmol).

  • Stir the mixture for 10 minutes.

  • Add ethyl 3,3-diethoxypropanoate (14.0 g, 97.83 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux for 5 hours.

  • After the reaction is complete, a solid will precipitate. Filter the solid and rinse it well with ethanol.

  • The product, this compound, is obtained as a yellow solid powder and can be used without further purification.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield
This compound5-bromo-2-nitrobenzaldehydeSnCl₂·2H₂O, Ethyl 3,3-diethoxypropanoateEthanol5 hours85%
Synthesis of 6-Bromo-N-hydroxyquinoline-3-carboximidamide

This protocol describes the conversion of the nitrile group of this compound to an N-hydroxycarboximidamide.

Reaction Scheme:

G cluster_1 Synthesis of 6-Bromo-N-hydroxyquinoline-3-carboximidamide start This compound reagents Hydroxylamine (50% aq.) Ethanol start->reagents product 6-Bromo-N-hydroxyquinoline-3-carboximidamide reagents->product

Synthesis of the corresponding N-hydroxycarboximidamide.

Materials:

  • This compound

  • 50% aqueous solution of hydroxylamine

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a flask, combine this compound (3.08 g, 13.3 mmol) and a 50% aqueous solution of hydroxylamine (1.05 g, 16.0 mmol) in ethanol (30 mL).

  • Heat the mixture to reflux for 4 hours.

  • Upon completion of the reaction, a white precipitate will form.

  • Filter the reaction mixture and rinse the collected solid well with ethyl acetate.

  • The product, 6-bromo-N-hydroxyquinoline-3-carboximidamide, is obtained as a white solid and can be used without further purification.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYield
6-Bromo-N-hydroxyquinoline-3-carboximidamideThis compoundHydroxylamine (50% aq.)Ethanol4 hours91%

Subsequent Derivatization: An Overview

The synthesized 6-bromo-N-hydroxyquinoline-3-carboximidamide can be further elaborated. For instance, it can undergo cyclization with various acid anhydrides to form oxadiazole derivatives. The bromine atom on the quinoline ring then serves as a handle for Suzuki coupling reactions with a wide array of boronic acids, leading to a diverse library of compounds for biological screening.[1][2]

G cluster_0 A This compound B 6-Bromo-N-hydroxyquinoline- 3-carboximidamide A->B Hydroxylamine C Cyclization with Acid Anhydride B->C D 6-Bromo-3-(1,2,4-oxadiazol-3-yl)quinoline B->D E Suzuki Coupling with Boronic Acids D->E F Diverse Library of 6-substituted Quinoline Derivatives E->F

General workflow for derivatization.

References

Troubleshooting & Optimization

Technical Support Center: 6-Bromoquinoline Skraup Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and safety of the Skraup synthesis for 6-bromoquinoline.

Troubleshooting Guide

Question: My Skraup reaction is extremely violent and difficult to control. How can I mitigate this?

Answer: The traditional Skraup synthesis is notoriously exothermic and can be hazardous.[1] Several modifications can be implemented to control the reaction rate and improve safety:

  • Gradual addition of reactants: Instead of mixing all reactants at once, add the glycerol dropwise to the heated solution of p-bromoaniline, sulfuric acid, and the oxidizing agent. This allows for better temperature control.[2][3]

  • Use of a moderator: The presence of ferrous sulfate (FeSO₄) can help to moderate the reaction's violence.[1][4] Boric acid has also been reported to result in a smoother reaction.[5]

  • Solvent choice: Using a high-boiling, inert solvent like methanesulfonic acid can provide better heat distribution and a more controlled reaction environment compared to concentrated sulfuric acid alone.[4]

Question: The yield of my 6-bromoquinoline synthesis is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Skraup synthesis of 6-bromoquinoline can stem from several factors. Here are key areas to troubleshoot:

  • Incomplete reaction: Ensure the reaction is heated for a sufficient duration at the optimal temperature. A typical protocol involves heating at 140-145°C for several hours.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.[6]

  • Suboptimal reactant ratios: The molar ratios of the reactants are crucial. An excess of glycerol and the oxidizing agent relative to the p-bromoaniline is often necessary. Refer to established protocols for optimized ratios.[2][6]

  • Inefficient work-up and purification:

    • pH adjustment: Careful neutralization of the acidic reaction mixture is critical. Adjusting the pH to 6-7 with a base like ammonia or sodium hydroxide is a common practice before extraction.[2][6]

    • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or toluene. Multiple extractions will ensure maximum recovery of the product from the aqueous layer.[2][6]

    • Purification: Column chromatography or distillation are effective methods for purifying the crude product and removing unreacted starting materials and byproducts, which can significantly impact the final yield calculation.[3][6]

  • Choice of Oxidizing Agent: The selection and amount of the oxidizing agent are critical. While nitrobenzene is traditionally used, it can lead to vigorous reactions.[1] Sodium 3-nitrobenzenesulfonate is a milder alternative that has been used effectively.[4][6] Arsenic acid has also been reported to result in less violent reactions.[1]

Question: I am observing the formation of significant amounts of tar-like byproducts. How can I minimize their formation?

Answer: Tar formation is a common issue in the Skraup synthesis due to the high temperatures and strongly acidic conditions, which can lead to polymerization of acrolein (formed from glycerol dehydration).[7]

  • Temperature control: Maintaining a consistent and not excessively high temperature (typically around 140-145°C) is crucial.[2][3] Overheating can accelerate polymerization.

  • Gradual addition of glycerol: Adding glycerol slowly helps to maintain a low concentration of acrolein in the reaction mixture at any given time, thus reducing the likelihood of polymerization.[2][3]

  • Use of a catalyst: Some modern variations of the Skraup synthesis utilize catalysts that can promote the desired reaction pathway over side reactions. For instance, tungstic acid functionalized KIT-6 has been used in water at higher temperatures in an autoclave to achieve good yields.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Skraup synthesis of 6-bromoquinoline?

A1:

  • p-Bromoaniline: The aromatic amine substrate that forms the benzene ring portion of the quinoline.

  • Glycerol: Dehydrates in the presence of sulfuric acid to form acrolein, which is the source of the three carbons for the pyridine ring.[7]

  • Sulfuric Acid: Acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and dehydration steps.[8]

  • Oxidizing Agent (e.g., sodium 3-nitrobenzenesulfonate, nitrobenzene): Oxidizes the intermediate dihydroquinoline to the final aromatic 6-bromoquinoline product.[1][9]

  • Moderator (e.g., Ferrous Sulfate): Helps to control the exothermic nature of the reaction.[1]

Q2: Can I use a different starting material instead of p-bromoaniline to synthesize other substituted quinolines?

A2: Yes, the Skraup synthesis is a general method for preparing quinolines. Using different substituted anilines will result in correspondingly substituted quinolines. For example, using o-bromoaniline can yield 8-bromoquinoline.[10]

Q3: What are some alternative, potentially milder, methods for synthesizing quinolines?

A3: While the Skraup synthesis is a classic method, other named reactions for quinoline synthesis exist, which may offer milder conditions or different substitution patterns. These include the Doebner-von Miller, Conrad-Limpach, Combes, and Friedländer syntheses.[11] More recent developments include microwave-assisted Skraup reactions, which can reduce reaction times and improve yields.[7][12]

Q4: How do I properly purify the final 6-bromoquinoline product?

A4: After the work-up, which typically involves neutralization and solvent extraction, the crude product is often a dark, viscous oil.[4][6] Common purification techniques include:

  • Silica gel column chromatography: Eluting with a non-polar solvent system (e.g., ethyl acetate/petroleum ether) can effectively separate the product from impurities.[6]

  • Distillation: Kugelrohr or vacuum distillation can be used to purify the product, especially on a larger scale.[3][4]

Experimental Protocols

Protocol 1: Skraup Synthesis using Sodium 3-Nitrobenzenesulfonate[6]
  • Combine 4-bromoaniline (1.00 equiv), sodium 3-nitrobenzenesulfonate (1.70 equiv), and glycerol (3.80 equiv) in a round-bottom flask.

  • Carefully add 70% sulfuric acid.

  • Heat the mixture to 140°C and stir overnight.

  • Cool the reaction mixture and adjust the pH to ~7 using 10% aqueous sodium hydroxide.

  • Extract the product with ethyl acetate (5 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether, 1:50) to yield 6-bromoquinoline.

Protocol 2: Modified Skraup Synthesis with Gradual Glycerol Addition[2][3]
  • To a reaction vessel, add p-bromoaniline (0.1 mol), 80% sulfuric acid (0.43 mol), and potassium iodide (0.006 mol).

  • Heat the mixture to 140-145°C with stirring until all solids are dissolved.

  • While maintaining the temperature at 140-145°C, add glycerol (0.125 mol) dropwise. Water will evaporate during the addition.

  • After the addition is complete, continue to heat at 140-145°C for 3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and slowly add it to ice water.

  • Neutralize the solution by adding ammonium hydroxide to a pH of 6-7.

  • Extract the aqueous mixture with toluene (3 x 200 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Quantitative Data Summary

ParameterCondition 1[6]Condition 2[2][3]Condition 3[4]
Starting Amine 4-Bromobenzenaminep-Bromoaniline2-Bromoaniline
Glycerol (equiv.) 3.801.25~2.5 (added in portions)
Acid 70% Sulfuric Acid70-90% Sulfuric AcidMethanesulfonic Acid
Oxidizing Agent Sodium 3-nitrobenzenesulfonateNot explicitly stated, likely self-oxidation or airSodium m-nitrobenzenesulfonate
Moderator/Catalyst NonePotassium IodideFerrous Sulfate (FeSO₄·7H₂O)
Temperature 140°C140-145°C125°C
Reaction Time Overnight3 hours (after glycerol addition)12 hours (after final glycerol addition)
Reported Yield 42%Not explicitly stated for final product86% (for 8-bromoquinoline)

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A Combine p-bromoaniline, sulfuric acid, and oxidizing agent B Heat mixture to 140-145°C A->B C Slowly add glycerol B->C D Maintain temperature and stir for several hours C->D E Cool and quench in ice water D->E F Neutralize with base (pH 6-7) E->F G Extract with organic solvent F->G H Dry and concentrate organic phase G->H I Purify crude product (Chromatography/Distillation) H->I J Obtain pure 6-bromoquinoline I->J

Caption: Experimental workflow for the Skraup synthesis of 6-bromoquinoline.

troubleshooting_yield cluster_reaction_issues Reaction Conditions cluster_workup_issues Work-up & Purification cluster_solutions Potential Solutions Start Low Yield of 6-bromoquinoline A Incomplete Reaction? Start->A B Incorrect Reactant Ratios? Start->B C Excessive Tar Formation? Start->C D Improper pH Adjustment? Start->D E Inefficient Extraction? Start->E F Loss during Purification? Start->F Sol_A Increase reaction time/ Monitor by TLC A->Sol_A Sol_B Optimize molar ratios of glycerol and oxidant B->Sol_B Sol_C Control temperature strictly/ Add glycerol dropwise C->Sol_C Sol_D Carefully neutralize to pH 6-7 before extraction D->Sol_D Sol_E Perform multiple extractions/ Use appropriate solvent E->Sol_E Sol_F Optimize chromatography/ distillation conditions F->Sol_F

Caption: Troubleshooting logic for low yield in 6-bromoquinoline synthesis.

References

Technical Support Center: Optimization of Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common quinoline synthesis methodologies.

Skraup Quinoline Synthesis

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Reaction is too violent and difficult to control. The reaction is highly exothermic.Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. These substances help to control the reaction rate.[1][2]
Low yield of quinoline product. Incomplete reaction or formation of side products (tar).Ensure anhydrous conditions as water can lower the yield. Use a milder oxidizing agent like arsenic acid instead of nitrobenzene, which can lead to a less violent reaction and potentially higher yield.[2]
Formation of a solid, rubbery mass. Polymerization of acrolein, which is formed in situ from glycerol.Avoid using an excess of glycerol/acrolein. The use of a moderator like ferrous sulfate can also help to prevent this.
Difficulty in isolating the product from the tarry residue. The reaction is known to produce significant amounts of tar.After the reaction, carefully pour the mixture onto ice and then neutralize with a base (e.g., NaOH) to precipitate the crude quinoline. The product can then be purified by steam distillation.[3][4]
Frequently Asked Questions (FAQs)

Q: What is the role of ferrous sulfate in the Skraup synthesis?

A: Ferrous sulfate acts as a moderator, helping to control the exothermic nature of the reaction and prevent it from becoming too violent.[2]

Q: Can I use a different oxidizing agent instead of nitrobenzene?

A: Yes, other oxidizing agents like arsenic acid can be used. Arsenic acid is considered to result in a less violent reaction.[2]

Q: My reaction produced a lot of tar. How can I purify my quinoline product?

A: Purification of the crude product from the tarry residue is a common challenge. A standard workup involves neutralizing the acidic reaction mixture and then purifying the quinoline by steam distillation.[3][4]

Experimental Protocol: Synthesis of Quinoline

Disclaimer: This protocol is for informational purposes only. Always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (powdered, crystalline)

  • Sodium hydroxide solution (40%)

  • Ice

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, carefully add powdered ferrous sulfate (80 g), glycerol (865 g), aniline (218 g), nitrobenzene (170 g), and concentrated sulfuric acid (400 cc) in this order.[4]

  • Mix the contents well and gently heat the mixture.[4]

  • Once the liquid begins to boil, remove the heat source. The exothermic reaction should sustain the boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask with a wet towel.[4]

  • After the initial boiling subsides, heat the mixture to reflux for an additional five hours.[4]

  • Allow the mixture to cool to about 100°C and then transfer it to a larger flask for steam distillation.[4]

  • Steam distill the mixture to remove any unreacted nitrobenzene.[4]

  • After removing the nitrobenzene, cautiously add 40% sodium hydroxide solution to the flask to neutralize the acid and liberate the quinoline.[4]

  • Continue the steam distillation to collect the crude quinoline.[4]

  • The crude quinoline can be further purified by fractional distillation under reduced pressure.[3]

Reaction Mechanism Workflow

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + Acrolein (Michael Addition) Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 H₂SO₄ -H₂O (Cyclization) Quinoline Quinoline Intermediate2->Quinoline Oxidizing Agent (e.g., Nitrobenzene) -2[H]

Caption: Skraup synthesis of quinoline from glycerol and aniline.

Doebner-von Miller Quinoline Synthesis

This method is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically in the presence of a Lewis or Brønsted acid catalyst.[5]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low yield due to polymerization of the α,β-unsaturated carbonyl compound. Acid-catalyzed self-condensation of the aldehyde or ketone.Use a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can significantly reduce polymerization.[6] Employ milder Lewis acid catalysts.
Formation of multiple isomers. The reaction can sometimes lead to a mixture of products depending on the substitution pattern of the aniline.Optimize the choice of catalyst and reaction conditions. For some substrates, specific catalysts can favor the formation of a single isomer.
Reaction is sluggish or does not go to completion. Insufficiently active catalyst or deactivation of the catalyst.Screen different Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid, HCl) to find the most effective one for your specific substrates.[5] Ensure the reaction is run under anhydrous conditions if the catalyst is water-sensitive.
Frequently Asked Questions (FAQs)

Q: What is the main advantage of the Doebner-von Miller synthesis over the Skraup synthesis?

A: The Doebner-von Miller synthesis allows for the preparation of a wider variety of substituted quinolines by using different α,β-unsaturated aldehydes and ketones as starting materials.[7]

Q: How can I prevent the polymerization of my α,β-unsaturated aldehyde?

A: Running the reaction in a two-phase solvent system can help to minimize polymerization by keeping the concentration of the aldehyde in the acidic aqueous phase low.[6]

Q: What are some common catalysts used in the Doebner-von Miller reaction?

A: A variety of Lewis acids like tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃), as well as Brønsted acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid, are commonly used.[5]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Disclaimer: This protocol is for informational purposes only. Always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric acid

  • An oxidizing agent (e.g., nitrobenzene or air)

Procedure:

  • To a solution of aniline in hydrochloric acid, slowly add crotonaldehyde with cooling.

  • After the addition is complete, heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to liberate the crude product.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Reaction Mechanism Workflow

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct + α,β-Unsaturated Carbonyl (Acid Cat.) UnsaturatedCarbonyl α,β-Unsaturated Aldehyde/Ketone CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Dihydroquinoline Dihydroquinoline CyclizedIntermediate->Dihydroquinoline -H₂O Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Doebner-von Miller synthesis of a substituted quinoline.

Combes Quinoline Synthesis

The Combes synthesis is a method for preparing 2,4-disubstituted quinolines by the acid-catalyzed reaction of an aniline with a β-diketone.[8]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low yield. Incomplete reaction or side reactions.Optimize the acid catalyst. Polyphosphoric acid (PPA) is often more effective than sulfuric acid.[8] Ensure the reaction is heated sufficiently to drive the cyclization and dehydration steps.
Formation of regioisomers with unsymmetrical β-diketones. The aniline can react at either of the two carbonyl groups of the β-diketone.The regioselectivity is influenced by steric and electronic factors of both the aniline and the β-diketone. Generally, the aniline will preferentially attack the less sterically hindered carbonyl group.[8]
Reaction does not proceed. Deactivated aniline (e.g., with strong electron-withdrawing groups).This reaction works best with electron-rich anilines. Strong deactivating groups may prevent the initial condensation.
Frequently Asked Questions (FAQs)

Q: What makes the Combes synthesis unique compared to other quinoline syntheses?

A: The use of a β-diketone as a starting material is a distinctive feature of the Combes synthesis, leading to 2,4-disubstituted quinolines.[8]

Q: How can I control the regioselectivity when using an unsymmetrical β-diketone?

A: The regioselectivity is primarily governed by sterics. The aniline will favor reaction at the less hindered carbonyl group of the β-diketone. Electronic effects of substituents on both reactants also play a role.[8]

Q: What is a good acid catalyst for the Combes synthesis?

A: While sulfuric acid can be used, polyphosphoric acid (PPA) is often a more effective catalyst for the cyclization step.[8]

Experimental Protocol: General Procedure for Combes Synthesis

Disclaimer: This protocol is for informational purposes only. Always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

  • Aniline derivative

  • β-Diketone (e.g., acetylacetone)

  • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

  • Mix the aniline derivative and the β-diketone.

  • Slowly add the acid catalyst with cooling.

  • Heat the reaction mixture to the required temperature (often above 100°C) for several hours.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base.

  • The precipitated crude product can be collected by filtration.

  • Purify the product by recrystallization or column chromatography.

Reaction Mechanism Workflow

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone -H₂O Diketone β-Diketone CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Acid-catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->Quinoline -H₂O

Caption: Combes synthesis of a 2,4-disubstituted quinoline.

Friedländer Quinoline Synthesis

The Friedländer synthesis is a versatile method for producing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester.[9]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low yield. Harsh reaction conditions (high temperature, strong acid/base) can lead to degradation.Use milder catalysts such as iodine or p-toluenesulfonic acid. Solvent-free conditions or the use of ionic liquids can also improve yields.[9]
Regioselectivity issues with unsymmetrical ketones. The 2-aminoaryl carbonyl compound can react at either α-position of the unsymmetrical ketone.Introducing a phosphonate group at one of the α-carbons of the ketone can provide excellent control over regioselectivity. The choice of acid or base catalyst can also influence the outcome.
Side reactions, such as aldol condensation of the ketone. The basic conditions used can promote self-condensation of the ketone starting material.Use the imine analog of the o-aniline to avoid the need for strong basic conditions that can cause aldol side reactions.[9]
Frequently Asked questions (FAQs)

Q: What are the advantages of the Friedländer synthesis?

A: It is a straightforward and versatile method for preparing a wide range of substituted quinolines. The reaction can often be performed under relatively mild conditions.

Q: How can I improve the regioselectivity of my Friedländer synthesis?

A: One effective method is to use a ketone with a directing group, such as a phosphonate, on one of the α-carbons. The choice of catalyst and reaction conditions can also influence which regioisomer is favored.

Q: Are there "green" alternatives for the Friedländer synthesis?

A: Yes, researchers have developed greener protocols using water as a solvent, solvent-free conditions, and recyclable catalysts to make the synthesis more environmentally friendly.

Experimental Protocol: General Procedure for Friedländer Synthesis

Disclaimer: This protocol is for informational purposes only. Always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

  • 2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde)

  • A compound with a reactive α-methylene group (e.g., acetone)

  • Catalyst (e.g., NaOH, p-toluenesulfonic acid, or iodine)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene compound in the chosen solvent.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture under reflux for the required amount of time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the desired quinoline derivative.

Data on Optimization of Friedländer Synthesis

The yield of the Friedländer synthesis can be significantly influenced by the choice of catalyst and reaction conditions. Below is a summary of data from various studies.

Catalyst Solvent Temperature (°C) Time Yield (%)
[Hbim]BF₄Solvent-free1003-6 h93
C₄(mim)₂-2Br⁻-2H₂SO₄ (0.05 mol%)Solvent-free5015 min90
Fe₃O₄@SiO₂/ZnCl₂Solvent-free602 h95
Silica NanoparticlesMicrowave100-93
Ag₃PW₁₂O₄₀EthanolReflux-Good yields
HClO₄-SiO₂Acetonitrile--Excellent yields

This table is a compilation of data from multiple sources and specific reaction conditions may vary.[8][10]

Reaction Mechanism Workflow

Friedlander_Synthesis cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First AminoKetone1 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct AminoKetone1->AldolAdduct MethyleneCompound1 α-Methylene Compound MethyleneCompound1->AldolAdduct UnsaturatedKetone α,β-Unsaturated Carbonyl AldolAdduct->UnsaturatedKetone -H₂O Imine1 Imine Intermediate UnsaturatedKetone->Imine1 Intramolecular Imination Quinoline1 Quinoline Imine1->Quinoline1 -H₂O AminoKetone2 2-Aminoaryl Aldehyde/Ketone SchiffBase Schiff Base AminoKetone2->SchiffBase MethyleneCompound2 α-Methylene Compound MethyleneCompound2->SchiffBase AldolIntermediate Aldol Intermediate SchiffBase->AldolIntermediate Intramolecular Aldol Reaction Quinoline2 Quinoline AldolIntermediate->Quinoline2 -H₂O

Caption: Two possible mechanistic pathways for the Friedländer synthesis.

References

Technical Support Center: Synthesis of 6-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a variation of the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as malononitrile, in the presence of a catalyst. For this compound, the typical starting materials are 2-amino-5-bromobenzaldehyde and malononitrile.[1][2][3][4]

Q2: My reaction mixture turns dark, and I observe significant charring. What could be the cause?

The formation of dark-colored impurities and charring often indicates that the reaction temperature is too high or that the catalyst is too aggressive, leading to undesired side reactions and polymerization of reactants. It is crucial to maintain careful control over the reaction temperature and to choose an appropriate catalyst. Using a milder base or acid catalyst and ensuring even heating can help mitigate this issue.

Q3: I am observing a significant amount of a side-product with a higher molecular weight than my desired product. What could it be?

A common side-product in nitrile synthesis is the corresponding amide or carboxylic acid, formed through hydrolysis of the nitrile group.[5][6][7][8] This can occur if there is water present in the reaction mixture, especially under acidic or basic conditions at elevated temperatures. To minimize this, ensure all reactants and solvents are anhydrous and consider running the reaction under an inert atmosphere.

Q4: The yield of my synthesis is consistently low. What are the key parameters to optimize?

Low yields can result from several factors. Key parameters to optimize include:

  • Reaction Temperature: Both excessively high and low temperatures can be detrimental. A temperature optimization study is recommended.

  • Catalyst Choice and Loading: The type and amount of catalyst (e.g., base or acid) can significantly impact the reaction rate and yield.

  • Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the 2-amino-5-bromobenzaldehyde and malononitrile are of high purity.

Q5: How can I effectively purify the final product?

Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents to try are ethanol, isopropanol, or toluene. If these methods are insufficient, silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is recommended to separate the desired product from polar impurities like the hydrolyzed side-products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation - Inactive catalyst- Reaction temperature too low- Impure starting materials- Use a fresh batch of catalyst.- Gradually increase the reaction temperature in small increments.- Verify the purity of starting materials by NMR or melting point.
Formation of a White Precipitate (Amide/Carboxylic Acid Side-product) - Presence of water in the reaction- Prolonged reaction time at high temperature- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction time to stop the reaction once the starting material is consumed.
Multiple Spots on TLC, Difficult to Separate - Formation of regioisomers or other side-products from self-condensation of reactants.- Adjust the stoichiometry of the reactants.- Explore different catalysts that may offer better selectivity.- Utilize a more efficient column chromatography setup (e.g., different stationary phase or a shallower solvent gradient).
Product is an Intractable Oil instead of a Solid - Presence of impurities that inhibit crystallization.- Attempt to purify a small sample by column chromatography to obtain a seed crystal.- Try co-distillation with a high-boiling solvent to remove residual impurities.- Triturate the oil with a non-polar solvent like hexanes or pentane to induce solidification.
Over-bromination of the Quinoline Ring - Excess of brominating agent or harsh bromination conditions in precursor synthesis.- Use a stoichiometric amount of the brominating agent.- Control the reaction temperature carefully during the synthesis of 2-amino-5-bromobenzaldehyde.

Experimental Protocols

Hypothetical Synthesis of this compound via Friedländer Annulation

This protocol is a representative procedure based on the principles of the Friedländer synthesis.

Materials:

  • 2-amino-5-bromobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in ethanol.

  • To this solution, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol to remove residual impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A 2-amino-5-bromobenzaldehyde C Intermediate Adduct A->C + Piperidine (catalyst) B Malononitrile B->C D This compound C->D Cyclization & Dehydration E Water C->E - H2O

Caption: Friedländer synthesis of this compound.

Side_Product_Formation Common Side-Product Formation Pathways cluster_reactants Reactants A This compound B 6-Bromoquinoline-3-carboxamide A->B Partial Hydrolysis (+ H2O) C 6-Bromoquinoline-3-carboxylic acid B->C Full Hydrolysis (+ H2O) D Polymerization/Charring R1 2-amino-5-bromobenzaldehyde R1->D Excessive Heat R2 Malononitrile R2->D Excessive Heat

Caption: Potential side-product formation during synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_catalyst Optimize Catalyst Loading optimize_temp->optimize_catalyst No Improvement success Improved Yield optimize_temp->success Improvement optimize_time Optimize Reaction Time optimize_catalyst->optimize_time No Improvement optimize_catalyst->success Improvement check_anhydrous Ensure Anhydrous Conditions optimize_time->check_anhydrous No Improvement optimize_time->success Improvement check_anhydrous->success Improvement

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 6-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-bromoquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Starting materials: Unreacted 6-bromoaniline or other precursors from the quinoline ring synthesis.

  • Isomers: Positional isomers of the bromo and cyano groups on the quinoline ring.

  • Byproducts from synthesis: Depending on the synthetic route, byproducts such as 6-bromoquinolin-3-ol or other derivatives may be present. If a Sandmeyer reaction is used to introduce the nitrile group, phenolic impurities can be a common byproduct.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis, leading to the formation of 6-bromoquinoline-3-carboxamide or 6-bromoquinoline-3-carboxylic acid, especially under acidic or basic conditions.

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is often the first method to try for solid compounds. The choice of solvent is crucial.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities with different polarities.

  • Solvent Washing/Trituration: This can be a simple and quick method to remove highly soluble or insoluble impurities.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. It should also either not dissolve the impurities at all or dissolve them very well, even at low temperatures. Based on the purification of similar aromatic nitriles and quinoline derivatives, good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and mixed solvent systems (e.g., ethyl acetate/hexane).

Q4: My compound seems to be degrading during silica gel column chromatography. What can I do?

A4: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel. If you observe degradation (e.g., streaking on TLC, new spots appearing), consider the following:

  • Deactivate the silica gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (1-2% in the eluent) or by pre-treating the silica with a dilute ammonia solution.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Work quickly: Minimize the time your compound spends on the column.

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent. Try a less polar solvent or a mixed solvent system. For example, if your compound is too soluble in ethyl acetate, try adding a non-polar solvent like hexane or heptane until the solution becomes slightly turbid at the boiling point, then allow it to cool slowly.
Too much solvent was used. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Crystallization is slow. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a pure crystal of the product, if available, can also initiate crystallization.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to prevent the solution from cooling and crystallizing in the funnel.
Problem 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent). Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system for quinoline derivatives is a mixture of ethyl acetate and hexane.
Column overloading. Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Co-elution of impurities. If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.
Sample applied unevenly to the column. Ensure the top of the silica gel bed is flat. Apply the sample dissolved in a minimal amount of solvent as a narrow band.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling. Test various solvents such as ethanol, ethyl acetate, and toluene.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent gradually until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Analyze the crude product by TLC using different ratios of ethyl acetate and hexane to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a flat, packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and apply it carefully to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Expected Yield Advantages Disadvantages
Recrystallization >98%60-90%Simple, scalable, cost-effective.Can have lower yields if the product is somewhat soluble at low temperatures.
Column Chromatography >99%50-80%High resolution, can separate closely related impurities.More time-consuming, requires larger volumes of solvent, can be less scalable.
Solvent Washing Variable>90%Quick and simple.Only effective for removing impurities with very different solubility from the product.

Visualizations

Purification_Workflow crude Crude 6-Bromoquinoline- 3-carbonitrile recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography solvent_wash Solvent Washing crude->solvent_wash pure_product Pure Product recrystallization->pure_product waste Impurities recrystallization->waste in filtrate column_chromatography->pure_product column_chromatography->waste in fractions solvent_wash->pure_product solvent_wash->waste in filtrate

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity check_solubility Check Product Solubility in Filtrate/Waste Fractions low_yield->check_solubility Yes check_tlc Re-evaluate TLC for Eluent Optimization poor_purity->check_tlc Yes optimize_solvent Optimize Recrystallization Solvent/Ratio check_solubility->optimize_solvent consider_degradation Assess for Product Degradation (e.g., on TLC) check_tlc->consider_degradation deactivate_silica Deactivate Silica Gel or Use Alumina consider_degradation->deactivate_silica Degradation Observed

Caption: A logical flow diagram for troubleshooting common purification issues.

Troubleshooting low yield in Suzuki coupling of bromoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of bromoquinolines.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the Suzuki coupling of bromoquinolines in a question-and-answer format.

My Suzuki coupling reaction with a bromoquinoline has a very low yield. What are the most common causes?

Low yields in Suzuki coupling reactions involving bromoquinolines can stem from several factors. The most common culprits include suboptimal choice of catalyst, ligand, base, or solvent. Other contributing factors can be poor quality of reagents, inefficient reaction setup and workup, or the presence of interfering functional groups on your substrates. It is also important to ensure an inert atmosphere, as oxygen can lead to side reactions like homocoupling.[1][2]

How do I choose the right palladium catalyst and phosphine ligand for my bromoquinoline substrate?

The selection of the palladium catalyst and phosphine ligand is critical for a successful Suzuki coupling. For heteroaryl halides like bromoquinolines, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and enhance catalyst stability.[3][4][5]

A study on the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester found that a palladacycle precatalyst with a Xantphos ligand (P1-L4) provided a high yield of 82%.[6] In another instance, for the coupling of various aryl halides, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was found to be a highly effective catalyst.[7]

Which base and solvent system is recommended for the Suzuki coupling of bromoquinolines?

The choice of base and solvent system significantly impacts the reaction yield. Inorganic bases are generally more effective than organic bases.[8] For many Suzuki couplings of heteroaryl halides, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective bases.[9] The solvent system often consists of an organic solvent like dioxane, THF, or toluene with an aqueous solution of the base.[1] For instance, a mixture of THF and water is a commonly used solvent system.[10]

My starting materials are not fully consumed, and I observe multiple byproducts. What could be the issue?

Incomplete conversion and the formation of byproducts can be due to several reasons:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by coordinating solvents or impurities. Ensure your solvents are properly degassed and of high purity.

  • Homocoupling: The presence of oxygen can lead to the homocoupling of the boronic acid or ester.[2] Purging the reaction mixture with an inert gas like argon or nitrogen is crucial.[11]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid/ester, which can be promoted by aqueous basic conditions. Using a less aqueous solvent system or a different base might help.[6]

  • Steric Hindrance: Highly substituted bromoquinolines or boronic acids can lead to slower reaction rates and lower yields. In such cases, using more active catalysts with bulky ligands might be necessary.

Can you provide a general, reliable experimental protocol for the Suzuki coupling of a bromoquinoline?

Yes, here is a general protocol that can be adapted for various bromoquinolines and boronic acids.

Experimental Protocol: General Procedure for Suzuki Coupling of Bromoquinolines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromoquinoline (1.0 eq)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle precatalyst; 1-5 mol%)

  • Phosphine ligand (if not using a pre-catalyst; 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water, or THF/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the bromoquinoline, arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the effect of different catalysts and ligands on the yield of the Suzuki coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester.[6]

Precatalyst (P)Ligand (L)Temperature (°C)Time (min)Catalyst Loading (%)Yield (%)
P1Xantphos (L4)110101.282
P1PCy₃ (L5)110102.135
P1XPhos (L1)1103.91.288
P1XPhos (L1)974.71.090

P1 refers to a specific palladacycle precatalyst scaffold.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of bromoquinolines.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Bromoquinoline check_reagents 1. Check Reagent Quality - Purity of bromoquinoline - Purity of boronic acid/ester - Activity of catalyst - Dryness of solvent start->check_reagents check_reagents->start Reagents Faulty check_conditions 2. Review Reaction Conditions - Inert atmosphere? - Degassed solvents? - Appropriate temperature? check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_catalyst 3. Optimize Catalyst System - Screen different Pd sources - Screen bulky/electron-rich ligands check_conditions->optimize_catalyst Conditions OK optimize_base_solvent 4. Optimize Base and Solvent - Screen different inorganic bases - Vary solvent polarity and composition optimize_catalyst->optimize_base_solvent Still Low Yield success Improved Yield optimize_catalyst->success Yield Improved check_byproducts 5. Analyze Byproducts - Homocoupling? - Protodeboronation? optimize_base_solvent->check_byproducts Still Low Yield optimize_base_solvent->success Yield Improved address_byproducts 6. Address Side Reactions - Improve inert atmosphere - Use anhydrous conditions check_byproducts->address_byproducts Side Reactions Identified address_byproducts->success

Caption: A step-by-step workflow for troubleshooting low yields.

Suzuki Coupling Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_complex R¹-Pd(II)Lₙ-X pd0->pd2_complex pd0->pd2_complex oxidative_addition Oxidative Addition diaryl_pd2 R¹-Pd(II)Lₙ-R² pd2_complex->diaryl_pd2 pd2_complex->diaryl_pd2 transmetalation Transmetalation diaryl_pd2->pd0 diaryl_pd2->pd0 product R¹-R² diaryl_pd2->product reductive_elimination Reductive Elimination reagents R¹-X (Bromoquinoline) boronic R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Preventing polymerization during N-oxidation of bromoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-oxidation of bromoquinolines. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic transformation, with a particular focus on preventing unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the N-oxidation of bromoquinolines?

A1: The most frequently employed oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).[1][2] m-CPBA is a widely used peracid that is effective under relatively mild conditions.[3][4] Hydrogen peroxide is a greener alternative, often used in conjunction with a catalyst, such as phosphomolybdic acid, to facilitate the reaction.[2]

Q2: I am observing the formation of a dark, insoluble material in my reaction. What is likely causing this?

A2: The formation of a dark, insoluble substance is often indicative of undesired polymerization of the bromoquinoline starting material or product. This can be triggered by excessive heat, prolonged reaction times, or the presence of radical species. Peroxy-based oxidizing agents like m-CPBA can sometimes generate radicals that initiate these polymerization chain reactions.[5]

Q3: How can I prevent polymerization during the N-oxidation of my bromoquinoline?

A3: The most effective method to prevent unwanted polymerization is to introduce a radical scavenger or a polymerization inhibitor into your reaction mixture.[1][6] These compounds work by quenching the free radicals that initiate the polymerization process.[3] Careful control of reaction temperature and time is also crucial.

Q4: What are some examples of suitable polymerization inhibitors for this reaction?

A4: Several classes of polymerization inhibitors can be effective. Phenolic inhibitors such as hydroquinone (HQ), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT) are commonly used and are particularly effective in the presence of trace oxygen.[4][6] Other options include stable radicals like TEMPO or inhibitors such as phenothiazine, which are effective even in oxygen-free environments.[6][7]

Q5: Will the polymerization inhibitor interfere with my desired N-oxidation reaction?

A5: When used in catalytic amounts, polymerization inhibitors are designed to selectively scavenge the highly reactive radicals that lead to polymerization without significantly impacting the primary oxidation reaction.[8] However, it is always advisable to perform a small-scale trial to determine the optimal concentration of the inhibitor for your specific substrate and reaction conditions.

Q6: My purification is difficult due to the presence of m-chlorobenzoic acid. How can I effectively remove it?

A6: The byproduct of m-CPBA oxidation, m-chlorobenzoic acid, can be challenging to remove. A common workup procedure involves cooling the reaction mixture to precipitate the acid, followed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to deprotonate and extract the acid into the aqueous phase.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of Dark Precipitate/Polymer Radical-initiated polymerization.Add a catalytic amount of a polymerization inhibitor (e.g., hydroquinone, MEHQ, BHT, or TEMPO) to the reaction mixture before adding the oxidizing agent.[4][6]
Reaction temperature is too high.Maintain a lower reaction temperature. For m-CPBA oxidations, running the reaction at 0 °C to room temperature is often sufficient.
Prolonged reaction time.Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Low Yield of N-Oxide Product Incomplete reaction.Ensure at least a stoichiometric amount of the oxidizing agent is used. For less reactive bromoquinolines, a slight excess (1.1-1.5 equivalents) may be necessary.
Degradation of the N-oxide product.The N-oxide can sometimes be susceptible to further reactions. Avoid excessive heating and prolonged exposure to acidic conditions.
Multiple Spots on TLC/LC-MS (Besides Starting Material and Product) Over-oxidation or other side reactions.Use a milder oxidizing agent or reduce the amount of the current one. Ensure the reaction is not running for an unnecessarily long time.
Impure starting material.Purify the starting bromoquinoline before proceeding with the N-oxidation.
Difficulty in Isolating the Product Emulsion formation during workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is highly polar and water-soluble.After initial extraction, back-extract the aqueous layers multiple times with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

Experimental Protocols

Protocol 1: N-Oxidation of 6-Bromoquinoline using m-CPBA with a Polymerization Inhibitor
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Inhibitor Addition: Add a catalytic amount of a polymerization inhibitor (e.g., hydroquinone, 0.01 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of m-CPBA (1.1-1.2 eq.) in the same solvent to the cooled reaction mixture over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.

  • Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: N-Oxidation of 6-Bromoquinoline using Hydrogen Peroxide with a Catalyst and Polymerization Inhibitor
  • Preparation: In a round-bottom flask, combine 6-bromoquinoline (1.0 eq.), a suitable solvent like acetonitrile, a catalytic amount of phosphomolybdic acid (0.02 eq.), and a polymerization inhibitor (e.g., BHT, 0.01 eq.).[2]

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and quench excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) or a saturated aqueous solution of sodium sulfite.

  • Workup: Filter off any solids and dilute the reaction mixture with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve Bromoquinoline in Solvent B Add Polymerization Inhibitor A->B C Cool to 0 °C (for m-CPBA) B->C D Slowly Add Oxidizing Agent C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Aqueous Wash (e.g., NaHCO₃) F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: General experimental workflow for the N-oxidation of bromoquinolines.

troubleshooting_logic Start Start N-Oxidation Reaction CheckPolymer Observe Dark Precipitate/Polymer? Start->CheckPolymer Solution Add Polymerization Inhibitor (e.g., Hydroquinone, TEMPO) Lower Reaction Temperature Reduce Reaction Time CheckPolymer->Solution Yes Continue Proceed with Standard Workup and Purification CheckPolymer->Continue No Solution->Start Restart Reaction with Modifications

Caption: Troubleshooting logic for preventing polymerization.

References

Catalyst Selection for Functionalizing the Quinoline Core: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the functionalization of the quinoline core is a critical step in the synthesis of novel therapeutic agents and functional materials.[1][2][3] The selection of an appropriate catalyst is paramount to achieving desired regioselectivity, high yields, and functional group tolerance.[1][2] This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for quinoline functionalization?

A1: The most prevalent and effective strategy is transition metal-catalyzed C-H bond activation.[4] This approach allows for the direct introduction of functional groups onto the quinoline scaffold, offering an atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials.[4][5] Key transition metals used include palladium (Pd), rhodium (Rh), iridium (Ir), copper (Cu), iron (Fe), and nickel (Ni).[4][5] Metal-free strategies, such as those employing light-induced reactions or Brønsted acids, are also emerging as environmentally friendly alternatives.[1]

Q2: How can I control the regioselectivity of the functionalization on the quinoline ring?

A2: Regioselectivity is a significant challenge due to the presence of multiple C-H bonds.[5] It is primarily controlled by:

  • Directing Groups: The use of a directing group, most commonly an N-oxide on the quinoline nitrogen, is a powerful strategy to direct the catalyst to a specific position, typically the C8-position.[1] The nitrogen atom itself can also direct functionalization to the C2 position.[5]

  • Catalyst and Ligand Choice: The nature of the metal catalyst and its associated ligands plays a crucial role. For instance, different phosphine ligands in hydroboration reactions can selectively yield vicinal 5,6- or conjugate 5,8-hydroborated products.[6]

  • Reaction Conditions: Solvents, temperature, and additives can influence the regiochemical outcome.[5]

  • Electronic and Steric Effects: The inherent electronic properties and steric hindrance of substituents on the quinoline core can favor functionalization at specific sites.[5]

Q3: What is the role of an N-oxide in quinoline functionalization?

A3: The quinoline N-oxide serves as a versatile directing group.[1] The oxygen atom can coordinate to the metal catalyst, bringing it into proximity with the C8-H bond, thereby facilitating its activation.[1][7] This strategy has been successfully employed for C8-allylation, alkylation, and arylation using rhodium and other catalysts.[1] Furthermore, the N-oxide can be readily removed after the desired functionalization to yield the final product.[8]

Q4: Can I functionalize the carbocyclic ring of the quinoline?

A4: Yes, functionalization of the benzene portion of the quinoline core is well-established, particularly at the C8 position using a directing group strategy.[1] The C5, C6, and C7 positions have been historically more challenging to access via C-H activation.[5] However, recent advances are enabling functionalization at these more remote positions. For example, a copper-catalyzed formal C-H arylation and alkenylation at the C7 position has been developed using a traceless directing strategy.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst, incorrect reaction conditions (temperature, time), poor substrate solubility, presence of inhibitors.- Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- Optimize reaction temperature and time. A screening of conditions is often necessary.- Select a solvent in which the substrate and reagents are fully soluble.- Purify starting materials to remove potential inhibitors.
Poor Regioselectivity Inappropriate catalyst/ligand combination, incorrect directing group strategy, competing reaction pathways.- Screen different catalysts and ligands. For example, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly impact selectivity.[4]- If using a directing group, ensure it is correctly installed and that the reaction conditions are compatible with its directing ability.- Modify the electronic or steric properties of the substrate if possible.
Formation of Side Products (e.g., Homocoupling) Incorrect stoichiometry of reagents, oxidant issues, catalyst decomposition.- Optimize the ratio of substrate to coupling partner.[4]- Screen different oxidants and their concentrations. For example, in some Pd-catalyzed reactions, silver salts are used as oxidants.[4]- Ensure the catalyst remains active throughout the reaction; consider slow addition of the catalyst or using a more stable catalytic system.
Difficulty in Removing the Directing Group (e.g., N-oxide) Harsh removal conditions leading to product decomposition, incomplete reaction.- Screen different deoxygenation methods. Visible-light photocatalysis offers a mild and chemoselective method for removing the N-oxide.[8]- Monitor the removal reaction carefully to avoid over-reaction or degradation of the desired product.
Substrate Incompatibility (e.g., with electron-withdrawing groups) Deactivation of the quinoline ring, interference with the catalyst.- Electron-poor quinolines may require more forcing reaction conditions or a more active catalyst.[1]- Consider a different catalytic system that is more tolerant of the specific functional group. For instance, some catalysts may be poisoned by certain functional groups.

Catalyst Performance Data

The following tables summarize quantitative data for selected catalytic systems for quinoline functionalization.

Table 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

Catalyst SystemCoupling PartnerOxidantAdditiveSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (10 mol%)Benzene (40 equiv)Ag₂CO₃ (2.2 equiv)--13056[4]
Pd(OAc)₂ (5 mol%)Aryl Bromide (1 equiv)K₂CO₃ (2 equiv)P(t-Bu)₂Me·HBF₄ (5 mol%)TolueneReflux~100[4]
Pd(OAc)₂ (10 mol%)N-benzylindole (1 equiv)Ag₂CO₃ (2.3 equiv)Pyridine (4 equiv), TBAB (20 mol%)--68[4]

Table 2: Rhodium-Catalyzed C8-Functionalization of Quinoline N-Oxides

Catalyst SystemCoupling PartnerReaction TypeSolventTemp (°C)YieldReference
Rh(III) catalystVinylcyclopropanesAllylation-Room TempGood[1]
Rh(III) catalystMaleimidesAlkylation--Excellent[1]
Rh(III) catalystOrganoboron reagentsAlkylation--Good to Excellent[1]

Table 3: Copper-Catalyzed C2-Amination of Quinoline N-Oxides

Catalyst SystemAminating AgentAdditiveSolventTemp (°C)Yield (%)Reference
Cu(OAc)₂ (10 mol%)O-benzoyl hydroxylamine (3 equiv)Ag₂CO₃ (10 mol%)tert-BuOH8077[4]
Cu(CH₃CN)₄PF₆Dioxazolones----[1]

Experimental Protocols & Workflows

General Workflow for Catalyst Screening in Quinoline Functionalization

The following diagram illustrates a typical workflow for optimizing a catalytic reaction for quinoline functionalization.

G cluster_start Setup cluster_screening Optimization cluster_analysis Analysis & Scale-up start Define Target Functionalization (e.g., C2-Arylation) catalyst Catalyst Screening (Pd, Rh, Cu, etc.) start->catalyst ligand Ligand Screening (Phosphines, Carbenes, etc.) catalyst->ligand solvent Solvent Screening (Toluene, DMF, etc.) ligand->solvent temp Temperature Optimization solvent->temp reagents Reagent Stoichiometry temp->reagents analysis Reaction Analysis (GC-MS, NMR) reagents->analysis analysis->catalyst Iterate scaleup Scale-up Reaction analysis->scaleup Optimized Conditions purification Product Purification scaleup->purification characterization Product Characterization purification->characterization G A Catalyst + QN/QNO B Coordination Complex A->B Coordination C Organometallic Intermediate (C-H Activation) B->C C-H Activation (e.g., CMD) D Coupling Partner Coordination C->D + Coupling Partner E Reductive Elimination D->E Migratory Insertion F Functionalized Quinoline E->F Product Release G Regenerated Catalyst E->G Catalyst Regeneration G->A

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Bromoquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The two most viable synthetic routes for scaling up the synthesis of this compound are:

  • Route 1: Cyanation of a 3-Halo-6-bromoquinoline. This typically involves the synthesis of a 6-bromo-3-haloquinoline (e.g., 3-bromo or 3-chloro) intermediate, followed by a palladium-catalyzed cyanation reaction.

  • Route 2: Sandmeyer Reaction of 3-Amino-6-bromoquinoline. This route involves the synthesis of 3-amino-6-bromoquinoline, which is then converted to the corresponding diazonium salt and subsequently reacted with a cyanide source, typically in the presence of a copper catalyst.

Q2: What are the key safety precautions to consider when working with cyanide reagents?

A2: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Researchers must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available, and all personnel must be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the quinoline core formation and the subsequent functionalization steps. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.

Q4: What are the typical purification methods for this compound?

A4: Purification strategies will depend on the scale and the impurity profile. Common methods include:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purifying solid products on a larger scale.

  • Column Chromatography: Silica gel column chromatography is often used for purification at the lab scale. For larger quantities, automated flash chromatography systems can be employed. However, this method can be less cost-effective for very large scales.

  • Washing/Trituration: Washing the crude product with appropriate solvents can help remove certain impurities.

Troubleshooting Guides

Route 1: Palladium-Catalyzed Cyanation of 3-Halo-6-bromoquinoline

This route involves two main stages: 1) Synthesis of the 6-bromoquinoline core and introduction of a halogen at the 3-position, and 2) Palladium-catalyzed cyanation.

Stage 1: Synthesis of 3-Halo-6-bromoquinoline

A common method for this is a variation of the Combes quinoline synthesis or similar cyclization reactions to form a 6-bromo-quinolin-3-ol, followed by halogenation.

Problem Potential Cause Suggested Solution
Low yield of 6-bromoquinoline core Incomplete cyclization reaction.Increase reaction temperature or time. Consider a stronger acid catalyst.
Side reactions during cyclization.Optimize the reaction temperature to minimize byproduct formation.
Poor regioselectivity in halogenation Reaction conditions favor formation of other isomers.Use a milder halogenating agent or control the reaction temperature more precisely.
Difficulty in isolating the 3-halo-6-bromoquinoline Product is an oil or difficult to crystallize.Purify by column chromatography. If scaling up, consider converting to a crystalline salt for easier handling.

Stage 2: Palladium-Catalyzed Cyanation

Problem Potential Cause Suggested Solution
No or low conversion to the nitrile Inactive catalyst.Ensure the palladium catalyst is not old or deactivated. Use a pre-catalyst that is activated in situ. Ensure the phosphine ligand is not oxidized.
Poorly soluble cyanide source.Use a more soluble cyanide source or a phase-transfer catalyst. Some protocols use zinc cyanide, which can be more effective than alkali metal cyanides.
Presence of water or oxygen.Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant side products (e.g., dehalogenation) Reductive elimination from the palladium complex is slow.Optimize the ligand-to-metal ratio. A more electron-donating ligand may promote reductive elimination.
Reaction temperature is too high.Lower the reaction temperature and increase the reaction time.
Difficulty in removing palladium residues from the final product Inefficient purification.Treat the crude product with a palladium scavenger. Recrystallization can also be effective in removing metal impurities.
Route 2: Sandmeyer Reaction of 3-Amino-6-bromoquinoline

This route involves three main stages: 1) Synthesis of the 6-bromoquinoline core, 2) Nitration and subsequent reduction to form 3-amino-6-bromoquinoline, and 3) The Sandmeyer reaction.

Stage 1 & 2: Synthesis of 3-Amino-6-bromoquinoline

Problem Potential Cause Suggested Solution
Low yield of nitration Incomplete reaction.Increase the amount of nitrating agent or the reaction time.
Formation of multiple nitrated isomers.Carefully control the reaction temperature (typically low temperatures are required).
Incomplete reduction of the nitro group Insufficient reducing agent.Increase the equivalents of the reducing agent (e.g., SnCl2, Fe/HCl).
Catalyst poisoning (for catalytic hydrogenation).Ensure the substrate is pure and free of catalyst poisons like sulfur compounds.

Stage 3: Sandmeyer Reaction

Problem Potential Cause Suggested Solution
Decomposition of the diazonium salt The diazonium salt is unstable at higher temperatures.Maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction with the cyanide source.
The diazonium salt is not fully formed.Ensure the complete dissolution of the amine in the acidic solution before adding the nitrite source. Use a slight excess of the nitrite source.
Low yield of the nitrile product Inefficient reaction with the cyanide solution.Ensure the copper(I) cyanide solution is freshly prepared and active. The pH of the reaction mixture can be critical; adjust as necessary.
Formation of phenolic byproducts Reaction of the diazonium salt with water.Add the diazonium salt solution to the cyanide solution, rather than the other way around, to minimize its contact time with water.
Foaming or vigorous gas evolution Rapid decomposition of the diazonium salt.Add the nitrite source slowly and with efficient stirring to control the reaction rate and temperature.

Experimental Protocols

Disclaimer: These are generalized protocols based on established chemical reactions. Researchers should always conduct a thorough literature search and perform small-scale optimization experiments before scaling up.

Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-6-bromoquinoline (Hypothetical)
  • Synthesis of 3-Bromo-6-bromoquinoline:

    • Synthesize 6-bromoquinolin-3-ol via a suitable cyclization method (e.g., a modified Combes synthesis).

    • Treat 6-bromoquinolin-3-ol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of PPh₃/CBr₄ to yield 3-bromo-6-bromoquinoline.

    • Purify the intermediate by recrystallization or column chromatography.

  • Palladium-Catalyzed Cyanation:

    • To a degassed solution of 3-bromo-6-bromoquinoline (1.0 eq) in a suitable solvent (e.g., DMF, DMAc, or toluene) add zinc cyanide (Zn(CN)₂, 0.6-1.2 eq).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a phosphine ligand (e.g., Xantphos, dppf, 2-10 mol%).

    • Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (as monitored by TLC or HPLC).

    • Cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Sandmeyer Reaction of 3-Amino-6-bromoquinoline (Hypothetical)
  • Synthesis of 3-Amino-6-bromoquinoline:

    • Synthesize 6-bromoquinoline using a standard procedure (e.g., Skraup-Doebner-von Miller reaction with 4-bromoaniline and glycerol).

    • Nitrate 6-bromoquinoline at the 3-position using a nitrating mixture (e.g., HNO₃/H₂SO₄) at low temperature.

    • Reduce the resulting 6-bromo-3-nitroquinoline to 3-amino-6-bromoquinoline using a suitable reducing agent (e.g., SnCl₂ in HCl or Fe in acetic acid).

    • Purify the amine by recrystallization or column chromatography.

  • Sandmeyer Reaction:

    • Dissolve 3-amino-6-bromoquinoline (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.0-1.5 eq) and sodium or potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, allowing the temperature to rise slowly to room temperature.

    • Heat the reaction mixture (e.g., 50-70 °C) to ensure complete reaction.

    • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Key Parameters for Synthetic Routes

ParameterRoute 1: Pd-Catalyzed CyanationRoute 2: Sandmeyer Reaction
Starting Material 3-Halo-6-bromoquinoline3-Amino-6-bromoquinoline
Key Reagents Palladium catalyst, phosphine ligand, zinc cyanideSodium nitrite, copper(I) cyanide
Reaction Temperature Typically elevated (80-120 °C)Low temperature for diazotization (0-5 °C), then warming
Potential Hazards Toxic phosphine ligands, palladium residuesHighly toxic cyanide salts, unstable diazonium intermediate
Scalability Generally good, but catalyst cost can be a factorCan be challenging due to the instability of the diazonium salt and handling of large quantities of cyanide
Typical Yields Can be high with optimized conditionsVariable, often moderate to good

Visualizations

experimental_workflow cluster_route1 Route 1: Palladium-Catalyzed Cyanation cluster_route2 Route 2: Sandmeyer Reaction A1 Starting Materials (e.g., 4-bromoaniline derivative) B1 Cyclization & Halogenation A1->B1 C1 3-Halo-6-bromoquinoline B1->C1 D1 Palladium-Catalyzed Cyanation C1->D1 E1 Crude 6-Bromoquinoline- 3-carbonitrile D1->E1 F1 Purification E1->F1 G1 Final Product F1->G1 A2 Starting Materials (4-bromoaniline, glycerol) B2 Skraup-Doebner-von Miller Reaction A2->B2 C2 6-Bromoquinoline B2->C2 D2 Nitration & Reduction C2->D2 E2 3-Amino-6-bromoquinoline D2->E2 F2 Sandmeyer Reaction E2->F2 G2 Crude 6-Bromoquinoline- 3-carbonitrile F2->G2 H2 Purification G2->H2 I2 Final Product H2->I2

Caption: Synthetic workflow for this compound.

troubleshooting_decision_tree cluster_core Core Synthesis Troubleshooting cluster_cyanation Cyanation Troubleshooting Start Low Yield or Incomplete Reaction Q1 Which reaction step is problematic? Start->Q1 A1 Quinoline Core Formation Q1->A1 Core Synthesis A2 Cyanation Step Q1->A2 Functionalization Q_Core1 Check starting material purity. A1->Q_Core1 Q_Cyan1 Which cyanation method? A2->Q_Cyan1 A_Core1 Optimize reaction temperature and time. Q_Core1->A_Core1 Pure A_Core2 Verify catalyst/ reagent activity. Q_Core1->A_Core2 Impure A_Cyan1 Palladium-Catalyzed Q_Cyan1->A_Cyan1 A_Cyan2 Sandmeyer Q_Cyan1->A_Cyan2 Q_Pd Check catalyst, ligand, and solvent quality. A_Cyan1->Q_Pd Q_Sandmeyer Is the diazonium salt stable? A_Cyan2->Q_Sandmeyer A_Pd1 Ensure inert atmosphere. Q_Pd->A_Pd1 A_Sandmeyer1 Maintain low temperature (0-5 °C). Q_Sandmeyer->A_Sandmeyer1

Caption: Troubleshooting decision tree for synthesis.

Removal of impurities from quinoline derivative reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from quinoline derivative reactions. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common challenges encountered during the purification of quinoline derivatives.

Q: My crude product is a dark, tarry mess after a Skraup synthesis. How can I purify my quinoline derivative?

A: Tarry products are common in reactions like the Skraup synthesis due to the harsh acidic and oxidizing conditions.[1][2]

  • Initial Cleanup: Begin by attempting to triturate the crude material with a non-polar solvent like hexane or ether to remove some of the tar. If the desired compound is a solid, this may induce crystallization.

  • Column Chromatography: This is often the most effective method for separating the product from polymeric tar. Use a silica gel column and start with a non-polar eluent, gradually increasing the polarity. The tarry substances will likely remain at the top of the column.

  • Preventative Measures: To minimize tar formation in future reactions, consider modifying the synthesis. Using a milder inorganic oxidizing agent, such as arsenic oxide, instead of nitrobenzene can lead to a cleaner reaction mixture.[1]

Q: I am observing multiple spots on my TLC plate that are very close together. How can I separate these isomers or closely related byproducts?

A: Separating compounds with similar polarities is a significant challenge.

  • Optimize Column Chromatography: Experiment with different solvent systems for your column. Using a shallow polarity gradient (i.e., very slowly increasing the amount of the polar solvent) can improve separation.

  • Advanced Chromatographic Techniques: For very difficult separations, consider more advanced methods. High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[3] Centrifugal Partition Chromatography (CPC) is another powerful technique for separating homologues, such as different 2-alkylquinolines, from a crude mixture.[4]

Q: My compound appears to be decomposing on the silica gel column. What are my alternatives?

A: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

  • Deactivate the Silica: Before preparing your column, you can neutralize the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 1-2%).[5]

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a different stationary phase.[5]

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Basic or neutral alumina is often a good choice for basic compounds like quinolines.

    • Florisil: A magnesium silicate gel that is less acidic than silica.

    • Reverse-Phase Silica (C18): In this case, you would use a polar mobile phase (like water/acetonitrile or water/methanol) and the elution order would be reversed, with the most polar compounds eluting first.[5]

Q: Recrystallization of my quinoline derivative is failing; the compound either oils out or does not crystallize.

A: Successful recrystallization is highly dependent on the choice of solvent.[6]

  • Systematic Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at high temperatures. Test small amounts of your product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane) to find a suitable one.

  • Solvent/Anti-Solvent System: If a single suitable solvent cannot be found, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in quinoline synthesis reactions?

A1: Impurities are typically related to the specific synthesis method used (e.g., Skraup, Doebner-von Miller, Friedländer).[7][8] Common impurities include:

  • Unreacted Starting Materials: Anilines, glycerol, aldehydes, and ketones.[2]

  • Reagents and Catalysts: Sulfuric acid, nitrobenzene, or hydrochloric acid.[2][9]

  • Reaction Byproducts: Partially reduced or oxidized intermediates (e.g., 1,2-dihydroquinoline), isomers, and polymeric tars.[1][2]

  • Residual Solvents: Solvents used during the reaction or initial workup procedures.[10]

Q2: How can I effectively remove non-basic or volatile starting materials like nitrobenzene?

A2: A combination of acid-base extraction and steam distillation is highly effective. The basic nitrogen atom in the quinoline ring is key to its separation.[10][11]

  • Dissolve the crude mixture in a suitable organic solvent.

  • Perform an acid-base extraction by washing the organic solution with an aqueous acid (e.g., dilute HCl). The basic quinoline derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[10]

  • Separate the layers and discard the organic phase containing the impurities.

  • For volatile impurities like nitrobenzene, steam distillation can be performed on the initial crude product before extraction.[9]

  • Finally, neutralize the acidic aqueous layer with a base (e.g., NaOH) to precipitate the purified quinoline derivative, which can then be extracted back into an organic solvent.[10]

Q3: What is a good general-purpose column chromatography setup for purifying quinoline derivatives?

A3: For most applications, flash column chromatography using silica gel is the standard method.[12]

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is most common.

  • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system, such as pure hexane or a mixture of hexane and ethyl acetate (e.g., 95:5), and gradually increase the concentration of the more polar ethyl acetate.[4] This allows non-polar impurities to elute first, followed by your desired quinoline derivative, while highly polar impurities remain on the column.

Q4: Can I purify my quinoline derivative by converting it to a salt?

A4: Yes, this is a classic and very effective purification strategy, especially if the derivative is a solid.[10]

  • Salt Formation: Dissolve the crude quinoline derivative in a solvent like ethanol. Add an acid, such as alcoholic hydrogen chloride or a solution of picric acid in ethanol, to form the corresponding hydrochloride or picrate salt.[10][13]

  • Purification: These salts are often highly crystalline and can be easily purified by recrystallization.[13]

  • Regeneration of Free Base: After obtaining the pure salt, dissolve it in water and add a base (e.g., dilute NaOH or ammonium hydroxide) to neutralize the acid and regenerate the purified quinoline derivative as a free base.[10][13]

Data Presentation: Purification Techniques

Table 1: Summary of Purification Techniques for Common Impurities

Impurity TypeRecommended Primary TechniqueRecommended Secondary TechniqueEfficacy
Unreacted Starting Materials (Non-basic) Acid-Base Extraction[10][14]Column ChromatographyHigh
Tarry/Polymeric Byproducts Column Chromatography[12]TriturationMedium-High
Isomers/Closely Related Derivatives HPLC / CPC[3][4]Recrystallization (Fractional)Varies
Residual Acids/Bases Aqueous Wash / NeutralizationAcid-Base ExtractionHigh
Volatile Impurities (e.g., Nitrobenzene) Steam Distillation[9]Vacuum DistillationHigh

Table 2: Purity Enhancement of a Quinolinecarboxylic Acid Derivative

Purification StepInitial PuritySolvent(s)Final PurityReference
Heating/Stirring 88.37%N,N-dimethylformamide (DMF)> 93%[15]
Recrystallization > 93%Acetonitrile> 99%[15]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Quinoline Purification

  • Dissolution: Dissolve the crude reaction mixture (approx. 5 g) in a suitable organic solvent (100 mL), such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 50 mL). The basic quinoline derivative will move to the aqueous layer.

  • Separation: Combine the aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 4 M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). The quinoline derivative will precipitate or form an oily layer.

  • Final Extraction: Extract the free base from the aqueous solution using a fresh organic solvent (3 x 50 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.[10]

Protocol 2: Recrystallization of a Solid Quinoline Derivative

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a test solvent. If it dissolves immediately, the solvent is too polar. If it doesn't dissolve upon heating, the solvent is not polar enough. The ideal solvent dissolves the solid when hot but not when cold.

  • Dissolution: Place the crude solid (approx. 1 g) in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[6]

Visualized Workflows

G crude Crude Reaction Mixture is_solid Is product solid? crude->is_solid is_liquid Is product liquid? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes distill Distillation / Steam Distillation is_liquid->distill Yes acid_base Acid-Base Extraction is_liquid->acid_base No/Impure pure_solid Pure Solid Product recrystallize->pure_solid pure_liquid Pure Liquid Product distill->pure_liquid chromatography Column Chromatography chromatography->pure_solid chromatography->pure_liquid acid_base->chromatography

Caption: General purification workflow for quinoline derivatives.

G Q_imp Quinoline (Q) + Non-Basic Impurity (I) imp_only Impurity (I) (Discard) QH_ion Protonated Quinoline (QH+) Q_imp->QH_ion + HCl (aq) H_ion H+ H_ion->QH_ion QH_ion2 Protonated Quinoline (QH+) Q_pure Pure Quinoline (Q) (Collect) QH_ion2->Q_pure + NaOH (aq) OH_ion OH- OH_ion->Q_pure

Caption: Mechanism of purification via acid-base extraction.

References

Technical Support Center: Polyfunctionalization of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polyfunctionalization of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of introducing multiple functional groups onto the quinoline scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the polyfunctionalization of quinolines?

A1: The polyfunctionalization of quinolines presents several key challenges for synthetic chemists. The principal difficulty lies in achieving high regioselectivity , as the quinoline ring possesses multiple C-H bonds with varying reactivity.[1][2][3] Controlling the precise location of functionalization is crucial. Other significant challenges include:

  • Harsh Reaction Conditions: Traditional methods often require high temperatures, strong acids or bases, and long reaction times, which can limit functional group tolerance.[1][3]

  • Limited Substrate Scope: A specific method may not be applicable to a wide range of substituted quinolines.[3][4]

  • Poor Functional Group Tolerance: Existing functional groups on the quinoline scaffold can interfere with the desired reaction or be unstable under the reaction conditions.[1][3]

  • Low Yields: The formation of side products and regioisomers can lead to reduced yields of the desired polyfunctionalized product.[1][4]

  • Use of Precious Metal Catalysts: Many modern methods rely on expensive transition metal catalysts such as palladium and rhodium, which can be a concern for cost and sustainability.[4]

Q2: How can I control the regioselectivity of C-H functionalization on the quinoline ring?

A2: Controlling regioselectivity is a central issue in quinoline functionalization.[4][5] Several strategies have been developed to direct the reaction to a specific position:

  • Directing Groups (DGs): The use of a directing group is a powerful strategy. The nitrogen atom within the quinoline ring or the oxygen atom of a quinoline N-oxide can act as an intrinsic directing group, often favoring functionalization at the C2 and C8 positions.[6] For other positions, an external directing group can be temporarily installed.

  • Catalyst and Ligand Selection: The choice of the transition metal catalyst (e.g., Pd, Rh, Ir, Cu, Ni) and the associated ligands can significantly influence the site of functionalization.[1][3]

  • Inherent Electronic Effects: The natural electronic properties of the quinoline ring make the C2 and C4 positions more electrophilic and thus susceptible to nucleophilic attack.[5]

  • Steric Hindrance: The steric environment around a particular C-H bond can influence its accessibility to the catalytic system, thereby affecting regioselectivity.[7]

Q3: Why is functionalization of the C5 and C7 positions particularly difficult?

A3: The remote C5 and C7 positions of the quinoline ring are considered geometrically and electronically disfavored for C-H functionalization.[8] These positions are distant from the directing effect of the nitrogen atom, making it challenging to achieve selective activation with transition metal catalysts.[9][10] Specialized strategies, such as the use of specifically designed directing templates or traceless directing groups, are often required to achieve functionalization at these sites.[8][9]

Q4: What are the advantages of using quinoline N-oxides in functionalization reactions?

A4: Quinoline N-oxides are frequently used as substrates in C-H functionalization reactions for several reasons. The N-oxide group enhances the reactivity of the quinoline ring and can act as a powerful directing group, often facilitating selective functionalization at the C2 and C8 positions.[1][7][11] Furthermore, the N-oxide can be readily removed after the functionalization step to yield the desired substituted quinoline.

Troubleshooting Guides

Problem 1: Poor Regioselectivity or Mixture of Isomers
Possible Cause Suggested Solution
Ineffective Directing Group Verify the stability and coordinating ability of your directing group under the reaction conditions. Consider using a different directing group that offers stronger coordination to the metal catalyst. For C8 functionalization, the use of a quinoline N-oxide is a common strategy.[7]
Incorrect Catalyst/Ligand Combination The choice of catalyst and ligand is critical for regiocontrol.[1] Screen a variety of ligands to identify one that provides the desired steric and electronic environment around the metal center. For example, bulky ligands may favor functionalization at less sterically hindered positions.
Suboptimal Reaction Temperature Temperature can significantly influence selectivity. Try running the reaction at a lower temperature to favor the thermodynamically more stable regioisomer. Conversely, a higher temperature might favor the kinetically controlled product.
Solvent Effects The polarity and coordinating ability of the solvent can impact the catalytic cycle and, consequently, the regioselectivity.[11] Experiment with a range of solvents with different properties.
Problem 2: Low or No Product Yield
Possible Cause Suggested Solution
Catalyst Inactivation Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. Use freshly purified reagents and dry solvents. Consider increasing the catalyst loading, but be mindful of potential side reactions.
Incorrect Oxidant/Additive Many C-H functionalization reactions require a specific oxidant or additive to regenerate the active catalyst.[1][3] Verify that you are using the correct one at the optimal concentration. For instance, silver salts are common oxidants in palladium-catalyzed reactions.[3]
Poor Substrate Reactivity The electronic properties of your quinoline substrate can affect its reactivity. Electron-donating or electron-withdrawing groups can influence the ease of C-H activation.[6] You may need to modify your reaction conditions (e.g., higher temperature, longer reaction time) for less reactive substrates.
Atmosphere Control Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required by the protocol.
Problem 3: Decomposition of Starting Material or Product
Possible Cause Suggested Solution
Harsh Reaction Conditions High temperatures or the use of strong acids/bases can lead to decomposition.[3] Attempt the reaction under milder conditions if possible. This may involve using a more active catalyst that operates at a lower temperature.
Functional Group Incompatibility Certain functional groups on your quinoline substrate may not be stable under the reaction conditions.[1] It may be necessary to protect sensitive functional groups before carrying out the polyfunctionalization and deprotect them afterward.
Oxidative Degradation Some substrates, like indoles used in cross-coupling with quinolines, can be prone to decomposition under oxidative conditions.[3] Careful optimization of the oxidant and reaction time is necessary.

Experimental Protocols

Key Experiment: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a representative example of a C-H functionalization reaction.

Reaction Scheme: Quinoline N-oxide + Aryl Bromide --(Pd(OAc)₂, Ligand, Base, Solvent)--> 2-Aryl-quinoline N-oxide

Detailed Methodology:

  • Reagents and Materials:

    • Quinoline N-oxide

    • Aryl bromide

    • Palladium(II) acetate (Pd(OAc)₂)

    • Di-tert-butyl-methylphosphonium tetrafluoroborate (ligand)

    • Potassium carbonate (K₂CO₃) (base)

    • Toluene (solvent)

  • Procedure:

    • To an oven-dried reaction vessel, add quinoline N-oxide (3 equivalents), aryl bromide (1 equivalent), Pd(OAc)₂ (5 mol%), and di-tert-butyl-methylphosphonium tetrafluoroborate (5 mol%).

    • Add K₂CO₃ (2 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add dry toluene via syringe.

    • Heat the reaction mixture to reflux and stir for the time specified in the relevant literature (typically 12-24 hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Conditions for C2-Arylation of Quinoline N-Oxide

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂X-PhosCsFt-BuOH/Toluene130Good[1]
Pd(OAc)₂di-t-butyl-methylphosphonium tetrafluoroborateK₂CO₃TolueneRefluxNearly Quantitative[1]
Pd(OAc)₂NoneAg₂CO₃Benzene13056[1][3]

Visualizations

troubleshooting_workflow start Low Yield or No Product check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst and dry reagents check_catalyst->replace_catalyst No check_substrate Is the substrate reactive? check_conditions->check_substrate Yes optimize_temp Optimize temperature and reaction time check_conditions->optimize_temp No modify_substrate Consider substrate modification or protection check_substrate->modify_substrate No success Successful Reaction check_substrate->success Yes replace_catalyst->check_catalyst optimize_temp->check_conditions modify_substrate->check_substrate regioselectivity_logic start Desired Functionalization Position c2_c8 C2 or C8 start->c2_c8 c3_c4 C3 or C4 start->c3_c4 remote C5, C6, C7 start->remote n_oxide Use Quinoline N-Oxide as intrinsic DG c2_c8->n_oxide ni_catalysis Consider Nickel-catalyzed 1,4-addition strategy for C3 c3_c4->ni_catalysis directing_template Employ a removable directing template remote->directing_template

References

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of quinoline derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for quinoline derivatives compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods for preparing quinoline derivatives. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2][3][4][5][6][7][8][9][10] The rapid and uniform heating provided by microwave irradiation can also lead to cleaner reactions with fewer byproducts, simplifying purification.[5][11] Furthermore, microwave synthesis is considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.[1][10]

Q2: I am new to microwave synthesis. What are the most critical safety precautions I should take?

Safety is paramount in microwave chemistry. It is crucial to never use a domestic microwave oven for laboratory synthesis, as they lack the necessary safety features to handle pressure buildup and corrosive chemicals.[12] Always use a dedicated laboratory microwave reactor equipped with temperature and pressure sensors and controls.[12] When developing a new procedure, it is advisable to start with small-scale reactions to assess the reaction kinetics and potential for exotherms.[12] Be aware of the potential for localized superheating, especially in viscous or solvent-free reactions, and ensure adequate stirring.[12] Familiarize yourself with the stability of your reagents and solvents at high temperatures, as decomposition can lead to hazardous byproducts and pressure increases.[12]

Q3: How do I select the appropriate solvent for my microwave-assisted quinoline synthesis?

The choice of solvent is critical for efficient microwave heating. Polar solvents with a high dielectric loss tangent (tan δ) absorb microwave energy efficiently, leading to rapid heating. Common choices for quinoline synthesis include ethanol, dimethylformamide (DMF), and water.[1][5] However, even non-polar solvents can be used if the reactants or catalysts are polar enough to absorb microwave energy. In some cases, solvent-free (neat) conditions can be highly effective, offering a greener alternative and simplifying workup.[1][2] The optimal solvent will depend on the specific reaction, the solubility of the reactants, and the desired reaction temperature.

Q4: My reaction is not going to completion. What are the first parameters I should adjust?

If your reaction is not reaching completion, consider adjusting the following parameters:

  • Temperature: Increasing the reaction temperature is often the most effective way to increase the reaction rate. Microwave reactors allow for superheating of solvents above their boiling points in sealed vessels, which can dramatically accelerate the reaction.

  • Reaction Time: While microwave reactions are typically fast, some transformations may require longer irradiation times. Monitor the reaction progress by TLC to determine the optimal time.

  • Microwave Power: Higher power settings will lead to faster heating. However, it's the temperature that primarily drives the reaction rate. Use a power setting that allows for smooth and controlled heating to the desired temperature.

Troubleshooting Guide

Low Yield

Q: My microwave-assisted quinoline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Several factors can contribute to low yields in microwave-assisted quinoline synthesis. Below is a systematic guide to troubleshooting this issue.

Potential Cause Troubleshooting Steps
Suboptimal Temperature - Gradually increase the reaction temperature in increments of 10-20°C. Monitor for byproduct formation at higher temperatures.[1] - For thermally sensitive substrates, a moderate temperature for a slightly longer duration might be more effective.
Incorrect Solvent - If reactants have poor solubility, switch to a solvent in which they are more soluble at elevated temperatures, such as DMF or NMP.[5] - Consider a solvent with a higher dielectric loss tangent for more efficient heating. - Explore solvent-free conditions, which can sometimes lead to improved yields.[1][2]
Inefficient Catalyst - Screen different catalysts (e.g., p-TSA, iodine, silica nanoparticles) to find one that is more effective for your specific substrates.[1][3] - Adjust the catalyst loading. Sometimes, a higher or lower concentration can be optimal.
Inappropriate Reaction Time - Perform a time-course study by running the reaction for different durations (e.g., 5, 10, 20, 30 minutes) and analyzing the product yield at each time point.
Reagent Stoichiometry - Vary the molar ratio of the reactants. For example, in a Friedländer synthesis, using a slight excess of the ketone component might be beneficial.
Decomposition of Starting Materials or Product - If charring is observed, the temperature may be too high. Reduce the temperature and/or reaction time. - Ensure that your starting materials are pure and dry.
Formation of Byproducts and Impurities

Q: My final product is impure, with significant byproduct formation. How can I achieve a cleaner reaction?

The formation of byproducts is a common challenge. The following steps can help improve the purity of your quinoline derivatives.

Potential Cause Troubleshooting Steps
Excessive Temperature - High temperatures can lead to thermal decomposition and side reactions. Reduce the reaction temperature.
Prolonged Reaction Time - Over-irradiating the reaction mixture can lead to the degradation of the desired product. Optimize the reaction time by monitoring with TLC.
Side Reactions (e.g., self-condensation) - Adjust the stoichiometry of the reactants. - Consider a stepwise addition of reagents if a particular component is prone to self-reaction.
Oxidation of the Product - If the product is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Catalyst - Some catalysts may promote side reactions. Experiment with alternative catalysts that are known to be more selective for the desired transformation.[3]
Pressure Management in Closed-Vessel Reactions

Q: I am concerned about the pressure buildup in my sealed-vessel microwave reaction. How can I manage this safely?

Modern microwave reactors are equipped with pressure monitoring and control systems. However, understanding the factors that influence pressure is crucial for safe operation.

Factor Influencing Pressure Management Strategy
Solvent Volatility - Choose a solvent with a lower vapor pressure at the target reaction temperature. - If a volatile solvent is necessary, reduce the reaction volume to provide more headspace in the vessel.
Reaction Scale - Avoid overfilling the reaction vessel. Follow the manufacturer's guidelines for maximum reaction volume.
Gas Evolution - If the reaction is known to produce gaseous byproducts, start with a smaller scale to assess the rate of gas evolution. - Consider using a reactor with a pressure-venting system if available.
Exothermic Reactions - Be cautious with reactions that are highly exothermic. The rapid heating from the microwave can accelerate the exothermic process, leading to a rapid increase in temperature and pressure.[12] Use a lower power setting and monitor the reaction closely.

Experimental Protocols

Below are representative experimental protocols for common microwave-assisted quinoline syntheses. Note: These are general procedures and may require optimization for specific substrates.

Microwave-Assisted Friedländer Synthesis

This protocol is adapted from a procedure utilizing neat acetic acid as both solvent and catalyst.[6][7]

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol), the ketone with an α-methylene group (1.2 mmol), and glacial acetic acid (2.0 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave reactor. Irradiate the mixture at 160°C for 5-15 minutes. The reaction progress should be monitored by TLC.

  • Workup: After cooling the reaction vessel to room temperature, pour the mixture into a beaker containing ice-water (20 mL). Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Microwave-Assisted Skraup Synthesis

This protocol is a greener modification of the classic Skraup reaction using water as the solvent.[13]

  • Reactant Preparation: In a 10 mL microwave reaction vial with a stir bar, combine the aniline derivative (1.0 mmol), glycerol (3.0 mmol), and concentrated sulfuric acid (0.5 mL) in water (5 mL).

  • Vessel Sealing: Tightly seal the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 200°C for 15-30 minutes.

  • Workup: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. Basify the solution with an aqueous solution of sodium hydroxide until a precipitate forms.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions for the microwave-assisted synthesis of quinoline derivatives based on literature reports.

Table 1: Optimization of a Three-Component Quinoline Synthesis [5]

EntrySolventTemperature (°C)Time (min)Yield (%)
1EthanolReflux (Conventional)12000
2DMFReflux (Conventional)120038
3DMF100 (Microwave)855
4DMF120 (Microwave)871
5DMF130 (Microwave)882

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis [6][7]

MethodSolventCatalystTemperature (°C)TimeYield (%)
ConventionalOrganic SolventAcetic AcidRefluxSeveral DaysVery Poor
MicrowaveNeat Acetic AcidAcetic Acid1605 minExcellent

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the optimization of microwave-assisted quinoline synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_temp Is the temperature optimized? start->check_temp check_time Is the reaction time optimized? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is the solvent appropriate? check_time->check_solvent Yes optimize_time Optimize Time (Time-course study) check_time->optimize_time No check_catalyst Is the catalyst efficient? check_solvent->check_catalyst Yes change_solvent Change Solvent/Try Neat check_solvent->change_solvent No screen_catalysts Screen Catalysts check_catalyst->screen_catalysts No success Improved Yield/Purity check_catalyst->success Yes increase_temp->check_time optimize_time->check_solvent change_solvent->check_catalyst screen_catalysts->success experimental_workflow prep 1. Prepare Reactants & Solvent/Catalyst load 2. Load into Microwave Vial prep->load seal 3. Seal Vessel load->seal irradiate 4. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool workup 6. Quench & Workup cool->workup isolate 7. Isolate Crude Product workup->isolate purify 8. Purify (Recrystallization/Chromatography) isolate->purify

References

Technical Support Center: Refinement of Cyclization Steps in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cyclization steps of various quinoline synthesis methods.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems in a question-and-answer format for the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Skraup Synthesis

Question 1: My Skraup reaction is extremely violent and difficult to control, resulting in low yields and significant tar formation. How can I moderate the reaction?

Answer:

The Skraup synthesis is notoriously exothermic.[1] To control the reaction's vigor and improve yield, consider the following troubleshooting steps:

  • Use a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be employed for this purpose.[1] These moderators help to control the oxidation rate.

  • Slow Reagent Addition: Instead of mixing all reactants at once, add the sulfuric acid slowly to the mixture of the aniline, glycerol, and moderator. This allows for better temperature control.

  • Temperature Management: Monitor the internal reaction temperature closely. If the reaction becomes too vigorous, external cooling with a water or ice bath may be necessary.

  • Alternative Oxidizing Agents: While nitrobenzene is the traditional oxidizing agent, arsenic acid has been reported to result in a less violent reaction.[2] However, due to the high toxicity of arsenic compounds, this should be handled with extreme caution and only when necessary.

Question 2: The yield of my Skraup synthesis is consistently low, even after controlling the reaction's exothermicity. What other factors can I investigate?

Answer:

Low yields in a Skraup synthesis can be attributed to several factors beyond the reaction's vigor. Here are some points to consider:

  • Purity of Reactants: Ensure that your aniline and glycerol are of high purity. Impurities can lead to side reactions and tar formation.

  • Reaction Time and Temperature: After the initial exothermic phase, the reaction mixture typically requires a period of heating to go to completion. Optimize the heating time and temperature for your specific substrate.

  • Oxidant-to-Substrate Ratio: The stoichiometry of the oxidizing agent to the aniline is critical. An excess or deficit of the oxidant can lead to incomplete reaction or over-oxidation and byproduct formation.

  • Work-up Procedure: The isolation of quinoline from the tarry residue can be challenging. An efficient steam distillation is often required to separate the product. Ensure your distillation setup is efficient and that you collect all of the product. The crude product can be further purified by conversion to its salt (e.g., hydrochloride or picrate), recrystallization, and then regeneration of the free base.

Doebner-von Miller Synthesis

Question 1: I am observing significant polymerization of my α,β-unsaturated carbonyl compound in my Doebner-von Miller reaction, leading to a low yield of the desired quinoline. What can I do to prevent this?

Answer:

Acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common issue in the Doebner-von Miller synthesis.[3] Here are some strategies to mitigate this problem:

  • Use a Two-Phase System: A biphasic reaction medium can be highly effective. By sequestering the carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is reduced, which in turn minimizes polymerization and can significantly increase the yield.[3][4]

  • In Situ Generation of the Carbonyl Compound: Instead of adding the α,β-unsaturated carbonyl compound directly, it can be generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method).[5] This keeps the instantaneous concentration of the reactive species low.

  • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are crucial. While strong Brønsted acids like HCl or H₂SO₄ are traditional, Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can also be used and may offer better results for certain substrates.[5] Experiment with different acid concentrations to find the optimal balance between efficient cyclization and minimal polymerization.

  • Control Reaction Temperature: As with many acid-catalyzed reactions, temperature control is important. Running the reaction at a lower temperature may slow down the polymerization side reaction more than the desired quinoline formation.

Question 2: My Doebner-von Miller reaction is producing a complex mixture of side products, making purification difficult. How can I improve the selectivity?

Answer:

Side product formation in the Doebner-von Miller reaction can arise from various competing pathways. To enhance the selectivity towards the desired quinoline, consider the following:

  • Choice of α,β-Unsaturated Carbonyl: The structure of the carbonyl compound will influence the reaction outcome. For example, using acrolein diethyl acetal instead of acrolein has been shown to be a superior annulation partner in some cases, leading to cleaner reactions.[3]

  • Reaction Conditions: Carefully control the reaction time and temperature. Over-running the reaction can lead to the formation of degradation products. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

  • Purification Strategy: A robust purification strategy is essential. After the reaction, basification and steam distillation can be effective for isolating volatile quinolines.[6] For less volatile products, column chromatography with a suitable stationary and mobile phase may be necessary.

Combes Synthesis

Question 1: My Combes synthesis is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

Answer:

Regioselectivity in the Combes synthesis is a well-known challenge, particularly with unsymmetrical β-diketones. The direction of the acid-catalyzed ring closure is influenced by both electronic and steric factors.[7][8] Here’s how you can influence the outcome:

  • Substituent Effects on the Aniline: The electronic nature of the substituents on the aniline ring plays a role. Electron-donating groups (e.g., methoxy) on the aniline can favor the formation of one regioisomer (e.g., 2-CF₃-quinolines in a specific study).[7]

  • Substituent Effects on the β-Diketone: The steric bulk of the substituents on the β-diketone has a significant impact on the electrophilic aromatic annulation step, which is often rate-determining.[7] Increasing the steric bulk of one of the substituents can direct the cyclization to the less hindered position on the aniline ring.

  • Choice of Acid Catalyst: While concentrated sulfuric acid is common, other acid catalysts like polyphosphoric acid (PPA) can be used.[7][9] The nature of the acid can influence the transition state of the cyclization and thus the regioselectivity.

Question 2: The yields of my Combes synthesis are low. What are the key parameters to optimize?

Answer:

Low yields in the Combes synthesis can often be improved by optimizing the reaction conditions for the two key steps: the initial condensation to form the enamine intermediate and the subsequent acid-catalyzed cyclization.

  • Condensation Step: Ensure the initial condensation of the aniline and β-diketone to the enamine intermediate goes to completion. This step often involves the removal of water. Dean-Stark apparatus or the use of a dehydrating agent can be beneficial.

  • Cyclization Step: The cyclization is the rate-determining step and is highly dependent on the acid catalyst and temperature.

    • Acid Strength: A strong acid is required for efficient cyclization. Concentrated sulfuric acid or polyphosphoric acid are commonly used.[9]

    • Temperature: The reaction is typically heated to drive the cyclization. The optimal temperature will depend on the specific substrates and should be determined experimentally.

  • Reaction Time: Monitor the reaction by TLC to avoid decomposition of the product due to prolonged exposure to strong acid at high temperatures.

Friedländer Synthesis

Question 1: I am struggling with low yields and harsh reaction conditions in my Friedländer synthesis. How can I improve the efficiency of the reaction?

Answer:

The traditional Friedländer synthesis can indeed suffer from harsh conditions and consequently lower yields, especially during scale-up.[10] Modern modifications offer several avenues for improvement:

  • Catalyst Selection: A wide range of catalysts can be employed to promote the reaction under milder conditions.

    • Lewis Acids: Catalysts like neodymium(III) nitrate hexahydrate have been shown to be efficient.[11]

    • Brønsted Acids: p-Toluenesulfonic acid is a common and effective catalyst.[11]

    • Solid Acid Catalysts: Using recyclable solid acid catalysts like Nafion NR50 under microwave irradiation can lead to environmentally friendly and efficient synthesis.

    • Ionic Liquids: Certain ionic liquids can act as both catalyst and solvent, promoting high yields under solvent-free conditions.[10]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While the reaction can be run under solvent-free conditions, solvents like ethanol, methanol, or even water can be effective, sometimes eliminating the need for a catalyst.[12][13]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating.[13]

Question 2: My Friedländer synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I achieve better regioselectivity?

Answer:

Regioselectivity is a common problem when using unsymmetrical ketones in the Friedländer synthesis.[14] Here are some strategies to address this:

  • Introducing a Directing Group: Placing a phosphoryl group on the α-carbon of the ketone can direct the condensation to that position.

  • Use of Specific Catalysts: Certain amine catalysts or ionic liquids have been shown to improve the regioselectivity of the reaction.[10]

  • Substrate Modification: Instead of using the o-aminoaryl ketone directly, its imine analog can be used. This can help to avoid side reactions like aldol condensation and may also influence the regioselectivity of the subsequent cyclization.[10]

Quantitative Data Summary

The following tables summarize the effects of different catalysts and solvents on the yield of the Friedländer synthesis, providing a basis for comparison and optimization.

Table 1: Effect of Different Catalysts on the Friedländer Synthesis of a Polysubstituted Quinoline

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneEthanol78144010
2APTPOL60Ethanol7830091
3APTPOL60Ethanol78144097
4[Hbim]BF₄Solvent-free100180-36093
5C₄(mim)₂-2Br⁻-2H₂SO₄Solvent-free501590
6ImBu-SO₃HSolvent-free503092
7SiO₂ nanoparticlesMicrowave100-93

Data compiled from multiple sources.[10][15] APTPOL60 is a tungstophosphoric acid included in a polymeric matrix.

Table 2: Effect of Different Solvents on the Friedländer Synthesis

EntrySolventCatalystTemperature (°C)Time (min)Yield (%)
1EthanolNano-crystalline sulfated zirconiaReflux85High
2MethanolNano-crystalline sulfated zirconiaReflux-Moderate
3AcetonitrileNano-crystalline sulfated zirconiaReflux-Moderate
4TolueneNano-crystalline sulfated zirconiaReflux100Low
5DichloromethaneNano-crystalline sulfated zirconiaReflux120Low
6WaterNone7018097

Data compiled from multiple sources.[12][16]

Key Experimental Protocols

Below are generalized, detailed methodologies for the key cyclization reactions. Researchers should adapt these protocols to their specific substrates and optimize as needed.

Protocol 1: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be slow enough to maintain control over the internal temperature.

  • Heating: After the addition of sulfuric acid is complete, gently heat the mixture. An exothermic reaction will commence. If the reaction becomes too vigorous, remove the heat source and apply external cooling as needed.

  • Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up:

    • Allow the reaction mixture to cool.

    • Carefully dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution. Caution: This neutralization is highly exothermic.

    • Subject the resulting mixture to steam distillation to isolate the crude quinoline.

    • Separate the organic layer from the distillate and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification: Purify the crude quinoline by vacuum distillation.

Protocol 2: Friedländer Synthesis of a Polysubstituted Quinoline
  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the chosen catalyst (e.g., p-toluenesulfonic acid).

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol) to the flask. For solvent-free conditions, proceed to the next step.

  • Heating:

    • Conventional Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for the required time, monitoring the reaction by TLC.

    • Microwave Heating: Place the sealed reaction vessel in a microwave reactor and heat to the specified temperature for the designated time.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration.

    • If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_Low_Yield_Friedlander start Low Yield in Friedländer Synthesis check_catalyst Is a catalyst being used? start->check_catalyst no_catalyst Consider adding a catalyst (e.g., p-TsOH, Lewis Acid, Ionic Liquid) check_catalyst->no_catalyst No yes_catalyst Optimize catalyst loading and type check_catalyst->yes_catalyst Yes check_conditions Review reaction conditions no_catalyst->check_conditions yes_catalyst->check_conditions temp_time Optimize temperature and reaction time (Consider microwave heating) check_conditions->temp_time solvent Evaluate solvent choice (e.g., ethanol, water, solvent-free) temp_time->solvent purification Review work-up and purification (Product loss during isolation?) solvent->purification

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Skraup_Synthesis_Workflow reactants 1. Mix Aniline, Glycerol, & FeSO₄ add_acid 2. Slowly add conc. H₂SO₄ reactants->add_acid Vigorous stirring heat 3. Gentle initial heating, then reflux add_acid->heat Control exotherm workup 4. Cool, dilute, neutralize, & steam distill heat->workup Monitor completion purify 5. Purify by vacuum distillation workup->purify Isolate crude product

Caption: Experimental workflow for a moderated Skraup synthesis.

Regioselectivity_Control_Combes start Mixture of Regioisomers in Combes Synthesis aniline_sub Analyze Aniline Substituents start->aniline_sub edg Electron-donating groups (EDG) can favor one isomer aniline_sub->edg ewg Electron-withdrawing groups (EWG) may favor the other aniline_sub->ewg diketone_sub Analyze β-Diketone Substituents edg->diketone_sub ewg->diketone_sub sterics Increase steric bulk on one side to direct cyclization to the less hindered position diketone_sub->sterics catalyst Consider alternative acid catalyst (e.g., PPA instead of H₂SO₄) sterics->catalyst product Desired Regioisomer catalyst->product

Caption: Logical relationships for controlling regioselectivity in the Combes synthesis.

References

Technical Support Center: Enhancing the Potency of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers and drug development professionals working with quinoline-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common kinase targets for quinoline-based inhibitors in cancer therapy? A1: Quinoline and its related scaffold, quinazoline, are versatile structures used to target a wide range of protein kinases implicated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Casein Kinase 2 (CK2). Several FDA-approved drugs with a quinoline or quinazoline core target these kinases, highlighting their clinical relevance.

Q2: How can I improve the target selectivity of my quinoline-based inhibitor? A2: Improving selectivity is a critical challenge in kinase inhibitor development. Strategies include structure-activity relationship (SAR) studies to identify moieties that confer specificity and screening against a broad panel of kinases to identify and mitigate off-target effects. Modifications to the quinoline scaffold can exploit subtle differences in the ATP-binding sites of various kinases. For example, introducing specific substitutions at the C-6 and C-7 positions of the anilinoquinazoline moiety has been a common strategy to enhance EGFR affinity and selectivity.

Q3: What is the significance of the IC50 value and how should it be interpreted? A3: The IC50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. While it is a crucial measure of potency, it is highly dependent on assay conditions, particularly the ATP concentration. For ATP-competitive inhibitors, a higher ATP concentration in the assay will lead to a higher apparent IC50 value. Therefore, it is essential to report the ATP concentration used when presenting IC50 data to allow for meaningful comparisons.

Q4: What are the key considerations when moving from a biochemical assay to a cell-based assay? A4: A significant challenge is that potent compounds in biochemical assays may show reduced or no activity in cellular contexts. This discrepancy can be due to several factors, including poor cell permeability, high plasma protein binding, rapid metabolism, or efflux by cellular transporters. It is crucial to perform cellular target engagement and functional assays to confirm that the inhibitor reaches its target and exerts the desired effect in a physiological environment.

Troubleshooting Guide

Q1: My inhibitor shows high potency in a biochemical assay but is inactive in cells. What are the potential reasons and how can I troubleshoot this? A1: This is a common issue in drug discovery.

  • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess the compound's physicochemical properties (e.g., lipophilicity, polar surface area). Modify the structure to improve permeability or use cell lines with higher passive diffusion rates.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by transporters like P-glycoprotein.

    • Troubleshooting: Test for efflux using specific inhibitors of these transporters. Redesign the compound to avoid recognition by efflux pumps.

  • Compound Instability or Metabolism: The compound may be rapidly degraded or metabolized within the cell.

    • Troubleshooting: Analyze compound stability in cell culture media and cell lysates. Identify metabolic hotspots on the molecule and modify the structure to block metabolism.

  • High Cellular ATP Concentration: Cellular ATP levels (millimolar range) are much higher than those typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor, this can significantly reduce apparent potency.

    • Troubleshooting: Perform biochemical assays at ATP concentrations that mimic physiological levels to get a more predictive IC50 value.

Q2: I'm observing poor solubility of my quinoline-based compound. How can I address this? A2: Poor aqueous solubility is a frequent problem that can affect bioavailability and assay results.

  • Salt Formation: If your compound has a basic nitrogen (common in quinolines), forming a pharmaceutically acceptable salt can significantly improve solubility.

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino groups) into the molecule. The Gould-Jacobs reaction, a method for synthesizing quinolines, can be adapted to incorporate various substituents that modify solubility.

  • Formulation: For in vitro assays, using co-solvents like DMSO is standard, but its concentration should be kept low and consistent to avoid artifacts. For in vivo studies, formulation strategies like using cyclodextrins or lipid-based carriers can be explored.

Q3: My inhibitor is potent but hits multiple kinases (is non-selective). What are the next steps? A3: Non-selectivity, or polypharmacology, can lead to off-target toxicity but can also be beneficial in some cases.

  • Assess the Off-Targets: Determine the potency of your inhibitor against the identified off-target kinases. If the potency against off-targets is significantly lower than for the primary target, the compound may still be useful as a tool compound.

  • Structure-Based Design: If co-crystal structures of your inhibitor with its primary and off-targets are available, analyze the binding modes. This can reveal opportunities to introduce modifications that reduce binding to off-targets while maintaining or improving affinity for the desired kinase.

  • Selectivity Profiling: Use comprehensive kinase panels to get a broader view of the inhibitor's selectivity profile. This helps in prioritizing compounds for further development and in interpreting cellular data.

Data Presentation: Potency of Quinoline-Based Inhibitors

The following tables summarize the inhibitory activities (IC50) of selected quinoline and quinazoline derivatives against various protein kinases, as reported in the literature.

Table 1: Quinazoline-Based Inhibitors Targeting EGFR and VEGFR-2

Compound Target Kinase IC50 (µM) Cancer Cell Line IC50 (µM) Reference
Derivative 12 EGFRT790M 0.0728 MCF-7 0.0977
VEGFR-2 0.0523
Compound 16 VEGFR-2 0.29 - -
FGFR-1 0.35
BRAF 0.47
BRAFV600E 0.30
Compound 26 VEGFR-2 0.05381 HepG2 4.88

| | | | HCT-116 | 5.21 | |

Table 2: Quinoline-Based Inhibitors Targeting Various Kinases

Compound Target Kinase IC50 / Ki Notes Reference
CX-4945 CK2 0.3 nM (IC50) ATP competitive
Compound 29 c-Met 0.59 nM (IC50) Antitumor activity against 6 cancer cell lines
Compound 43 mTOR 7 nM (IC50) Good selectivity profile
Compound 40 PI3Kδ 1.9 nM (IC50) Orally available, selective

| Compound 51 | EGFR | 8.4 nM (Ki) | Excellent cellular activity (~5 nM IC50) | |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K ADP ADP EGFR->ADP Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Quinoline_Inhibitor Quinoline-Based Kinase Inhibitor Quinoline_Inhibitor->EGFR Inhibits (ATP-Competitive) ATP ATP ATP->EGFR G Start Start: Compound Library HTS Primary Screen: High-Throughput Biochemical Assay (Single Concentration) Start->HTS DoseResponse Dose-Response Assay: Determine Biochemical IC50 HTS->DoseResponse Active Compounds ('Hits') Discard1 Discard Inactive HTS->Discard1 Inactive HitSelection Hit Selection (Potency < Threshold) DoseResponse->HitSelection Selectivity Kinase Selectivity Profiling (Kinome Panel) HitSelection->Selectivity Potent Discard2 Discard Poor Potency HitSelection->Discard2 Not Potent CellularAssay Cell-Based Assays: - Target Engagement - Cellular Potency (EC50) Selectivity->CellularAssay Selective Hits Discard3 Discard Non-selective or Off-target Issues Selectivity->Discard3 Non-selective LeadSelection Lead Selection (Potent & Selective in Cells) CellularAssay->LeadSelection Discard4 Discard Poor Cellular Activity CellularAssay->Discard4 Inactive in Cells LeadOp Lead Optimization (SAR) LeadSelection->LeadOp Promising Leads LeadOp->DoseResponse New Analogs End Preclinical Candidate LeadOp->End G Problem Problem: Inhibitor shows off-target effects Question1 Is the off-target effect structurally related to the primary target? Problem->Question1 Related Strategy 1: Structure-Based Design Question1->Related Yes Unrelated Strategy 2: Broad SAR Exploration Question1->Unrelated No Action1 Analyze binding pockets. Exploit differences to enhance specificity for primary target. Related->Action1 Action2 Synthesize diverse analogs. Screen against both primary and off-target kinases. Unrelated->Action2 Outcome Outcome: Identify inhibitor with improved selectivity profile Action1->Outcome Action2->Outcome

Technical Support Center: Work-up Procedure for 6-Bromoquinoline Nitration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 6-bromoquinoline nitration. It is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of 6-bromoquinoline under standard conditions (HNO₃/H₂SO₄)?

The primary product is 6-bromo-5-nitroquinoline.[1] Under these acidic conditions, the nitronium ion (NO₂⁺) is the electrophile that attacks the quinoline ring.

Q2: What are the potential isomeric byproducts in this reaction?

While 6-bromo-5-nitroquinoline is the major product, other isomers can be formed. If the starting material is 6-bromoquinoline-1-oxide, a significant amount of 6-bromo-4-nitroquinoline 1-oxide can be produced.[2]

Q3: What is the standard procedure for quenching the nitration reaction mixture?

The standard procedure involves carefully pouring the acidic reaction mixture onto crushed ice.[2] This serves to dilute the acid and precipitate the crude product.

Q4: What is the recommended method for purifying the crude 6-bromo-5-nitroquinoline?

Column chromatography is the most effective method for purifying the crude product.[2] A common stationary phase is silica gel, with an eluent system of ethyl acetate in n-hexane.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of the 6-bromoquinoline nitration.

Problem Possible Cause Solution
No precipitate forms upon pouring the reaction mixture onto ice. The product may be too soluble in the acidic aqueous solution, or the concentration of the product is too low.- Ensure the ice-to-reaction mixture ratio is sufficient to significantly dilute the acid and lower the temperature. - If the product remains dissolved, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution) to a neutral pH to induce precipitation. Be cautious as this is an exothermic reaction. - Alternatively, extract the product directly from the acidic aqueous layer using an appropriate organic solvent like dichloromethane.[1]
An oil or gooey precipitate forms instead of a solid. This can be due to the presence of impurities or residual acid.- Try to scratch the inside of the flask with a glass rod to induce crystallization. - Add a small seed crystal of the pure product if available. - Wash the oil with cold water multiple times to remove excess acid. - If the oil persists, dissolve it in an organic solvent, wash with a dilute base (e.g., NaHCO₃ solution), then with brine, dry the organic layer, and evaporate the solvent to obtain the crude solid.[1]
An emulsion forms during the extraction process. The presence of acidic residues or finely divided solids can stabilize emulsions.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.
The product is a dark color after initial precipitation. Formation of colored byproducts due to side reactions or oxidation.- Wash the crude precipitate thoroughly with cold water. - A wash with a dilute solution of sodium bisulfite can sometimes help to decolorize the product by reducing certain colored impurities. - The color should be removed during the column chromatography step.
Poor separation of the desired product during column chromatography. The solvent system is not optimal for separating the product from impurities.- For separating 6-bromo-5-nitroquinoline from non-polar impurities, start with a low polarity eluent (e.g., 5% ethyl acetate in n-hexane) and gradually increase the polarity.[2] - To separate more polar impurities, a higher concentration of ethyl acetate may be required. - If isomers like 6-bromo-4-nitroquinoline 1-oxide are present, a gradient elution will likely be necessary for good separation.[2]
Low yield of the final product. Incomplete reaction, loss of product during work-up, or inefficient purification.- Ensure the nitration reaction has gone to completion by monitoring with TLC. - Minimize the number of transfer steps during the work-up. - During extraction, ensure complete transfer of the product into the organic layer by performing multiple extractions. - Optimize the column chromatography conditions to minimize product loss.

Quantitative Data Summary

The following table summarizes typical yields reported for the synthesis and subsequent reactions of 6-bromo-5-nitroquinoline.

Product Starting Material Reaction Yield Reference
6-Bromo-5-nitroquinoline6-BromoquinolineNitration (HNO₃/H₂SO₄)98%[1]
6-Bromo-5-nitroquinoline 1-oxide6-Bromoquinoline-1-oxideNitration (HNO₃/H₂SO₄)57%[2]
6-(Morpholin-4-yl)-5-nitroquinoline6-Bromo-5-nitroquinolineNucleophilic Aromatic Substitution98%[1]
6-(Piperazin-1-yl)-5-nitroquinoline6-Bromo-5-nitroquinolineNucleophilic Aromatic Substitution87%[2]
5-Amino-6-bromoquinoline6-Bromo-5-nitroquinolineReduction (Fe/CH₃COOH)87%[2]

Experimental Protocols

Nitration of 6-Bromoquinoline
  • Dissolve 6-bromoquinoline in concentrated sulfuric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for the recommended time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

    • If no solid precipitates or an oil forms: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers.

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate).[2] Collect the fractions containing the desired product and evaporate the solvent.

Visualizations

Workup_Workflow cluster_reaction Nitration Reaction cluster_workup Work-up Procedure cluster_purification Purification Reaction_Mixture Reaction Mixture (6-bromoquinoline, HNO3, H2SO4) Quenching 1. Quenching (Pour onto ice) Reaction_Mixture->Quenching Isolation 2. Isolation Quenching->Isolation Precipitate Solid Precipitate Isolation->Precipitate Success No_Precipitate No Precipitate / Oil Isolation->No_Precipitate Issue Filtration Filtration & Washing Precipitate->Filtration Extraction Extraction (e.g., CH2Cl2) No_Precipitate->Extraction Crude_Product Crude Product Filtration->Crude_Product Washing 3. Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying 4. Drying & Concentration Washing->Drying Drying->Crude_Product Column_Chromatography 5. Column Chromatography (Silica gel, EtOAc/Hexane) Crude_Product->Column_Chromatography Pure_Product Pure 6-bromo-5-nitroquinoline Column_Chromatography->Pure_Product

Caption: Experimental workflow for the work-up and purification of 6-bromo-5-nitroquinoline.

Troubleshooting_Logic Start Start Work-up Quench Pour reaction mixture onto ice Start->Quench Precipitate_Check Does a solid precipitate? Quench->Precipitate_Check Filter_Wash Filter and wash the solid Precipitate_Check->Filter_Wash Yes Troubleshoot_Precipitate Troubleshooting: - Neutralize with base - Extract directly Precipitate_Check->Troubleshoot_Precipitate No Dry_Concentrate Dry and concentrate Filter_Wash->Dry_Concentrate Extract Extract with organic solvent Emulsion_Check Is there an emulsion? Extract->Emulsion_Check Wash_Organic Wash organic layer (H2O, NaHCO3, Brine) Emulsion_Check->Wash_Organic No Troubleshoot_Emulsion Troubleshooting: - Add brine - Let it stand - Filter through Celite Emulsion_Check->Troubleshoot_Emulsion Yes Wash_Organic->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Pure Product Purify->End Troubleshoot_Precipitate->Extract Troubleshoot_Emulsion->Wash_Organic

Caption: Troubleshooting decision tree for the 6-bromoquinoline nitration work-up.

References

Validation & Comparative

Crystal Structure Analysis of Bromoquinoline Carbonitrile Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of bromoquinoline carbonitrile compounds, offering insights into their molecular geometry, intermolecular interactions, and the influence of structural modifications on their solid-state arrangement. The data presented is intended to support research and development efforts in medicinal chemistry and materials science where the quinoline scaffold is a key building block.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative bromoquinoline carbonitrile derivatives: 6-bromoquinoline-8-carbonitrile and its partially saturated analog, 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. This comparison highlights the impact of the aromaticity of the quinoline ring on the crystal packing and unit cell dimensions.

Parameter6-Bromoquinoline-8-carbonitrile[1][2]6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile[3]
Chemical Formula C₁₀H₅BrN₂C₁₀H₉BrN₂
Molecular Weight 233.07 g/mol [2]237.09 g/mol [3]
Crystal System Monoclinic[2]Monoclinic[3]
Space Group P2/c[2]P2₁/n[3]
Unit Cell Dimensions a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å, β = 92.918(7)°[2]a = 14.189(5) Å, b = 5.0064(14) Å, c = 14.683(5) Å, β = 113.008(13)°[3]
Unit Cell Volume 876.0(3) ų[2]960.1(5) ų[3]
Z (Molecules/Unit Cell) 4[2]4[3]
Calculated Density 1.767 Mg/m³[2]1.640 Mg/m³[3]
Key Intermolecular Interactions π–π stacking, Br···Br contacts[1][2]N—H···N hydrogen bonds forming inversion dimers[3]

Analysis of Intermolecular Interactions

The nature of the quinoline ring system plays a significant role in dictating the types of intermolecular interactions that stabilize the crystal lattice.

In the case of the fully aromatic 6-bromoquinoline-8-carbonitrile , the crystal packing is predominantly governed by face-to-face π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.755(3) Å.[1][2] Additionally, short Br···Br contacts of 3.5908(12) Å are observed, which are shorter than the sum of the van der Waals radii, indicating a degree of halogen bonding.[1][2]

Conversely, in 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile , the saturation of one of the rings prevents extensive π–π stacking. Instead, the crystal structure is characterized by the formation of inversion dimers through pairs of N—H···N hydrogen bonds, creating R²₂(12) ring motifs.[3] This highlights a shift from stacking interactions to hydrogen bonding as the primary stabilizing force in the absence of a fully delocalized π-system. One of the methylene groups in the piperidine ring of this compound is disordered, leading to two envelope conformations.[3]

Experimental Protocols

Synthesis and Crystallization

6-Bromoquinoline-8-carbonitrile: The synthesis of this compound is typically achieved through multi-step procedures starting from substituted anilines. The final product is often purified by recrystallization from a mixed solvent system such as ethyl acetate/hexane (1:2) to yield colorless prisms suitable for X-ray diffraction.[1]

General Synthesis of Bromoquinoline Derivatives: The synthesis of bromoquinolines often involves the bromination of quinoline or its derivatives. For instance, 6,8-dibromoquinoline can be prepared by the bromination of quinoline, followed by purification via column chromatography and recrystallization from a hexane-chloroform mixture to obtain colorless plates.[4]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol is representative of the methods used for the crystal structure determination of the compared compounds.

Data Collection:

  • Instrument: Bruker APEXII CCD area-detector diffractometer.[2][3]

  • Radiation: Mo Kα radiation (λ = 0.71073 Å).[2]

  • Temperature: 296 K.[2]

  • Scan Mode: φ and ω scans.[2]

Structure Solution and Refinement:

  • The structures are typically solved by direct methods using software such as SHELXS97.[1]

  • Refinement is carried out by full-matrix least-squares on F² using programs like SHELXL2014.[1]

  • Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

  • Molecular graphics can be generated using software like ORTEP-3 for Windows.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis, from sample preparation to structure elucidation.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution synthesis Synthesis of Bromoquinoline Carbonitrile Compound crystallization Crystallization (e.g., slow evaporation) synthesis->crystallization crystal_selection Selection of a Suitable Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Diffractometer crystal_selection->mounting xray_diffraction X-ray Diffraction Data Collection mounting->xray_diffraction data_reduction Data Reduction (Integration, Scaling) xray_diffraction->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-squares) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model & Crystallographic Data

Caption: Workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Intermolecular Forces

The following diagram illustrates the influence of the quinoline ring's aromaticity on the dominant intermolecular forces observed in the crystal structures.

intermolecular_forces quinoline_core Bromoquinoline Carbonitrile Core Structure aromatic_ring Fully Aromatic Ring (e.g., 6-bromoquinoline-8-carbonitrile) quinoline_core->aromatic_ring saturated_ring Partially Saturated Ring (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile) quinoline_core->saturated_ring pi_stacking Dominant π-π Stacking aromatic_ring->pi_stacking leads to h_bonding Dominant N-H···N Hydrogen Bonding saturated_ring->h_bonding leads to

Caption: Influence of ring aromaticity on intermolecular forces.

References

A Comparative Guide to High-Resolution Mass Spectrometry Platforms for the Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate analysis of quinoline derivatives is paramount in drug discovery, development, and quality control due to their broad pharmacological activities.[1][2][3] High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the characterization, screening, and quantification of these compounds.[4] This guide provides an objective comparison of two leading HRMS platforms, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, for the analysis of quinoline derivatives, supported by representative experimental data and detailed methodologies.

Performance Comparison: Q-TOF vs. Orbitrap for Quinoline Analysis

The choice between a Q-TOF and an Orbitrap mass analyzer often depends on the specific analytical requirements, such as the need for high throughput, ultra-high resolution, or quantitative accuracy. While both platforms deliver excellent performance for the analysis of small molecules like quinoline derivatives, they have distinct advantages and disadvantages.

Orbitrap instruments are a type of Fourier transform mass spectrometer (FTMS) and are generally recognized for their superior resolution and mass accuracy.[5] In contrast, Q-TOF systems, while offering slightly lower resolution, can provide faster acquisition rates, which can be advantageous for high-throughput applications.[4]

Below is a summary of typical quantitative performance characteristics for each platform, based on validated methods for small molecule analysis.

Performance MetricLC-Q-TOF-MSLC-Orbitrap-MSKey Considerations for Quinoline Analysis
Resolution 30,000 - 60,000 FWHM70,000 - >240,000 FWHMHigher resolution in Orbitrap systems provides greater confidence in elemental composition determination and better separation of isobaric interferences, which can be crucial for complex matrices.[6][7]
Mass Accuracy 1 - 3 ppm< 1 ppmSub-ppm mass accuracy from Orbitrap instruments significantly reduces the number of potential elemental formulas for an unknown quinoline metabolite or impurity.
Sensitivity (LOD/LOQ) Low ng/mL to sub-ng/mLLow ng/mL to sub-ng/mLBoth platforms offer excellent sensitivity, comparable to triple quadrupole instruments in many cases, making them suitable for trace-level quantification of quinoline derivatives in biological samples.[8][9]
Linear Dynamic Range 3 - 5 orders of magnitude4 - 6 orders of magnitudeOrbitrap systems may offer a slightly wider linear dynamic range, which is beneficial for studies involving large variations in analyte concentrations.
Scan Speed Up to 100 HzUp to 20 Hz (at high resolution)The faster scan speed of Q-TOF instruments can be advantageous for ultra-high-performance liquid chromatography (UHPLC) applications with narrow peak widths, ensuring a sufficient number of data points across each peak for accurate quantification.[4]
Isotopic Fidelity Generally excellentCan be affected by space charge effectsQ-TOF instruments may offer slightly better isotopic fidelity, which is important for confirming elemental compositions, especially for quinoline derivatives containing heteroatoms like chlorine or bromine.
Qualitative Capabilities Excellent MS/MS for structural elucidationExcellent MS/MS and multi-stage fragmentation (MSn)Both platforms provide high-quality MS/MS data for structural confirmation. The fragmentation patterns of quinoline derivatives can be complex, and the high-quality data from both instruments is valuable for identifying key structural features.[10][11][12][13] The multi-stage fragmentation capabilities of some Orbitrap instruments can provide even deeper structural insights.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of quinoline derivatives using LC-Q-TOF-MS and LC-Orbitrap-MS.

Representative LC-Q-TOF-MS Protocol

This protocol is based on validated methods for the quantitative analysis of small molecules and is suitable for quinoline derivatives.[14][15][16][17]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated quinoline derivative).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

2. Liquid Chromatography

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Q-TOF Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Full scan with data-dependent MS/MS (TopN, where N=3)

  • Mass Range: m/z 50 - 1000

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS

Representative LC-Orbitrap-MS Protocol

This protocol is adapted from validated methods for small molecule quantification using Orbitrap technology.[9][18][19]

1. Sample Preparation (Urine)

  • To 200 µL of urine, add 20 µL of an internal standard solution.

  • Add 50 µL of 0.1 M HCl and vortex.

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase starting composition.

2. Liquid Chromatography

  • Column: C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 2% B for 1 minute, then to 98% B over 10 minutes, hold for 2 minutes, return to 2% B and re-equilibrate for 4 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 45 °C

3. Orbitrap Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3.8 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow: 40 (arbitrary units)

  • Auxiliary Gas Flow: 10 (arbitrary units)

  • Acquisition Mode: Full scan at 70,000 resolution, followed by data-independent acquisition (DIA) or data-dependent acquisition (DDA) for MS/MS at 17,500 resolution.

  • Mass Range: m/z 100 - 900

  • Collision Energy: Stepped normalized collision energy (20, 30, 40) for MS/MS

Visualizing Workflows and Platform Comparisons

To further clarify the experimental process and the key differences between the two platforms, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Matrix Biological Matrix (Plasma, Urine, Tissue) Spike Spike Internal Standard Matrix->Spike Extraction Extraction (LLE, SPE, PPT) Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC UHPLC Separation Reconstitution->LC HRMS HRMS Detection (Q-TOF or Orbitrap) LC->HRMS Quant Quantification HRMS->Quant Qual Qualitative Analysis (Formula ID, Structure Elucidation) HRMS->Qual

A typical experimental workflow for the LC-HRMS analysis of quinoline derivatives.

References

Substituted Quinoline Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Substituted quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies. The structure-activity relationship (SAR) of these derivatives is a key focus, revealing how different substituents on the quinoline core influence their therapeutic potential.

Anticancer Activity

Quinoline derivatives have shown considerable promise as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis.[1][2] The substitution pattern on the quinoline ring plays a crucial role in determining the potency and selectivity of these compounds.

Structure-Activity Relationship Highlights:
  • Position 4: An amino group at this position is often crucial for activity. For instance, 4-anilinoquinoline derivatives are known EGFR inhibitors.[3] The nature of the substituent on the amino group can significantly modulate activity.[4]

  • Position 7: Substitution with a chloro group is a common feature in many active compounds, such as chloroquine and its analogues, and is considered optimal for antimalarial activity which has some overlap with anticancer mechanisms.[5] Bulky alkoxy substituents at this position have also been found to be beneficial for antiproliferative activity.[4]

  • Position 3: A substituent at the 3-position of the quinoline ring has been identified as a critical feature for potent and selective α2C-adrenoceptor antagonists.[6]

  • Side Chains: The length and nature of side chains, particularly at position 4, can impact the antiproliferative potency of these derivatives.[4]

Comparative Anticancer Activity of Substituted Quinoline Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC50 Value(s)Mechanism of ActionReference(s)
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0 µMTriggers p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[4]
4-phenyl quinoline derivative (H3a)MCF-7 (breast cancer)Not specifiedInduces apoptosis, inhibits Calcium ion efflux and ERK activation.[3]
Quinoline-indole derivatives (27c and 34b)Five cancer cell lines2 to 11 nMInhibit microtubule polymerization by binding to the colchicine site of tubulin.[3]
Quinoline and quinazoline analogs (12a and 12d)Panel of human cancer cell lines0.6 and 0.7 nM (average)Tubulin polymerization and histone deacetylase (HDAC) inhibition, induce G2/M cell cycle arrest and caspase-induced apoptosis.[3]
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles (Compound 45)Not specified5 nMEGFR inhibition.[3]
2-styrylquinolines (Compounds 48 and 49)Not specifiedNot specifiedEGFR inhibitors.[3]
Nitroimidazole and quinoline Schiff's base derivative (Compound 50)Not specified0.12 ± 0.05 µMEGFR tyrosine kinase inhibition.[3]
Podophyllotoxin-chalcone-quinoline conjugates (62)A-549, A375, MCF-7, HT-29, ACHN2.2 to 15.4 µMNot specified[7]
Quinoline-chalcone hybrids (25 and 26)A2780, A2780/RCIS, MCF-7, MCF-7/MX2.32 to 22.4 µMNot specified[7]
Quinoline-3-carboxamide furan-derivativeMCF-73.35 µM (cell viability), 2.61 µM (EGFR inhibition)EGFR inhibition.[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 2.5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline derivatives for a specified period (e.g., 24-72 hours).[8][9]

  • MTT Addition: After the incubation period, 50 µL of MTT reagent is added to each well.[10]

  • Incubation: The plate is incubated to allow the mitochondrial dehydrogenases in living cells to convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]

Signaling Pathways in Anticancer Activity

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Inhibition EGF EGF (Growth Factor) EGF->EGFR

p53_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation p53 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Upregulation Bax Bax (Pro-apoptotic) p53->Bax Upregulation MDM2->p53 Inhibition Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->p53 Activation/ Stabilization Caspases Caspases Bax->Caspases Activation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis p5 p5 .3 .3 .3->Bcl2 Downregulation

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[11] The mechanism of action often involves the inhibition of inflammatory mediators and enzymes.

Comparative Anti-inflammatory Activity of Substituted Quinoline Derivatives
Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference Drug% Inhibition by ReferenceReference(s)
Hydrazone derivatives of 6-substituted-2-chloro-3-formyl quinolineCarrageenan-induced paw edema in rats100 mg/kg31% to 45%Naproxen (50 mg/kg)61%[12]
3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g)Xylene-induced ear edema in miceNot specified63.19%IbuprofenNot specified[13]
9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d)Xylene-induced ear edema in miceNot specified68.28%IbuprofenNot specified[13]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping and Fasting: Animals (typically rats or mice) are divided into control, standard, and test groups. They are fasted overnight before the experiment.

  • Compound Administration: The test compounds (substituted quinoline derivatives) and the standard anti-inflammatory drug (e.g., indomethacin or ibuprofen) are administered orally or intraperitoneally. The control group receives the vehicle.[12][14]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of 1% carrageenan solution is given into the hind paw of each animal to induce inflammation.[12][14]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Carrageenan_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping (Rats/Mice) Fasting Overnight Fasting Animal_Grouping->Fasting Control Vehicle Administration (Control Group) Fasting->Control Test_Compound Quinoline Derivative (Test Group) Fasting->Test_Compound Standard_Drug Standard Drug (e.g., Ibuprofen) Fasting->Standard_Drug Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Control->Carrageenan_Injection Test_Compound->Carrageenan_Injection Standard_Drug->Carrageenan_Injection Paw_Volume Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume Data_Analysis Calculate % Inhibition of Edema Paw_Volume->Data_Analysis

Antimicrobial Activity

Substituted quinolines are also known for their antibacterial and antifungal properties. The mechanism of action can vary, including inhibition of bacterial enzymes like peptide deformylase (PDF).[8][15]

Comparative Antimicrobial Activity of Substituted Quinoline Derivatives
Compound/Derivative ClassTarget Microorganism(s)MIC Value(s) (µg/mL)Reference(s)
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[8][15]
Quinolone-3-carbonitrile derivativesGram-positive and Gram-negative bacteriaWeak activity[14]
Dihydrotriazine-quinoline hybrids (93a-c)Gram-positive and Gram-negative bacteria2[14]
Quinoline scaffolds (63b, 63f, 63h, 63i, 63l)E. coli100[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compound: The substituted quinoline derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

This guide highlights the significant potential of substituted quinoline derivatives as a versatile scaffold for the development of new therapeutic agents. The presented data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive the design of more potent and selective quinoline-based drugs.

References

A Comparative Analysis of 6-Bromo-5-nitroquinoline and 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cytotoxic and mechanistic profiles of the quinoline derivative 6-Bromo-5-nitroquinoline and the established chemotherapeutic agent 5-fluorouracil (5-FU) reveals distinct differences in their anticancer activities. This guide provides a detailed comparison of their performance in various cancer cell lines, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Executive Summary

While 5-fluorouracil remains a cornerstone of cancer therapy with a well-documented mechanism of action, emerging compounds like 6-Bromo-5-nitroquinoline and its derivatives are being explored for their potential as novel anticancer agents. This comparison guide synthesizes available data on the cytotoxicity, mechanisms of action, and relevant experimental protocols for these two compounds, highlighting their differential effects on cancer cell lines.

Introduction to the Compounds

6-Bromo-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for a broad spectrum of biological activities, including anticancer properties. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in chemotherapy for decades, particularly for solid tumors such as colorectal and breast cancer. Its anticancer effects are primarily attributed to the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[1]

Comparative Cytotoxicity

Direct comparative studies on the antiproliferative effects of 6-Bromo-5-nitroquinoline and 5-Fluorouracil have been conducted on several cancer cell lines. One study evaluated a nitrated bromoquinoline derivative against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines, using 5-FU as a reference drug. The results, as determined by the BrdU cell proliferation ELISA assay, are summarized below.

CompoundCell LineIC50 (µg/mL)
Nitrated Bromoquinoline Derivative C6 (Rat Glioblastoma)15.45
HeLa (Human Cervical Cancer)20.35
HT29 (Human Adenocarcinoma)25.55
5-Fluorouracil (5-FU) C6 (Rat Glioblastoma)10.5
HeLa (Human Cervical Cancer)5.5
HT29 (Human Adenocarcinoma)8.5

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

These results indicate that in this specific study, 5-FU exhibited a more potent antiproliferative effect at lower concentrations compared to the tested nitrated bromoquinoline derivative across all three cell lines.

Mechanisms of Action and Signaling Pathways

The anticancer effects of 6-Bromo-5-nitroquinoline and 5-Fluorouracil are mediated through distinct molecular mechanisms.

6-Bromo-5-nitroquinoline: Induction of Apoptosis

Quinoline derivatives are generally known to induce apoptosis (programmed cell death) in cancer cells. While the specific signaling cascade for 6-Bromo-5-nitroquinoline is not fully elucidated, the general mechanism for quinoline-induced apoptosis often involves the activation of intrinsic and/or extrinsic apoptotic pathways. This can include the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, and the activation of caspases, which are the executive enzymes of apoptosis. Some quinoline derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[1]

Quinoline_Apoptosis_Pathway cluster_input Cellular Stress 6-Bromo-5-nitroquinoline 6-Bromo-5-nitroquinoline

5-Fluorouracil: Multi-faceted Disruption of Nucleic Acid Metabolism

The mechanism of 5-FU is well-established and involves its conversion into several active metabolites that disrupt DNA and RNA synthesis.[2]

  • Inhibition of Thymidylate Synthase: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2]

  • DNA Damage: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.

  • RNA Damage: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, interfering with RNA processing and function.[2]

These actions collectively lead to cell cycle arrest and apoptosis.

FU_Pathway cluster_drug Drug Action 5-FU 5-FU FdUMP FdUMP FdUTP FdUTP FUTP FUTP

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the cytotoxic and apoptotic effects of anticancer compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add test compound (e.g., 6-Bromo-5-nitroquinoline or 5-FU) Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance (e.g., 570 nm) Solubilize->Measure_Absorbance

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (6-Bromo-5-nitroquinoline or 5-FU) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are treated with the test compound and a control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).

  • Incubation: The cell suspension is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The available data indicates that 6-Bromo-5-nitroquinoline and its derivatives possess anticancer properties, primarily through the induction of apoptosis. However, in direct comparative studies with 5-fluorouracil, the latter has demonstrated greater potency in terms of lower IC50 values in the tested cancer cell lines. The mechanisms of action are fundamentally different, with 5-FU targeting nucleic acid synthesis and 6-Bromo-5-nitroquinoline likely acting on apoptosis-related signaling pathways.

Further research is warranted to fully elucidate the specific molecular targets of 6-Bromo-5-nitroquinoline and to explore its potential in combination therapies. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further comparative studies and to investigate the therapeutic potential of novel quinoline derivatives.

References

Unraveling the Potency of Quinolone-3-Carbonitriles: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of quinoline-3-carbonitrile derivatives, a class of compounds demonstrating significant potential in anticancer and antibacterial applications. We delve into their structure-activity relationships (SAR), supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Anticancer Activity: Targeting Cellular Proliferation

Quinoline-3-carbonitrile derivatives have emerged as a promising scaffold in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization and cell cycle regulation.

Structure-Activity Relationship of Anticancer Quinolone-3-Carbonitriles

The anticancer efficacy of quinoline-3-carbonitriles is significantly influenced by the nature and position of substituents on the quinoline core. The following table summarizes the in vitro cytotoxic activity of a series of pyridin-2-one substituted quinoline-3-carbonitrile derivatives against various cancer cell lines. Compound 4c , with a trimethoxy-substituted phenyl ring, has demonstrated broad-spectrum antiproliferative activity.[1]

CompoundRCancer Cell LineGI₅₀ (µM)[1]
4a 4-OCH₃Leukemia (K-562)>100
4b 3,4-(OCH₃)₂Leukemia (K-562)11.2
4c 3,4,5-(OCH₃)₃Leukemia (K-562)7.72
4c 3,4,5-(OCH₃)₃Non-Small Cell Lung Cancer (HOP-92)2.37
4c 3,4,5-(OCH₃)₃CNS Cancer (SNB-75)2.38
4c 3,4,5-(OCH₃)₃Renal Cancer (RXF 393)2.21
4c 3,4,5-(OCH₃)₃Breast Cancer (HS 578T)2.38
4d 4-ClLeukemia (K-562)15.8
4e 4-FLeukemia (K-562)21.4

Key SAR Observations for Anticancer Activity:

  • Substitution at the C4-phenyl ring: The presence and number of methoxy groups on the phenyl ring at the C4 position of the pyridin-2-one moiety play a crucial role in determining the cytotoxic activity.

  • Trimethoxy Substitution: Compound 4c , featuring a trimethoxyphenyl group, consistently exhibits the highest potency across a wide range of cancer cell lines, suggesting that this substitution pattern is highly favorable for anticancer activity.[1]

  • Halogen Substitution: The introduction of halogen atoms like chlorine (4d ) or fluorine (4e ) on the phenyl ring leads to a decrease in activity compared to the trimethoxy-substituted analog.

Mechanism of Action: Tubulin Polymerization Inhibition

Several potent anticancer quinoline-3-carbonitrile derivatives exert their effect by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. Compound 4c has been shown to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM.[1]

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by Quinoline-3-carbonitrile Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubules->Cell Division Essential for Compound 4c Compound 4c Inhibition Inhibition Compound 4c->Inhibition Inhibition->Tubulin Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by Compound 4c.

Experimental Protocols

MTT Assay for Cytotoxicity:

The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, is calculated.

Tubulin Polymerization Inhibition Assay:

The ability of the compounds to inhibit tubulin polymerization is assessed using a fluorescence-based assay.[5]

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated in a 96-well plate at 37°C.

  • Initiation of Polymerization: The tubulin reaction mixture is added to the wells to initiate polymerization.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to the incorporation of the reporter into microtubules, is monitored over time at an excitation/emission wavelength of 360/450 nm. The IC₅₀ value, the concentration required to inhibit tubulin polymerization by 50%, is determined.

Antibacterial Activity: Targeting Bacterial Proliferation

The quinoline-3-carbonitrile scaffold has also proven to be a valuable template for the development of novel antibacterial agents. These compounds often target essential bacterial enzymes like DNA gyrase, which are crucial for DNA replication and repair.

Structure-Activity Relationship of Antibacterial Quinolone-3-Carbonitriles

A series of quinoline-3-carbonitrile derivatives (QD1-QD5) were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are summarized in the table below.[6][7]

CompoundRS. aureus (ATCC 25923) MIC (µg/mL)[6]S. pyogenes (ATCC 19615) MIC (µg/mL)[6]E. coli (ATCC 25922) MIC (µg/mL)[6]S. typhimurium (ATCC 14028) MIC (µg/mL)[6]
QD1 Phenyl16321632
QD2 4-Chlorophenyl816816
QD3 4-Methoxyphenyl16321632
QD4 2-Furyl4848
QD5 2-Thienyl816816
Ciprofloxacin -<1<1<1<1

Key SAR Observations for Antibacterial Activity:

  • Heteroaromatic Substituents: The presence of a heteroaromatic ring, such as a furan (QD4 ) or thiophene (QD5 ), at the R position generally leads to enhanced antibacterial activity compared to phenyl or substituted phenyl rings.

  • Furan Moiety: Compound QD4 , containing a 2-furyl substituent, exhibited the most potent antibacterial activity against all tested strains, suggesting that the furan ring is a key pharmacophoric feature for this class of compounds.[6]

  • Electron-withdrawing Groups: The presence of an electron-withdrawing group like chlorine (QD2 ) on the phenyl ring resulted in improved activity compared to the unsubstituted phenyl ring (QD1 ).

Mechanism of Action: DNA Gyrase Inhibition

The antibacterial activity of these quinoline-3-carbonitrile derivatives is attributed to their ability to inhibit bacterial DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, the compounds prevent the proper functioning of bacterial DNA, leading to cell death.[6]

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Quinoline-3-carbonitrile Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA ATP-dependent supercoiling Replication & Transcription Replication & Transcription Supercoiled DNA->Replication & Transcription Allows Compound QD4 Compound QD4 Inhibition Inhibition Compound QD4->Inhibition Inhibition->DNA Gyrase Binds to enzyme

References

Quinoline Derivatives Show Promise in Halting Cancer Cell Growth: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro anticancer activity of various quinoline derivatives. This guide summarizes key quantitative data on the efficacy of these compounds against a range of cancer cell lines, provides detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows.

Quinoline and its derivatives have long been a focus of anticancer drug development due to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation.[1] These compounds have demonstrated a wide spectrum of biological activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1] This guide aims to provide a clear and objective comparison of the performance of different quinoline derivatives, supported by experimental data from recent studies.

Comparative Efficacy of Quinoline Derivatives Against Cancer Cell Lines

The in vitro cytotoxic activity of a panel of quinoline derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the varying degrees of efficacy of these derivatives across different cancer types.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
(E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine (54) H-460 (Lung)0.03
HT-29 (Colon)0.55
HepG2 (Liver)0.33
SGC-7901 (Gastric)1.24
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) HL-60 (Leukemia)19.88 µg/ml[1]
U937 (Leukemia)43.95 µg/ml[1]
7-chloro-4-quinolinylhydrazone derivatives (36) SF-295 (CNS)0.314 - 4.65 µg/cm³[1]
HTC-8 (Colon)0.314 - 4.65 µg/cm³[1]
HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
Pyridin-2-one 4c K-562 (Leukemia)7.72[2]
MOLT-4 (Leukemia)8.17[2]
HOP-92 (Lung)2.37[2]
SNB-75 (CNS)2.38[2]
RXF 393 (Renal)2.21[2]
BT-549 (Breast)4.11[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of quinoline derivatives.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method used to detect apoptotic cells by flow cytometry.

Procedure:

  • Cell Treatment: Cells are treated with the quinoline derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell division. Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the quinoline derivatives, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to eliminate RNA staining).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined based on their fluorescence intensity.

Visualizing the Mechanisms of Action

To better understand the processes involved in the in vitro testing of these compounds and their potential mechanisms of action, the following diagrams have been generated.

experimental_workflow Experimental Workflow for In Vitro Anticancer Drug Screening cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding incubation Incubation with Drug seeding->incubation drug_prep Quinoline Derivative Preparation drug_prep->incubation mtt MTT Assay incubation->mtt apoptosis Apoptosis Assay incubation->apoptosis cell_cycle Cell Cycle Analysis incubation->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: A typical workflow for screening the anticancer activity of quinoline derivatives in vitro.

A significant number of anticancer drugs target key signaling pathways that are often dysregulated in cancer cells. The PI3K/Akt pathway is one such critical pathway that regulates cell survival, proliferation, and growth.[6][7][8]

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Growth Growth mTOR->Growth Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

Caption: The PI3K/Akt pathway, a potential target for quinoline-based anticancer agents.

This comparative guide serves as a valuable resource for the scientific community, providing a foundation for the further development of quinoline derivatives as potent and selective anticancer agents. The detailed protocols and visual aids are intended to facilitate the replication and extension of these important research findings.

References

Quinoline Derivatives as Inhibitors of EGFR and HER-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The quest for targeted cancer therapies has led to the extensive investigation of small molecules that can selectively inhibit key signaling proteins involved in tumor growth and progression. Among these, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) have emerged as critical targets. Quinoline-based compounds have shown considerable promise as scaffolds for the development of potent inhibitors against these receptors. This guide provides a comparative study of quinoline derivatives targeting EGFR and HER-2, supported by experimental data and detailed methodologies.

Data Presentation: Inhibitory Activities of Quinoline Derivatives

The following tables summarize the in vitro inhibitory activities of various quinoline and quinazoline derivatives against EGFR and HER-2 kinases, as well as their anti-proliferative effects on different cancer cell lines.

Table 1: Kinase Inhibitory Activity of Quinoline and Quinazoline Derivatives against EGFR and HER-2

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)Source
Quinoline Derivative 5a EGFR71Erlotinib80[1][2]
HER-231Lapatinib26[1][2]
Quinolin‐2(1H)‐one 5a EGFR87Erlotinib80[3]
HER-233Lapatinib26[3]
Quinazoline Derivative 12k EGFR6.15Lapatinib8.41[4]
HER-29.78Lapatinib9.41[4]
Isoquinoline Derivative 14f EGFRComparable to LapatinibLapatinib-[5]
HER-2More potent than LapatinibLapatinib-[5]
Quinazoline Derivative II-1 EGFR0.30--[6]
HER-26.07--[6]
4-anilinoquinoline-3-carbonitrile 44 EGFR7.5--[7]
Schiff's base quinoline 50 EGFR120--[7]

Table 2: Anti-proliferative Activity of Quinoline Derivatives in Cancer Cell Lines

CompoundCell LineGI50 (nM)Reference CompoundGI50 (nM)Source
Quinoline Derivative 5a MCF-7 (Breast)25-82 (range)--[1][2]
A-549 (Lung)25-82 (range)--[1]
Quinolin‐2(1H)‐one 5a MCF‐7 (Breast)34Erlotinib40[3]
Quinazoline Derivative II-1 NCI-H35823.30--[6]
PC-91.95--[6]
Calu-323.13--[6]
NCI-H178141.61--[6]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the EGFR/HER-2 signaling pathways, a typical experimental workflow, and the logical structure of this comparative study.

EGFR_HER2_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR EGFR->EGFR HER2 HER-2 EGFR->HER2 Heterodimerization P_Dimer Phosphorylated Dimer HER2->HER2 Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Quinoline Quinoline Derivative Quinoline->P_Dimer Inhibits ATP Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_Dimer->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_Dimer->PI3K_AKT_mTOR STAT STAT Pathway P_Dimer->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A Computational Design (Molecular Docking) B Chemical Synthesis of Quinoline Derivatives A->B C In Vitro Kinase Assays (EGFR & HER-2) B->C D Cell-Based Assays (Anti-proliferative Activity) C->D E Western Blotting (Phosphorylation Analysis) D->E F In Vivo Studies (Xenograft Models) E->F G Determine IC50/GI50 Values F->G H Structure-Activity Relationship (SAR) G->H I Lead Optimization H->I Comparative_Study_Logic cluster_comparison Comparative Analysis A Objective: Compare Quinoline Derivatives as EGFR vs. HER-2 Inhibitors B Data Collection: Literature Search for Quinoline Derivatives Inhibiting EGFR and/or HER-2 A->B C Data Extraction: IC50, GI50, Experimental Conditions B->C E Protocol Documentation: Standardized Methodologies for Key Experiments B->E D1 Potency Comparison: EGFR vs. HER-2 Inhibition C->D1 D2 Selectivity Analysis: EGFR/HER-2 Selectivity Ratio C->D2 D3 Cellular Activity: Correlation with Kinase Inhibition C->D3 F Conclusion: Structure-Activity Relationships and Future Drug Design Directions D1->F D2->F D3->F E->F

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Models of Quinoline Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) models applied to quinoline analogues, a class of compounds with significant therapeutic potential. The following sections detail the performance of different QSAR models in predicting the biological activity of quinoline derivatives against various diseases, outline the experimental protocols for developing these models, and visualize key concepts through diagrams.

Data Presentation: Comparative Analysis of QSAR Models

The efficacy of QSAR models is evaluated based on several statistical parameters. The tables below summarize these parameters for various studies on quinoline analogues, categorized by their therapeutic targets.

Antimalarial Activity
QSAR ModelNo. of Compounds (Training/Test)pred_r²Reference
CoMFA37 / 120.800.700.63[1]
CoMSIA37 / 120.790.690.61[1]
HQSAR37 / 120.800.800.72[1]
2D-QSAR349 (Total)--0.845[2]
3D-QSAR (CoMFA)349 (Total)-> 0.50.878[2]
3D-QSAR (CoMSIA)349 (Total)-> 0.50.876[2]
MLR18 (Total)0.8623--[3]
  • r² (Coefficient of determination): Indicates the goodness of fit of the model.

  • q² (Cross-validated r²): Measures the internal predictive ability of the model.

  • pred_r² (Predictive r² for the external test set): Assesses the external predictive ability of the model.

Anticancer Activity
QSAR ModelTarget/Cell LineNo. of Compounds (Training/Test)pred_r²Reference
3D-QSAR (CoMFA)Anti-gastric cancer24 / 90.9310.6250.875[4]
3D-QSAR (CoMSIA)Breast Cancer (Aromatase)Not Specified---[5]
MLRTyrosine kinase (erbB-2)Not Specified0.9560.9150.6170[6][7]
GA-PLSBreast Cancer (MCF-7)81 (Total)---[8]
  • MLR (Multiple Linear Regression): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

  • GA-PLS (Genetic Algorithm-Partial Least Squares): A hybrid method that uses a genetic algorithm for variable selection and partial least squares for model building.

Other Activities
QSAR ModelActivityNo. of Compounds (Training/Test)pred_r²Reference
MLRAntibacterial (E. coli)Not Specified---[9]
PLSAnti-mycobacterium tuberculosis12 / 30.82280.90710.9896[10]

Experimental Protocols

The development of a robust QSAR model involves several key steps, from data preparation to model validation. A generalized protocol is outlined below.

Data Set Preparation

A typical QSAR study begins with the collection of a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target. This dataset is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive power. For instance, in a study on anti-gastric cancer quinoline derivatives, a dataset of 33 compounds was split into a training set of 24 and a test set of 9.[4]

Molecular Modeling and Descriptor Calculation

The three-dimensional structures of the compounds are generated and optimized to their lowest energy conformation. Following this, a variety of molecular descriptors are calculated. These descriptors quantify various physicochemical properties of the molecules, such as steric, electrostatic, hydrophobic, and topological features.[3]

QSAR Model Generation

Different statistical methods are employed to establish a relationship between the calculated descriptors and the biological activities of the compounds. Common methods include:

  • Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the steric and electrostatic fields of molecules with their biological activity.[4]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[1]

  • Hologram QSAR (HQSAR): This 2D-QSAR method uses molecular holograms, which are linear representations of the molecular structure.[1]

  • Multiple Linear Regression (MLR): This method builds a linear equation that relates the most significant descriptors to the biological activity.[6][7]

  • Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.[10]

Model Validation

The generated QSAR models are rigorously validated to ensure their statistical significance and predictive ability. This involves:

  • Internal Validation: Techniques like cross-validation (leave-one-out or leave-n-out) are used to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric.[1][6][7]

  • External Validation: The model's ability to predict the biological activity of an independent set of compounds (the test set) is evaluated. The predictive r² (pred_r²) is calculated for this purpose.[1][4][6][7]

Visualizations

General QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application Data Dataset of Quinoline Analogues (Structures and Activities) Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model Generate QSAR Model (e.g., CoMFA, MLR) Descriptors->Model Internal Internal Validation (Cross-validation, q²) Model->Internal External External Validation (Test Set, pred_r²) Model->External Design Design of Novel Quinoline Analogues External->Design

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling Pathway Inhibition by Quinoline Analogues

Quinoline derivatives have been shown to inhibit various signaling pathways implicated in cancer. The diagram below illustrates the inhibition of the ErbB-2 (HER2) signaling pathway, a target for some anticancer quinoline analogues.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB2 ErbB-2 Receptor PI3K PI3K ErbB2->PI3K RAS RAS ErbB2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Quinoline Quinoline Analogue Quinoline->ErbB2 Inhibits

Caption: Inhibition of the ErbB-2 signaling pathway by quinoline analogues.

This guide provides a snapshot of the extensive research into the QSAR of quinoline analogues. The presented data and methodologies can serve as a valuable resource for researchers aiming to design and develop novel quinoline-based therapeutic agents.

References

Quinoline-3-Carbonitrile Derivatives as DNA Gyrase Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the binding interactions and inhibitory potential of novel quinoline-3-carbonitrile compounds against bacterial DNA gyrase, benchmarked against established inhibitors.

This guide provides a comparative analysis of quinoline-3-carbonitrile derivatives as potential inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival and a validated drug target. Through molecular docking studies, this report elucidates the binding modes and affinities of these compounds within the ATP-binding pocket of the GyrB subunit of DNA gyrase. The findings are compared with known fluoroquinolone antibiotics, offering insights for the rational design of new antibacterial agents.

Comparative Analysis of Binding Affinities

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules with their protein targets. In this study, a series of quinoline-3-carbonitrile derivatives were docked into the active site of E. coli DNA gyrase (PDB ID: 2XCT)[1][2]. The resulting docking scores, representing the estimated free energy of binding, are presented in Table 1, alongside values for the well-known DNA gyrase inhibitor, ciprofloxacin.

CompoundDocking Score (kcal/mol)Predicted IC50 (µM)Key Interacting Residues
Quino-CN-Derivative 1 -8.510.38Asp73, Gly77, Ile78, Thr165
Quino-CN-Derivative 2 -8.216.65Asp73, Gly77, Pro79, Thr165
Quino-CN-Derivative 3 -7.921.12Asp73, Ile78, Thr165
Ciprofloxacin (Reference) -7.126.43Asp73, Gly77, Ser122

Table 1: Docking scores and predicted inhibitory concentrations of quinoline-3-carbonitrile derivatives compared to ciprofloxacin. The quinoline-3-carbonitrile derivatives demonstrate superior docking scores compared to ciprofloxacin, suggesting a stronger binding affinity for the DNA gyrase active site. Notably, compounds I and II exhibit lower predicted IC50 values in comparison to ciprofloxacin[1].

Experimental Protocols

A standardized molecular docking protocol was employed to ensure the reliability and reproducibility of the results. The methodology is detailed below.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structure of E. coli DNA gyrase B subunit was obtained from the Protein Data Bank (PDB ID: 2XCT)[1][2].

  • Protein Preparation: The protein structure was prepared using Accelrys Discovery Studio 2.5 software[1]. This involved the removal of water molecules and co-crystallized ligands, addition of hydrogen atoms, and energy minimization using the CHARMM force field[1].

  • Ligand Preparation: The 2D structures of the quinoline-3-carbonitrile derivatives and ciprofloxacin were sketched and converted to 3D structures. Ligand preparation involved energy minimization using the CHARMM force field to obtain stable conformations[1].

Molecular Docking Simulation
  • Software: Accelrys Discovery Studio 2.5 was utilized for all docking calculations[1].

  • Binding Site Definition: The active site was defined based on the co-crystallized ligand in the original PDB file, encompassing the key amino acid residues known to be involved in ATP binding.

  • Docking Algorithm: The CDOCKER protocol, a CHARMm-based docking algorithm, was employed. This algorithm allows for ligand flexibility and provides a ranked list of poses based on their calculated binding energy.

  • Pose Analysis: The resulting docking poses were analyzed to identify the most favorable binding mode for each ligand. Key interactions, including hydrogen bonds and hydrophobic interactions with the active site residues, were visualized and recorded.

Visualization of the Docking Workflow

The following diagram illustrates the key steps involved in the molecular docking study.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB: 2XCT) docking Molecular Docking (Discovery Studio) protein_prep->docking Prepared Receptor ligand_prep Ligand Preparation (Quinoline-3-carbonitriles) ligand_prep->docking Prepared Ligands pose_analysis Binding Pose Analysis docking->pose_analysis Docked Complexes scoring Scoring & Ranking pose_analysis->scoring Interaction Data final_results Comparative Results scoring->final_results Binding Affinities

Figure 1. Workflow of the molecular docking study.

Structure-Activity Relationship and Signaling Pathway

The inhibitory activity of quinoline derivatives against DNA gyrase disrupts the DNA replication and transcription processes, ultimately leading to bacterial cell death. The quinoline core is a known pharmacophore that targets type II topoisomerases[3]. The interaction of these compounds within the ATP-binding site of the GyrB subunit competitively inhibits the binding of ATP, a crucial step for the enzyme's catalytic activity.

signaling_pathway quinoline Quinoline-3-carbonitrile dna_gyrase DNA Gyrase (GyrB Subunit) quinoline->dna_gyrase atp_binding ATP Binding dna_supercoiling DNA Supercoiling atp_binding->dna_supercoiling Enables dna_replication DNA Replication & Transcription dna_supercoiling->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death

Figure 2. Inhibition of DNA gyrase by quinoline derivatives.

Conclusion

The molecular docking studies presented in this guide strongly suggest that quinoline-3-carbonitrile derivatives are promising candidates for the development of novel DNA gyrase inhibitors. Their superior binding affinities compared to ciprofloxacin, coupled with favorable interactions with key active site residues, highlight their potential as effective antibacterial agents. Further in vitro and in vivo studies are warranted to validate these computational findings and to explore the full therapeutic potential of this chemical scaffold. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of antibacterial drug discovery.

References

A-Z Guide to Cytotoxicity Assays for Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] In oncology research, novel quinoline compounds are continuously being developed as potential anticancer agents due to their ability to induce cell cycle arrest, inhibit angiogenesis, and trigger programmed cell death (apoptosis).[2][3] Evaluating the cytotoxic potential of these novel compounds is a foundational step in the drug discovery pipeline. This guide provides a comparative overview of the most common cytotoxicity assays, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs.

Comparison of Key Cytotoxicity Assays

The selection of a cytotoxicity assay depends on the specific research question, the compound's expected mechanism of action, and available laboratory resources. The three most widely adopted methods—MTT, LDH, and Apoptosis assays—each offer distinct advantages and measure different cellular events.

Assay Principle Measures Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells.[4]Metabolic Activity & Cell Viability- Cost-effective- High-throughput compatible- Widely established and cited- Endpoint assay- Can be affected by compound interference- Indirect measure of cell number
LDH Assay Measurement of lactate dehydrogenase (LDH) released from the cytosol of membrane-compromised cells.[5]Cell Membrane Integrity / Cell Lysis- Kinetic measurements possible- Supernatant can be used, leaving cells for other assays- Relatively simple and fast- High background from serum in media- Released LDH has a finite half-life- Detects late-stage apoptosis or necrosis
Apoptosis Assay (Annexin V/PI) Detection of phosphatidylserine (PS) on the outer cell membrane (early apoptosis) and DNA staining by propidium iodide (PI) in membrane-compromised cells (late apoptosis/necrosis).[6]Apoptotic Events- Provides mechanistic insight- Differentiates between apoptosis and necrosis- Highly sensitive and specific- More complex workflow- Requires specialized equipment (flow cytometer)- Can be more expensive

Experimental Data: Cytotoxicity of Novel Quinoline Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various novel quinoline derivatives against several human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Quinoline Derivative Cancer Cell Line IC50 Value (µM) Reference
Compound 20 A549 (Lung)0.03[7]
Compound 12c MCF-7 (Breast)0.010[3]
Compound 12c HL-60 (Leukemia)0.042[3]
Compound 12c HCT-116 (Colon)0.015[3]
BAPPNHepG2 (Liver)3.3 (µg/mL)[8]
BAPPNMCF-7 (Breast)3.1 (µg/mL)[8]
BAPPNA549 (Lung)9.96 (µg/mL)[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineHL-60 (Leukemia)19.88 (µg/mL)[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinolineU937 (Lymphoma)43.95 (µg/mL)[1]
DFIQH1299 (Lung)4.16 (24h)[9]
DFIQA549 (Lung)5.06 (24h)[9]

Mandatory Visualizations

The following diagrams illustrate common workflows and pathways relevant to the cytotoxic evaluation of quinoline compounds.

G cluster_screening General Screening Workflow start Synthesize Novel Quinoline Compounds cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compounds (Dose-Response) cell_culture->treatment assay Perform Cytotoxicity Assay (MTT, LDH, etc.) treatment->assay data_analysis Data Acquisition & IC50 Calculation assay->data_analysis hit_id Identify 'Hit' Compounds for Further Study data_analysis->hit_id

Caption: General workflow for screening novel quinoline compounds.

G cluster_mtt MTT Assay Workflow plate_cells Seed cells in 96-well plate add_compound Add quinoline compound & Incubate (e.g., 24-72h) plate_cells->add_compound add_mtt Add MTT reagent (e.g., 0.5 mg/mL) add_compound->add_mtt incubate_mtt Incubate (e.g., 4h, 37°C) (Formazan forms) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance (570 nm) solubilize->read_abs

Caption: Step-by-step workflow for the MTT assay.

G cluster_ldh LDH Assay Workflow plate_cells Seed cells in 96-well plate add_compound Add quinoline compound & Incubate plate_cells->add_compound collect_supernatant Transfer supernatant to new plate add_compound->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubate_ldh Incubate (e.g., 30 min) (Protected from light) add_reagent->incubate_ldh read_abs Read absorbance (490 nm) incubate_ldh->read_abs

Caption: Step-by-step workflow for the LDH assay.

G cluster_apoptosis Simplified Intrinsic Apoptosis Pathway Quinoline Quinoline Compound (Cellular Stress) Bax Bax Activation Quinoline->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Quinoline-induced intrinsic apoptosis pathway.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from established methods for determining cell viability based on metabolic activity.[4][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in sterile PBS, stored at -20°C, protected from light)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a "no cells" blank control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[4]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Reading: Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[4]

  • Calculation: Calculate the percentage of cell viability using the formula:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

LDH Cytotoxicity Assay

This protocol is for quantifying cell death by measuring lactate dehydrogenase (LDH) released from damaged cells.[12]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released.

Materials:

  • 96-well flat-bottom sterile plates

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Positive Control (e.g., Lysis Buffer or Triton X-100)

  • Multi-channel pipette

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls:

    • Culture Medium Background: Medium without cells.

    • Vehicle Control: Cells treated with the compound's solvent.

    • Maximum LDH Release Control: Untreated cells lysed with a lysis agent (e.g., 2% Triton X-100) about 30-45 minutes before the assay endpoint.[13]

  • Supernatant Collection: After the treatment period, centrifuge the plate at ~600 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[13]

  • Absorbance Reading: Gently tap the plate to mix and remove any air bubbles. Read the absorbance at 490 nm within 1 hour. A reference wavelength (e.g., 680 nm) should be used.[13]

  • Calculation: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] x 100

Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[6][14][15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[6]

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compounds for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the kit manufacturer).[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Purity Assessment of 6-Bromoquinoline-3-carbonitrile by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Bromoquinoline-3-carbonitrile. It is designed to assist researchers in selecting and implementing robust analytical techniques for quality control and characterization of this important chemical entity and its alternatives. This document outlines a suitable HPLC protocol, compares the target compound with relevant alternatives, and presents the underlying data and methodologies in a clear, structured format.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical scaffold. The purity of this compound is critical for its use in research and development, as impurities can significantly affect biological activity, and reaction outcomes, and may introduce toxicity. HPLC is the predominant technique for assessing the purity of such non-volatile organic compounds, offering high resolution and sensitivity.

This guide will compare the chromatographic behavior of this compound with two relevant alternatives:

  • 6-Chloroquinoline-3-carbonitrile: A structurally similar compound where the bromo-substituent is replaced by a chloro-group. This change is expected to alter the retention time in reversed-phase HPLC.

  • 6-Hydroxyquinoline-3-carbonitrile: This alternative introduces a hydroxyl group, significantly changing the polarity and, therefore, the chromatographic properties of the molecule.

The comparison will be based on a representative reversed-phase HPLC (RP-HPLC) method, a widely used and robust technique for the analysis of quinoline derivatives.

Experimental Protocol: A Representative RP-HPLC Method

While a specific validated monograph for this compound may not be publicly available, a general RP-HPLC method suitable for quinoline derivatives can be established based on common practices in the field. The following protocol is a representative method that can be used as a starting point for method development and validation.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (minutes)% Solvent B
030
2080
2580
2630
3030

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative Analysis

The following table summarizes the expected chromatographic data for this compound and its alternatives based on the representative HPLC method described above. The retention times are estimated based on the general principles of reversed-phase chromatography, where less polar compounds elute later.

CompoundStructureExpected Retention Time (min)Expected Purity (%)Potential Impurities
This compound This compound~15.2>98Starting materials from synthesis, debrominated species, positional isomers.
6-Chloroquinoline-3-carbonitrile 6-Chloroquinoline-3-carbonitrile~14.5>98Starting materials, dechlorinated species, positional isomers.
6-Hydroxyquinoline-3-carbonitrile 6-Hydroxyquinoline-3-carbonitrile~10.8>97Oxidation products, starting materials.

Note: The expected retention times and purities are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase composition. Experimental validation is required for accurate determination.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of quinoline derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter Sample Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity assessment.

Logical Relationship of Compared Compounds

This diagram illustrates the structural relationship between this compound and its chosen alternatives.

Compound_Relationships Core Quinoline-3-carbonitrile Scaffold Target This compound (Target Compound) Core->Target  + Br at C6 Alt1 6-Chloroquinoline-3-carbonitrile (Alternative 1) Core->Alt1  + Cl at C6 Alt2 6-Hydroxyquinoline-3-carbonitrile (Alternative 2) Core->Alt2  + OH at C6

Caption: Structural relationships of the compared quinoline derivatives.

Discussion

The choice of an appropriate analytical method is paramount for ensuring the quality and reliability of chemical compounds used in research and drug development. The representative RP-HPLC method detailed in this guide provides a robust starting point for the purity assessment of this compound and its analogs.

The expected elution order in the comparative data table is based on the polarity of the compounds. 6-Hydroxyquinoline-3-carbonitrile, being the most polar due to the hydroxyl group, is expected to have the shortest retention time. This compound is expected to be the most retained (longest retention time) due to the larger and more hydrophobic bromine atom compared to the chlorine atom in 6-Chloroquinoline-3-carbonitrile.

Potential impurities in these compounds often arise from the synthetic route. These can include unreacted starting materials, by-products from side reactions (e.g., incomplete halogenation or substitution at different positions), and degradation products. The developed HPLC method should be capable of separating the main peak from all potential and known impurities.

For a full validation of the HPLC method, further studies as per ICH guidelines (Q2(R1)) would be required, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

This guide provides a framework for the HPLC purity assessment of this compound and offers a comparative perspective with structurally related alternatives. The provided experimental protocol, data table, and visualizations serve as a valuable resource for researchers and professionals in the field. While the presented data is representative, it highlights the expected chromatographic behavior and provides a solid basis for the development of a specific, validated analytical method to ensure the quality and consistency of these important chemical compounds.

Comparing different synthetic routes for 6-bromoquinoline production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-bromoquinoline, a key intermediate in the development of various pharmaceuticals, can be approached through several synthetic routes. This guide provides an objective comparison of the most common and effective methods, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs. The primary routes discussed are the Skraup synthesis and the Friedländer synthesis, with a brief consideration of the Gould-Jacobs reaction.

At a Glance: Comparison of Synthetic Routes

ParameterSkraup SynthesisFriedländer SynthesisGould-Jacobs Reaction
Starting Materials p-Bromoaniline, Glycerol5-Bromo-2-aminobenzaldehyde, Enolizable Ketonep-Bromoaniline, Diethyl ethoxymethylenemalonate
Reaction Type CyclizationCondensation/CyclizationCondensation/Cyclization/Decarboxylation
Number of Steps One-potMulti-step (typically 3)Multi-step (indirect route)
Reported Yield 63-81%[1][2]Generally high (can be >90% for analogous reactions)[3][4]Not a direct route to 6-bromoquinoline
Reported Purity >98%[1]High, purification often straightforwardNot applicable for direct synthesis
Scalability Scalable with modifications for safetyGenerally scalableLess relevant for this target molecule
Safety Concerns Highly exothermic, potentially violent reaction[5]Use of strong acids/bases and potentially hazardous reagentsUse of high temperatures
Environmental Impact Use of strong acids and oxidizing agentsUse of various solvents and reagents in multiple stepsUse of high-boiling point solvents

Synthetic Route Overviews and Mechanisms

Skraup Synthesis

The Skraup synthesis is a classic and direct one-pot method for producing quinolines from anilines. In the case of 6-bromoquinoline, p-bromoaniline is reacted with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.

Skraup_Synthesis pBromoaniline p-Bromoaniline Intermediate1 Michael Adduct pBromoaniline->Intermediate1 Glycerol Glycerol H2SO4 H2SO4 Glycerol->H2SO4 Dehydration Acrolein Acrolein H2SO4->Acrolein OxidizingAgent Oxidizing Agent Bromoquinoline 6-Bromoquinoline OxidizingAgent->Bromoquinoline Acrolein->Intermediate1 Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Dihydroquinoline 1,2-Dihydro-6-bromoquinoline Intermediate2->Dihydroquinoline Dehydration Dihydroquinoline->OxidizingAgent Oxidation

Caption: Skraup Synthesis of 6-Bromoquinoline.

Friedländer Synthesis

The Friedländer synthesis offers a more modular approach, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 6-bromoquinoline, this typically starts with the multi-step preparation of 5-bromo-2-aminobenzaldehyde from 3-bromobenzaldehyde.

Friedlander_Synthesis ThreeBromobenzaldehyde 3-Bromobenzaldehyde Nitration Nitration (HNO3/H2SO4) ThreeBromobenzaldehyde->Nitration NitroIntermediate 5-Bromo-2-nitrobenzaldehyde Nitration->NitroIntermediate Reduction Reduction (e.g., Na2S2O4) NitroIntermediate->Reduction AminoIntermediate 5-Bromo-2-aminobenzaldehyde Reduction->AminoIntermediate Condensation Condensation AminoIntermediate->Condensation EnolizableKetone Enolizable Ketone EnolizableKetone->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Bromoquinoline 6-Bromoquinoline Cyclization->Bromoquinoline

Caption: Friedländer Synthesis of 6-Bromoquinoline.

Experimental Protocols

Skraup Synthesis of 6-Bromoquinoline

This protocol is adapted from a patented method and offers a high yield and purity.[1]

Materials:

  • p-Bromoaniline

  • Glycerol

  • Sulfuric acid (70-90%)

  • Catalyst (e.g., potassium iodide)

  • Toluene

  • Ammonia solution

Procedure:

  • To a reaction vessel, add dilute sulfuric acid, a catalyst, and p-bromoaniline.

  • Heat the mixture to 140-145 °C with stirring.

  • Slowly add glycerol dropwise while maintaining the temperature.

  • After the addition is complete, continue to heat at 140-145 °C for 3 hours to dehydrate the reaction mixture.

  • Cool the reaction mixture and slowly add it to ice water.

  • Neutralize the solution by adding ammonia solution to adjust the pH.

  • Extract the product with toluene.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by vacuum distillation (150-155 °C at 15 mmHg) to yield 6-bromoquinoline.

Friedländer Synthesis of 6-Bromoquinoline (via 5-Bromo-2-aminobenzaldehyde)

This is a multi-step synthesis, with the final step being the Friedländer condensation.

Step 1: Nitration of 3-Bromobenzaldehyde [6]

  • Dissolve 3-bromobenzaldehyde in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining a low temperature.

  • After the addition, continue stirring for a specified time.

  • Pour the reaction mixture onto ice to precipitate the product, 5-bromo-2-nitrobenzaldehyde.

  • Filter, wash with water, and dry the product.

Step 2: Reduction to 5-Bromo-2-aminobenzaldehyde [6]

  • Suspend 5-bromo-2-nitrobenzaldehyde in a suitable solvent (e.g., a mixture of water and an organic solvent).

  • Add a reducing agent, such as sodium dithionite, in portions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain 5-bromo-2-aminobenzaldehyde.

Step 3: Friedländer Condensation [6]

  • Dissolve 5-bromo-2-aminobenzaldehyde and an enolizable ketone (e.g., acetone or acetylpyridine for substituted quinolines) in a suitable solvent.

  • Add an acid or base catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid).[7][8]

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, work up the reaction mixture by extraction and washing.

  • Purify the crude product by chromatography or recrystallization to obtain 6-bromoquinoline.

Discussion and Comparison

Yield and Purity: The Skraup synthesis can provide high yields (up to 81%) and high purity (>98%) of 6-bromoquinoline in a single step.[1][2] The Friedländer synthesis is also known for high yields in the final condensation step, often exceeding 90% for analogous reactions.[3][4] However, the overall yield of the multi-step Friedländer route will be lower due to losses in the preceding nitration and reduction steps.

Scalability and Safety: The traditional Skraup reaction is notoriously exothermic and can be difficult to control on a large scale.[5] However, modified procedures using milder conditions or specific catalysts have been developed to improve safety and scalability. The Friedländer synthesis is generally more amenable to scaling up, with each step being a more standard and controllable organic transformation.

Environmental Considerations: Both syntheses involve the use of hazardous materials. The Skraup synthesis utilizes large quantities of concentrated sulfuric acid and an oxidizing agent. The Friedländer route involves the use of strong acids for nitration and various solvents throughout the multi-step process. Green chemistry approaches are being explored for both methods, such as the use of solid acid catalysts or microwave-assisted reactions to reduce solvent use and reaction times.[9]

Gould-Jacobs Reaction: The Gould-Jacobs reaction is not a direct route for the synthesis of 6-bromoquinoline.[10] It typically yields 4-hydroxyquinoline derivatives.[10] To obtain 6-bromoquinoline via this route, a 4-hydroxy-6-bromoquinoline intermediate would first need to be synthesized, followed by a deoxygenation step to remove the hydroxyl group. This multi-step process is generally less efficient than the more direct Skraup or Friedländer syntheses for this specific target molecule.

Conclusion

For the direct and high-yielding synthesis of 6-bromoquinoline, a modified and well-controlled Skraup synthesis appears to be a strong candidate, particularly if a high-purity product is desired in a single step. However, careful consideration of the reaction's exothermic nature is crucial for safety, especially on a larger scale.

The Friedländer synthesis offers a more versatile and potentially safer, albeit longer, alternative. Its modular nature allows for the synthesis of a wider range of substituted quinolines. The overall yield will be dependent on the efficiency of each of the three steps.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including desired scale, available starting materials, safety infrastructure, and the importance of overall process efficiency versus step-wise control.

References

A Comparative Guide to DFT Studies for Molecular Geometry of Quinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational approaches used in Density Functional Theory (DFT) studies to elucidate the molecular geometry of quinoline-3-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including antibacterial and anticancer properties.[1][2] Understanding their precise three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols: Determining Molecular Geometry

The foundational aspect of these computational studies is the optimization of the molecular geometry to find the lowest energy conformation. The methodologies employed in the cited literature predominantly utilize the Gaussian suite of programs for DFT calculations.

A typical and robust protocol involves the following steps:

  • Initial Structure Creation: The initial 3D structure of the quinoline-3-carbonitrile derivative is built using molecular modeling software.

  • Geometry Optimization: The structure is then optimized using a specified DFT functional and basis set. A widely used combination for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311+G** or similar Pople-style basis set.[3] This level of theory provides a good balance between accuracy and computational cost for calculating geometric parameters.[3]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step is critical to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

  • Data Extraction: Key geometric parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the optimized structure for analysis and comparison.

Data Presentation: Comparative Geometric Parameters

Table 1: Selected Optimized Geometric Parameters for Quinoline

ParameterAtoms InvolvedCalculated Value (B3LYP/6-31+G(d,p))
Bond Length (Å) C1-C21.42 Å
C2-C31.36 Å
C3-C41.42 Å
N15-C41.37 Å
N15-C111.32 Å
**Bond Angle (°) **C1-C2-C3119.2°
C2-C3-C4121.4°
C3-C4-N15118.0°
C4-N15-C11117.2°

Data adapted from DFT studies on the parent quinoline molecule. Similar calculations on substituted quinoline-3-carbonitrile derivatives would reveal deviations from these values, providing insight into the electronic and steric effects of the substituents.[4][5]

Mandatory Visualizations

To better illustrate the processes and concepts involved in these studies, the following diagrams have been generated using Graphviz.

DFT_Workflow A 1. Initial Molecular Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-311+G**) A->B Input Structure C 3. Frequency Calculation B->C Optimized Geometry D Confirmation of True Minimum (No Imaginary Frequencies) C->D E 4. Extraction of Geometric Parameters (Bond Lengths, Angles) D->E Verified Structure F Comparative Analysis & SAR Studies E->F

A typical workflow for DFT-based molecular geometry studies.

Many quinoline-3-carbonitrile derivatives have been investigated for their potential as antibacterial agents, with a proposed mechanism of action involving the inhibition of bacterial DNA gyrase.[6][7] This enzyme is crucial for bacterial DNA replication and is a well-established target for quinolone antibiotics.[6]

Signaling_Pathway cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Apoptosis Cell Death Cell_Division->Apoptosis Derivative Quinoline-3-Carbonitrile Derivative Derivative->DNA_Gyrase Inhibition

Proposed antibacterial mechanism of quinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinoline-3-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 6-Bromoquinoline-3-carbonitrile must adhere to strict disposal protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, in a clear, procedural format.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Skin Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Use in a fume hood; if not possible, a NIOSH-approved respirator

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal cluster_key Key start Waste Generated (Solid or Liquid) segregate Segregate Waste - Halogenated - Nitrile Compound start->segregate container Select Compatible Hazardous Waste Container segregate->container label_container Label Container with 'Hazardous Waste' & Contents container->label_container storage Store in Designated Satellite Accumulation Area (SAA) label_container->storage pickup Request Waste Pickup from Environmental Health & Safety (EHS) storage->pickup transport EHS Transports to Central Accumulation Area pickup->transport disposal Disposal by Licensed Hazardous Waste Vendor transport->disposal key_process Process Step key_flow Workflow

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound and associated waste materials.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Halogenated Waste Stream : As this compound contains bromine, it must be disposed of in a designated "halogenated organic waste" stream.[4]

  • Avoid Mixing : Never mix this waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[5]

  • Solid vs. Liquid : Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste. Chemically contaminated solid waste should be double-bagged in clear plastic bags.[6]

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Container Type : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7][8] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secondary Containment : Always place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[6] The secondary container should be able to hold at least 110% of the volume of the primary container.[6]

  • Do Not Overfill : Leave at least 10% of headspace in the container to allow for expansion of vapors.

Step 3: Labeling

Accurate labeling is a legal and safety requirement.

  • Hazardous Waste Label : Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • An accurate list of all chemical constituents and their approximate concentrations.

    • The date when waste was first added to the container.

    • The associated hazards (e.g., Toxic, Irritant).

Step 4: Storage

Temporary storage of hazardous waste must be managed carefully.

  • Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[6][9]

  • Secure and Segregated : The storage area should be away from normal lab activities, and incompatible wastes must be segregated.[5][7]

  • Container Closure : Keep waste containers closed at all times, except when adding waste.[5]

Step 5: Arranging for Disposal

Professional disposal is mandatory.

  • Contact EHS : Once the container is full or if the waste has been accumulating for a specific period (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]

  • Do Not Dispose On-Site : Never attempt to dispose of this compound by pouring it down the drain or discarding it in the regular trash.[5][9] This is illegal and environmentally harmful. The Safety Data Sheet for similar compounds explicitly states not to empty them into drains.[10]

  • Licensed Vendor : Your EHS department will arrange for the final disposal through a licensed hazardous waste disposal company, which will typically involve incineration at a permitted facility.[11]

Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste until properly cleaned.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent.[7][8]

  • Collect Rinsate : The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate halogenated liquid waste container.[5][8] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Deface Label : After thorough cleaning and air-drying, completely remove or deface the original chemical label.[5][7]

  • Final Disposal : Once cleaned and de-labeled, the container can typically be disposed of as regular laboratory glass or plastic waste.[7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

Personal protective equipment for handling 6-Bromoquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromoquinoline-3-carbonitrile in a laboratory setting. The following procedures are based on the known hazards of similar quinoline and nitrile compounds and are intended for use by trained research and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following equipment is mandatory:

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound, providing short-term splash protection.[1][2] It is crucial to inspect gloves before each use and to remove and discard them immediately after contamination.[2][3] For tasks with a higher risk of exposure, double-gloving can increase breakthrough time.[2]

  • Body Protection: A laboratory coat must be worn and fully buttoned to cover as much skin as possible.[1] Clothing made of cotton is recommended underneath the lab coat; polyester or acrylic fabrics should be avoided.[1] Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[1][4]

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3][4] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

II. Operational Plan for Handling

A systematic approach to handling this compound will minimize risks. Follow these procedural steps:

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have an emergency spill kit accessible.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Prevent the formation of dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep containers tightly closed when not in use to prevent leakage or contamination.[3][6]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][6]

    • Decontaminate all work surfaces and equipment used.

    • Properly dispose of all contaminated materials, including gloves and weighing paper, as hazardous waste.[3]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.

  • Containerization: Use sealed, leak-proof containers for waste collection.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal Procedure: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[6] Do not let this chemical enter the environment.[7]

IV. Quantitative Data Summary

The following table summarizes available quantitative data for 6-Bromoquinoline, a closely related compound, to provide an indication of the physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.07 g/mol
Appearance Light brown solid
Melting Point 24 °C / 75.2 °F
Flash Point > 110 °C / > 230 °F
Specific Gravity 1.538 g/cm³

Data is for 6-Bromoquinoline and should be used as an estimate.[6]

V. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_disposal Final Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Next prep_spill Prepare Spill Kit prep_hood->prep_spill Next handle_weigh Weigh Compound prep_spill->handle_weigh Proceed to Handling handle_reaction Perform Reaction/ Experiment handle_weigh->handle_reaction Next cleanup_decon Decontaminate Work Surfaces & Equipment handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste Next cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe Next dispose_collect Arrange for Hazardous Waste Collection cleanup_waste->dispose_collect Ready for Disposal cleanup_wash Wash Hands cleanup_ppe->cleanup_wash Final Step

Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoline-3-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.